Azo Rubine
Description
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Structure
3D Structure of Parent
Properties
Molecular Formula |
C20H14N2Na2O7S2 |
|---|---|
Molecular Weight |
504.4 g/mol |
InChI |
InChI=1S/C20H14N2O7S2.2Na/c23-20-15-8-4-3-7-14(15)19(31(27,28)29)11-17(20)22-21-16-9-10-18(30(24,25)26)13-6-2-1-5-12(13)16;;/h1-11,23H,(H,24,25,26)(H,27,28,29);; |
InChI Key |
KNRXRFVNUKFLRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)O)N=NC3=C(C4=CC=CC=C4C(=C3)S(=O)(=O)O)O.[Na].[Na] |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis and purification of Azo Rubine for lab use
An In-depth Technical Guide to the Laboratory Synthesis and Purification of Azo Rubine
Introduction
This compound, also known as Carmoisine, Acid Red 14, or C.I. Food Red 3, is a synthetic azo dye belonging to the family of naphthalenesulfonic acids.[1][2] Its chemical structure features two naphthalene (B1677914) subunits connected by an azo group (–N=N–), which is responsible for its characteristic vibrant red color.[2] As a disodium (B8443419) salt, this compound exhibits excellent solubility in water, making it a versatile colorant.[2][3]
This guide provides a comprehensive overview of the laboratory-scale synthesis, purification, and characterization of this compound. The procedures outlined are intended for researchers, scientists, and professionals in chemistry and drug development who require a high-purity compound for experimental use.
Synthesis of this compound
The synthesis of this compound is a classic example of diazo coupling, a two-step process. First, an aromatic amine is converted into a diazonium salt. Second, this highly reactive salt is coupled with an activated aromatic compound. For this compound, the synthesis involves the diazotization of 4-aminonaphthalene-1-sulfonic acid (naphthionic acid) followed by its coupling with 4-hydroxy-1-naphthalenesulfonic acid (Neville-Winther acid) under alkaline conditions.
Chemical Reaction
The overall reaction is as follows:
-
Step 1: Diazotization of Naphthionic Acid C₁₀H₆(NH₂)(SO₃H) + NaNO₂ + 2HCl → [C₁₀H₆(N₂⁺)(SO₃H)]Cl⁻ + NaCl + 2H₂O
-
Step 2: Azo Coupling [C₁₀H₆(N₂⁺)(SO₃H)]Cl⁻ + C₁₀H₆(OH)(SO₃H) + 3NaOH → C₂₀H₁₂N₂Na₂(O₇S₂) + NaCl + 3H₂O
Reagents and Materials
| Reagent/Material | Formula | Molar Mass ( g/mol ) | CAS Number | Notes |
| Naphthionic Acid | C₁₀H₉NO₃S | 223.24 | 84-86-6 | Starting amine.[4] |
| Sodium Nitrite (B80452) | NaNO₂ | 69.00 | 7632-00-0 | Diazotizing agent. |
| Hydrochloric Acid (conc.) | HCl | 36.46 | 7647-01-0 | For diazotization. |
| Neville-Winther Acid | C₁₀H₈O₄S | 224.23 | 84-87-7 | Coupling component. |
| Sodium Hydroxide (B78521) | NaOH | 40.00 | 1310-73-2 | To dissolve coupling agent and maintain alkaline pH. |
| Sodium Chloride | NaCl | 58.44 | 7647-14-5 | For "salting out" the product. |
| Deionized Water | H₂O | 18.02 | 7732-18-5 | Solvent. |
| Ice | - | - | - | For temperature control. |
Experimental Workflow: Synthesis
Detailed Experimental Protocol: Synthesis
Part A: Diazotization of Naphthionic Acid
-
In a 250 mL beaker, dissolve 5.6 g (0.025 mol) of naphthionic acid and 1.5 g of sodium carbonate in 50 mL of deionized water. Warm gently if necessary to achieve a clear solution.
-
Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.
-
In a separate beaker, dissolve 1.8 g (0.026 mol) of sodium nitrite in 10 mL of deionized water and cool it in the ice bath.
-
Add the cold sodium nitrite solution to the naphthionic acid solution.
-
Slowly add 5 mL of concentrated hydrochloric acid dropwise, ensuring the temperature does not rise above 5 °C. Use a calibrated pH meter or indicator paper to check for the presence of excess nitrous acid.
-
Continue stirring the mixture in the ice bath for 30 minutes. The resulting solution contains the freshly prepared diazonium salt.
Part B: Azo Coupling Reaction
-
In a 500 mL beaker, dissolve 5.6 g (0.025 mol) of Neville-Winther acid in 50 mL of a 10% sodium hydroxide solution.
-
Cool this solution to 0-5 °C in an ice-salt bath.
-
Slowly and with vigorous stirring, add the cold diazonium salt solution (from Part A) to the Neville-Winther acid solution.
-
Maintain the temperature below 5 °C and ensure the pH of the mixture remains alkaline (pH 8-9). Add more 10% NaOH solution as needed.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 1-2 hours. A deep red precipitate of this compound will form.
Part C: Isolation of Crude Product
-
"Salt out" the dye by adding approximately 10-15 g of sodium chloride to the reaction mixture and stirring for 30 minutes to precipitate the product completely.
-
Collect the crude this compound by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a small amount of cold, saturated sodium chloride solution to remove unreacted starting materials and inorganic salts.
-
Press the solid as dry as possible on the funnel. The resulting solid is the crude this compound.
Purification of this compound
The crude product contains impurities, including unreacted starting materials and inorganic salts. Recrystallization is a common and effective method for purifying azo dyes.[5] Given this compound's water solubility, recrystallization from a water/ethanol (B145695) mixture is a suitable approach.
Experimental Workflow: Purification and Analysis
Detailed Experimental Protocol: Purification
-
Transfer the crude this compound to a beaker and add a minimal amount of hot deionized water to dissolve it completely.
-
Perform a hot gravity filtration to remove any insoluble impurities.
-
Heat the filtrate and add hot ethanol until the solution becomes slightly turbid, indicating the saturation point.
-
Cover the beaker and allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of a cold 50:50 ethanol/water mixture.
-
Dry the purified this compound in a vacuum oven at 60-70 °C to a constant weight.
Characterization and Purity Assessment
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.[6]
| Parameter | Method | Expected Result | Reference |
| Purity | HPLC-PDA | ≥ 95% (by area) | [3] |
| Appearance | Visual Inspection | Dark red to brown crystalline powder | [3][7] |
| λmax (in Water) | UV-Vis Spectroscopy | 514 - 518 nm | [7] |
| Solubility | - | Soluble in water, slightly soluble in ethanol | [2] |
| Structure | ¹H NMR, ¹³C NMR | Spectra consistent with the structure of this compound | [6] |
Analytical Methods
-
High-Performance Liquid Chromatography (HPLC): HPLC with a Photodiode Array (PDA) detector is the preferred method for assessing purity.[8][9] A suitable method would involve a C18 reverse-phase column with a gradient elution using a buffered aqueous mobile phase and an organic modifier like acetonitrile (B52724) or methanol.
-
UV-Visible Spectroscopy: A solution of the purified dye in deionized water should be analyzed to determine its maximum absorbance wavelength (λmax), which is a characteristic property of the chromophore.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the chemical structure of the synthesized compound. The sample is typically dissolved in a suitable deuterated solvent, such as D₂O or DMSO-d₆.[6]
Safety Precautions
-
All procedures should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.
-
Concentrated acids and bases (HCl, NaOH) are corrosive and should be handled with extreme care.
-
Aromatic amines and azo compounds should be treated as potentially toxic and carcinogenic. Avoid inhalation and skin contact.
-
Sodium nitrite is an oxidizing agent and is toxic if ingested.
References
- 1. 4-Hydroxy-3-((4-sulpho-1-naphthyl)azo)naphthalene-1-sulphonic acid | C20H14N2O7S2 | CID 19119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. AZORUBINE - Ataman Kimya [atamanchemicals.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Naphthionic acid - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. This compound | 3567-69-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. researchgate.net [researchgate.net]
- 9. Validation and measurement uncertainty of analytical methods for various azo dye adulterants in Curcuma longa L - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of Azorubine (E122)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azorubine, also known as Carmoisine or E122, is a synthetic azo dye belonging to the class of naphthalene (B1677914) sulfonates.[1][2] It is widely utilized as a food colorant in a variety of products, including confectionery, beverages, and jams, imparting a characteristic red to maroon hue.[3][4] Chemically, it is the disodium (B8443419) salt of 4-hydroxy-3-[(E)-(4-sulfonato-1-naphthyl)diazenyl]naphthalene-1-sulfonate.[5] While its primary application is in the food industry, its chemical properties and potential biological interactions are of interest to researchers in various scientific disciplines, including drug development. This guide provides a comprehensive overview of the core physical and chemical properties of Azorubine, detailed experimental protocols for its analysis, and an exploration of its known biological activities.
Core Physical and Chemical Properties
The fundamental physicochemical characteristics of Azorubine are summarized in the tables below, providing a consolidated reference for researchers.
Identification and Chemical Structure
| Property | Value |
| IUPAC Name | disodium;4-hydroxy-3-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate[5] |
| Synonyms | Carmoisine, Food Red 3, Azorubin S, Brillantcarmoisin O, Acid Red 14, C.I. 14720[2][6] |
| E Number | E122[2] |
| CAS Number | 3567-69-9[2][5] |
| Chemical Formula | C₂₀H₁₂N₂Na₂O₇S₂[7] |
| Molecular Weight | 502.44 g/mol [7] |
Physical Properties
| Property | Value |
| Appearance | Red to maroon powder or granules[3][7] |
| Melting Point | >300 °C[8] |
| Boiling Point | Decomposes before boiling |
| Solubility | Soluble in water (120 g/L), sparingly soluble in ethanol, and insoluble in vegetable oil.[9] |
| LogP (Octanol-Water Partition Coefficient) | -0.001[1] |
Spectroscopic Properties
| Property | Value |
| λmax (in water) | 516 nm, with a smaller peak around 383 nm[1][10] |
Experimental Protocols
This section details the methodologies for key experiments related to the characterization and quantification of Azorubine.
High-Performance Liquid Chromatography (HPLC) for Quantification
High-Performance Liquid Chromatography is a standard method for the identification and quantification of Azorubine in various matrices.
Principle: The method involves the separation of Azorubine from other components in a sample using a reversed-phase HPLC column. Detection is typically performed using a diode-array detector (DAD) at the maximum absorption wavelength of Azorubine.
Experimental Workflow:
Figure 1: Experimental workflow for HPLC analysis of Azorubine.
Detailed Protocol (adapted from the Food Standard Agency method): [8][9][11]
-
Sample Preparation:
-
For liquid samples (e.g., beverages), degas if necessary by sonication or vigorous stirring.
-
Accurately weigh or measure a representative portion of the sample.
-
Dilute the sample with deionized water to bring the expected Azorubine concentration within the calibration range.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.02 M Ammonium acetate buffer.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient program to ensure separation of Azorubine from other components.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detector: Diode-Array Detector (DAD) monitoring at 516 nm.
-
-
Quantification:
-
Prepare a series of standard solutions of Azorubine of known concentrations.
-
Inject the standards to generate a calibration curve of peak area versus concentration.
-
Inject the prepared sample and determine the peak area for Azorubine.
-
Calculate the concentration of Azorubine in the sample using the calibration curve.
-
Determination of Water Solubility (OECD Guideline 105)
The shake-flask method is a standard procedure for determining the water solubility of a substance.[1][12][13][14]
Principle: A surplus of the solid substance is equilibrated with water at a constant temperature. The concentration of the substance in the aqueous solution is then determined by a suitable analytical method.
Experimental Workflow:
Figure 2: Workflow for determining the water solubility of Azorubine.
Detailed Protocol:
-
Equilibration:
-
Add an excess amount of Azorubine to a known volume of deionized water in a flask.
-
Seal the flask and shake it in a constant temperature water bath (e.g., 20 ± 0.5 °C) for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary test can determine the time required.[13]
-
-
Phase Separation:
-
After equilibration, allow the mixture to stand to let the undissolved solid settle.
-
Centrifuge the mixture to further separate the solid and liquid phases.
-
Carefully withdraw an aliquot of the clear supernatant (the saturated aqueous solution). It may be necessary to filter the supernatant to ensure no solid particles are present.
-
-
Analysis:
-
Determine the concentration of Azorubine in the aliquot using a validated analytical method, such as UV-Vis spectrophotometry at 516 nm or HPLC as described in section 3.1.
-
The determined concentration represents the water solubility of Azorubine at the specified temperature.
-
Determination of Octanol-Water Partition Coefficient (LogP) (OECD Guideline 107/117)
The partition coefficient is a measure of a compound's lipophilicity and is crucial for predicting its behavior in biological systems.[15][16][17][18][19]
Principle: The shake-flask method involves partitioning the substance between n-octanol and water and measuring its concentration in each phase at equilibrium. The HPLC method estimates LogP based on the retention time of the substance on a reversed-phase column.
Experimental Workflow (Shake-Flask Method):
Figure 3: Workflow for determining the LogP of Azorubine.
Detailed Protocol (Shake-Flask Method):
-
Preparation:
-
Pre-saturate n-octanol with water and water with n-octanol.
-
Prepare a stock solution of Azorubine in either n-octanol or water.
-
-
Partitioning:
-
In a separatory funnel, combine known volumes of the pre-saturated n-octanol and water.
-
Add a small, accurately measured amount of the Azorubine stock solution.
-
Shake the funnel vigorously for a set period to allow for partitioning and reaching equilibrium.
-
-
Phase Separation:
-
Allow the phases to separate completely. Centrifugation may be required to ensure clear separation.
-
-
Analysis:
-
Carefully sample both the n-octanol and water phases.
-
Determine the concentration of Azorubine in each phase using a suitable analytical method (e.g., HPLC or UV-Vis spectrophotometry).
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
-
Thermal Stability Assessment
Thermogravimetric analysis (TGA) is a common technique to evaluate the thermal stability of a substance.
Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The temperature at which significant mass loss occurs indicates the onset of decomposition.
Experimental Workflow:
Figure 4: Workflow for assessing the thermal stability of Azorubine.
General Protocol:
-
Sample Preparation:
-
Accurately weigh a small amount of Azorubine (typically 5-10 mg) into a TGA sample pan.
-
-
Instrument Setup:
-
Place the sample pan in the TGA instrument.
-
Set the desired atmosphere (e.g., nitrogen for inert conditions or air for oxidative conditions).
-
Program the instrument with a specific heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 600 °C).
-
-
Analysis:
-
Initiate the temperature program and record the mass of the sample as a function of temperature.
-
-
Data Interpretation:
-
Plot the percentage of initial mass versus temperature to obtain the TGA curve.
-
The onset temperature of decomposition is determined from the point where significant mass loss begins.
-
Biological Interactions and Signaling Pathways
Current scientific literature provides limited information on the specific interactions of Azorubine with cellular signaling pathways relevant to drug development. The majority of research focuses on its toxicological profile as a food additive.
General Toxicological Profile:
-
Genotoxicity: Some studies have investigated the genotoxic potential of Azorubine, with some suggesting possible DNA damage at high concentrations.[19]
-
Pro-inflammatory Effects: There is some evidence to suggest that Azorubine may have pro-inflammatory effects, though the specific molecular pathways have not been elucidated.
-
Metabolism: Like other azo dyes, Azorubine can be metabolized by intestinal microflora, leading to the formation of aromatic amines.[20] The involvement of cytochrome P450 enzymes in its metabolism is also an area of investigation.[20][21][22][23][24]
Signaling Pathways:
Despite targeted searches, no specific studies detailing the interaction of Azorubine with key signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) pathway, the Nuclear Factor-kappa B (NF-κB) pathway, or specific apoptotic pathways were identified. Therefore, no diagrams for these signaling pathways can be provided at this time. Further research is required to understand the molecular mechanisms underlying the observed biological effects of Azorubine and to determine its potential for interaction with drug-related cellular targets.
Conclusion
Azorubine (E122) is a well-characterized synthetic dye with defined physical and chemical properties. Standardized analytical methods, particularly HPLC, are readily available for its accurate quantification. While general toxicological data exists, there is a significant knowledge gap regarding its specific interactions with cellular signaling pathways. This lack of detailed molecular-level understanding currently limits the assessment of its potential relevance in the context of drug development. Further research into the molecular pharmacology and toxicology of Azorubine is warranted to fill this gap.
References
- 1. oecd.org [oecd.org]
- 2. E 122 - Ataman Kimya [atamanchemicals.com]
- 3. High-Quality Red Food Dye E122 Azorubine Carmoisine - Azorubine, Carmoisine | Made-in-China.com [m.made-in-china.com]
- 4. mdpi.com [mdpi.com]
- 5. Azorubin (E122) | CAS 3567-69-9 | LGC Standards [lgcstandards.com]
- 6. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 7. fao.org [fao.org]
- 8. researchgate.net [researchgate.net]
- 9. foodsafety.or.kr [foodsafety.or.kr]
- 10. researchgate.net [researchgate.net]
- 11. submit.foodhygiene.or.kr [submit.foodhygiene.or.kr]
- 12. filab.fr [filab.fr]
- 13. oecd.org [oecd.org]
- 14. Water Solubility | Scymaris [scymaris.com]
- 15. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 16. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 17. acri.gov.tw [acri.gov.tw]
- 18. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]
- 19. govinfo.gov [govinfo.gov]
- 20. benchchem.com [benchchem.com]
- 21. mdpi.com [mdpi.com]
- 22. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Cytochrome P450-Mediated Metabolism and CYP Inhibition for the Synthetic Peroxide Antimalarial OZ439 - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Solubility of Azo Rubine in DMSO and Aqueous Solutions
This technical guide provides a comprehensive overview of the solubility characteristics of this compound (also known as Carmoisine, C.I. Food Red 3, and C.I. Acid Red 14) in dimethyl sulfoxide (B87167) (DMSO) and various aqueous solutions. This document includes quantitative solubility data, detailed experimental protocols, and an exploration of the dye's biological activities relevant to research and development.
This compound is a synthetic azo dye widely used in the food, cosmetic, and pharmaceutical industries.[1][2] Its utility in scientific research, from a coloring agent in formulations to a subject of toxicological studies, necessitates a thorough understanding of its solubility.
Solubility Data
This compound's chemical structure, featuring two sulfonate groups, renders it highly soluble in polar solvents, particularly water.[3] Its solubility is a critical parameter for preparing stock solutions, designing experimental assays, and interpreting biological data.
Quantitative Solubility
The following table summarizes the quantitative solubility data for this compound in key solvents. It is crucial to note that the solubility in DMSO can be affected by the presence of moisture; therefore, using fresh, anhydrous DMSO is recommended for preparing stock solutions.[4]
| Solvent | Molar Mass ( g/mol ) | Concentration (mg/mL) | Molarity (mM) | Reference |
| DMSO | 502.43 | 100 | 199.03 | [4] |
| Water | 502.43 | 120 (120 g/L) | ~238.8 | [5][6] |
Qualitative Solubility in Various Solvents
This compound exhibits varying degrees of solubility in other common laboratory solvents. This information is valuable for applications such as chromatography, extraction, and formulation development.
| Solvent | Solubility | Reference |
| Ethanol | Slightly to Moderately Soluble | [1][5][7][8][9] |
| Glycerine | Soluble | [5] |
| Propylene Glycol | Soluble | [5] |
| Acetone | Slightly Soluble | [2][8] |
| Vegetable Oils | Insoluble | [5][9] |
Factors Influencing Aqueous Solubility
The solubility of this compound in aqueous media is not static and can be significantly influenced by environmental factors such as pH and temperature.
-
Effect of pH: this compound's stability across various pH levels contributes to its consistent solubility in different conditions.[2][3] However, extreme pH values can alter its solubility characteristics. In strongly acidic solutions (e.g., with hydrochloric acid), the dye remains in solution, presenting a red color.[8] Conversely, in the presence of a thick sodium hydroxide (B78521) solution, it appears as a red-light orange-brown.[8] A study on a 1% aqueous solution of this compound found it to be weakly alkaline (pH 7.14) at 24°C.[10]
-
Effect of Temperature: As temperature increases, the solubility of this compound in aqueous solutions may also increase.[3] The pH of a 1% this compound solution was observed to decrease (become more acidic) from 7.14 to 6.70 as the temperature rose from 24°C to 55°C.[10]
Experimental Protocols
This section details methodologies relevant to the study of this compound's solubility and handling.
Protocol for Determination of Octanol-Water Partition Coefficient (Log P)
The octanol-water partition coefficient is a key parameter for assessing the hydrophobicity of a compound, which is inversely related to its aqueous solubility. The following protocol is based on a study that determined the Log P for this compound.[11]
Objective: To determine the distribution of this compound between 1-octanol (B28484) and an aqueous phase, providing an indication of its hydrophobicity.
Materials:
-
This compound
-
1-Octanol (pre-saturated with water)
-
Aqueous solution (e.g., 5 mol L⁻¹ HCl, as used in the reference study)
-
Separatory funnels
-
Spectrophotometer
-
Vortex mixer
Methodology:
-
Preparation of Solutions: Prepare a stock solution of this compound in the desired aqueous phase. Prepare a volume of 1-octanol that has been pre-saturated with the same aqueous phase to ensure thermodynamic equilibrium.
-
Partitioning: In a separatory funnel, combine equal volumes of the this compound aqueous solution and the water-saturated 1-octanol.
-
Equilibration: Vigorously mix the two phases using a vortex mixer for a set period (e.g., 30 minutes) to allow for the distribution of the dye between the two immiscible layers.[11] Allow the phases to separate completely.
-
Analysis: Carefully separate the aqueous and 1-octanol layers. Measure the concentration of this compound in each phase using a spectrophotometer at its maximum absorbance wavelength (λmax is approximately 513-519 nm in water).[12]
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of this compound in the 1-octanol phase to its concentration in the aqueous phase. The Log P is the base-10 logarithm of this value. In 5 mol L⁻¹ HCl, this compound was found to have a Log P value of 1.80 ± 0.02.[11]
Caption: Workflow for Log P Determination.
General Protocol for Preparing a High-Concentration Stock Solution in DMSO
Objective: To prepare a stable, high-concentration stock solution of this compound for use in biological assays.
Materials:
-
This compound powder (≥95% purity)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sterile microcentrifuge tubes or vials
Methodology:
-
Weighing: Accurately weigh the desired amount of this compound powder. For a 100 mg/mL stock, weigh 10 mg of this compound for every 100 µL of DMSO.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the this compound powder.
-
Mixing: Vortex the solution thoroughly until all the powder is completely dissolved. Gentle warming may be applied if necessary, but stability at higher temperatures should be considered.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[4] For long-term storage (up to 1 year), store at -80°C. For short-term storage (up to 1 month), -20°C is suitable.[4]
Biological Activity and Research Applications
While primarily a colorant, this compound and other azo dyes are not biologically inert. Their interactions with biological systems are an active area of research.
Interaction with Proteins
This compound has been shown to have a moderate biophysical activity when interacting with proteins such as bovine serum albumin (BSA) and collagen.[10] This is a critical consideration in drug development and biological assays, as unintended binding to proteins can affect the compound's availability and activity.
Antimicrobial and Antioxidant Activity
Azo compounds, as a class, have demonstrated a range of pharmacological activities, including antitumor, antimicrobial, and antibacterial effects.[13][14][15] this compound specifically has been shown to possess antioxidant activity, which increases with its concentration.[10] The antimicrobial properties of some azo dyes are being explored for potential therapeutic applications.[14]
Use as a Biological Marker
In pharmaceutical formulations, this compound can be used as a marker to aid in the identification and tracking of active ingredients during research and development phases. Its strong color and high water solubility make it an effective visual aid in various dosage forms.
The diagram below illustrates the relationship between this compound's properties and its applications in a research context.
Caption: this compound's Properties and Applications.
References
- 1. CARMOISINE - Ataman Kimya [atamanchemicals.com]
- 2. AZORUBINE - Ataman Kimya [atamanchemicals.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. selleckchem.com [selleckchem.com]
- 5. macsenlab.com [macsenlab.com]
- 6. Carmoisine Synthetic Food Dye - High Grade Quality at Best Prices [meghadyes.com]
- 7. chembk.com [chembk.com]
- 8. worlddyevariety.com [worlddyevariety.com]
- 9. C.I. Acid Red 14 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. 3567-69-9 CAS | CARMOISINE A | Biological Stains and Dyes | Article No. 02552 [lobachemie.com]
- 13. Azo Dyes and the Microbial World: Synthesis, Breakdown, and Bioactivity | MDPI [mdpi.com]
- 14. Synthesis, Identification, and Biological Study for Some Complexes of Azo Dye Having Theophylline - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Thermal Stability and Decomposition of Azo Rubine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability and decomposition of the azo dye, Azo Rubine (also known as Carmoisine or E122). This document details its thermal behavior, decomposition products, and toxicological implications, supported by experimental protocols and visual diagrams to facilitate a deeper understanding for research, scientific, and drug development applications.
Introduction to this compound
This compound (C₂₀H₁₂N₂Na₂O₇S₂) is a synthetic red azo dye widely used in the food, pharmaceutical, and cosmetic industries.[1] Its chemical structure, characterized by an azo bond (-N=N-) connecting two naphthalene (B1677914) subunits, is responsible for its color. The thermal stability of this compound is a critical parameter, particularly in applications involving heat treatment. Understanding its decomposition is crucial for assessing the safety and stability of products containing this dye, as the breakdown products can include potentially hazardous aromatic amines.
Thermal Stability and Decomposition Profile
Thermal analysis of this compound reveals a multi-stage decomposition process. The material is thermally stable up to 300 °C.[1][2] The initial weight loss observed up to 200 °C is attributed to the evaporation of absorbed and physically bound water.[1][2]
Above 300 °C, this compound undergoes oxidative decomposition in three main exothermic steps, occurring between 300 °C and 687 °C.[1][2] A final high-temperature oxidation of the sodium-based residues can lead to a mass increase above 815 °C.[2]
Quantitative Thermal Analysis Data
The following table summarizes the key temperature ranges for the thermal decomposition of this compound based on thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
| Stage | Temperature Range (°C) | Observation | Analytical Technique |
| 1 | Ambient - 200 | Evaporation of water | TGA/DSC |
| 2 | 200 - 300 | Stable | TGA/DSC |
| 3 | 300 - 687 | Three-step oxidative decomposition (exothermic) | TGA/DSC |
| 4 | > 815 | Oxidation of sodium-based residues | TGA |
Specific peak temperatures and weight loss percentages for each of the three decomposition steps are not consistently reported in the available literature.
Decomposition Products and Pathways
The primary mechanism of thermal degradation for azo dyes is the cleavage of the azo bond, which leads to the formation of aromatic amines. In the case of this compound, studies on its degradation have identified the following products:
-
Naphthionic acid (4-amino-1-naphthalenesulfonic acid)
-
1-naphthalene sulfonic acid-3-amino-4-hydroxyl naphthalene sodium salts
These compounds are formed through the reductive cleavage of the azo linkage.
Generalized Thermal Decomposition Pathway
The thermal decomposition of azo dyes can be generalized as a process initiated by the cleavage of the C-N and N=N bonds, which are the most thermally labile parts of the molecule. This process results in the formation of various volatile fragments and a solid char residue.
Toxicological Implications of Decomposition Products
While this compound itself has not shown evidence of being mutagenic or carcinogenic, the aromatic amines produced during its decomposition are of toxicological concern.[3] The metabolism of azo dyes by human intestinal microbiota, specifically through the action of azoreductase enzymes, can also lead to the formation of these potentially harmful amines.[4][5]
One of the potential degradation products of this compound is a naphthylamine derivative. 2-Naphthylamine is a known human carcinogen (IARC Group 1).[6] Its carcinogenicity is attributed to its metabolic activation in the liver and bladder, leading to the formation of DNA adducts.[6]
Metabolic Activation Signaling Pathway of Carcinogenic Aromatic Amines
The following diagram illustrates the general metabolic activation pathway for carcinogenic aromatic amines, which is relevant for assessing the potential toxicity of this compound's decomposition products. The process involves initial N-oxidation by cytochrome P450 enzymes, followed by further enzymatic reactions that can lead to the formation of reactive intermediates capable of binding to DNA and inducing mutations.
Experimental Protocols
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
This protocol outlines the general procedure for assessing the thermal stability of this compound.
Instrumentation: A simultaneous thermal analyzer (TGA/DSC) is recommended.
Sample Preparation:
-
Accurately weigh 3-5 mg of dry, purified this compound powder into a clean alumina (B75360) or platinum crucible.
-
Ensure the sample is evenly distributed at the bottom of the crucible.
Experimental Parameters:
-
Atmosphere: Dynamic air or nitrogen purge at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 1000 °C at a constant heating rate of 10 °C/min.
-
-
Data Acquisition: Record the sample weight (TGA), its derivative (DTG), and heat flow (DSC) as a function of temperature.
Data Analysis:
-
TGA Curve: Determine the onset temperature of decomposition and the percentage of weight loss at each stage.
-
DTG Curve: Identify the temperatures of the maximum rates of decomposition (peak temperatures).
-
DSC Curve: Identify endothermic (melting) and exothermic (decomposition) events.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
This protocol is for the identification of volatile and semi-volatile thermal decomposition products.
Instrumentation: A pyrolyzer directly coupled to a GC-MS system.
Sample Preparation:
-
Place a small amount of this compound (typically 0.1-1.0 mg) into a pyrolysis sample cup.
Experimental Parameters:
-
Pyrolysis: Rapidly heat the sample to specific temperatures corresponding to the decomposition stages identified by TGA (e.g., 350 °C, 500 °C, 650 °C) in an inert atmosphere (helium or nitrogen).
-
Gas Chromatography (GC):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: A temperature gradient suitable for separating aromatic amines and other expected products (e.g., start at 40-50 °C, hold for a few minutes, then ramp at 10-20 °C/min to 280-300 °C and hold).
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a mass-to-charge ratio (m/z) range appropriate for the expected fragments (e.g., 40-550 amu).
-
Data Analysis:
-
Identify the separated compounds by comparing their mass spectra with a spectral library (e.g., NIST) and their retention times with known standards if available.
High-Performance Liquid Chromatography (HPLC) for Degradation Product Analysis
This protocol is suitable for the analysis of this compound and its degradation products in solution.
Instrumentation: An HPLC system with a Diode Array Detector (DAD) or a Mass Spectrometer (MS).
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol).
-
Subject the solution to the desired degradation conditions (e.g., thermal stress).
-
Filter the sample through a 0.22 µm syringe filter before injection.
Chromatographic Conditions (Example):
-
Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection:
-
DAD: Monitor at multiple wavelengths, including the λmax of this compound and its expected degradation products.
-
MS: Use electrospray ionization (ESI) in both positive and negative ion modes to identify the molecular weights of the parent compound and its metabolites.
-
Data Analysis:
-
Quantify the degradation of this compound by the decrease in its peak area.
-
Identify degradation products by their retention times and mass spectra.
Experimental Workflow
The following diagram illustrates a logical workflow for the comprehensive thermal analysis of this compound.
Conclusion
The thermal stability of this compound is limited, with decomposition commencing at approximately 300 °C. The degradation process is complex and results in the formation of aromatic amines, which may pose toxicological risks. This guide provides a foundational understanding of the thermal behavior of this compound and detailed experimental protocols for its analysis. For drug development professionals and researchers, a thorough evaluation of the thermal stability of this compound and the identification of its degradation products are essential steps in ensuring product safety and quality. Further research is warranted to obtain more precise quantitative data on the thermal decomposition of this compound and to fully characterize the toxicological profiles of its specific degradation products.
References
- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 2. researchgate.net [researchgate.net]
- 3. Genotoxicity of aniline derivatives in various short-term tests [pubmed.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. The genotoxicity of a variety of aniline derivatives in a DNA repair test with primary cultured rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-NAPHTHYLAMINE - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Double-Edged Sword: Unraveling the Biological Mechanism of Azo Rubine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Azo Rubine (E122), a synthetic red azo dye, is widely used in the food, pharmaceutical, and cosmetic industries to impart a vibrant red color to products. However, growing concerns over its safety have prompted extensive research into its mechanism of action within biological systems. This technical guide provides a comprehensive overview of the current understanding of this compound's biological effects, focusing on its metabolism, the induction of oxidative stress, and its genotoxic potential.
Metabolism and Bioactivation: The Genesis of Toxicity
The biological activity of this compound is intrinsically linked to its metabolism. The primary metabolic pathway involves the reductive cleavage of the azo bond (–N=N–), a reaction predominantly carried out by azoreductases produced by the gut microbiota and, to a lesser extent, by hepatic enzymes such as cytochrome P450.[1][2][3][4][5][6] This cleavage results in the formation of aromatic amines, which are often more toxic than the parent dye molecule.[1][7]
The general metabolic pathway can be visualized as follows:
Caption: Metabolic activation of this compound.
Oxidative Stress: A Key Mediator of Cellular Damage
A significant body of evidence points to the induction of oxidative stress as a central mechanism of this compound-induced toxicity.[8][9][10] The aromatic amine metabolites can undergo further biotransformation, leading to the generation of reactive oxygen species (ROS). This imbalance between ROS production and the cell's antioxidant defense system results in oxidative damage to lipids, proteins, and DNA.
Quantitative Data on Oxidative Stress Markers
Studies in animal models have consistently demonstrated the impact of this compound and other azo dyes on key biomarkers of oxidative stress.
| Biomarker | Effect of Azo Dye Exposure | Organ/Tissue | Reference |
| Malondialdehyde (MDA) | Significant Increase | Liver, Brain | [8][9][10] |
| Superoxide Dismutase (SOD) | Significant Decrease | Liver, Brain | [8][9][10] |
| Glutathione (GSH) | Significant Decrease | Liver, Brain | [8][9][10] |
| Catalase (CAT) | Significant Decrease | Liver | [9][10] |
The Nrf2 Signaling Pathway in Response to Azo Dye-Induced Oxidative Stress
The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a critical cellular defense mechanism against oxidative stress.[11][12][13][14] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and activates the transcription of antioxidant response element (ARE)-dependent genes, which encode for a battery of protective enzymes.
Caption: The Keap1-Nrf2-ARE signaling pathway.
Genotoxicity and Carcinogenicity: The Ultimate Concern
The formation of reactive aromatic amine metabolites raises significant concerns about the genotoxic and carcinogenic potential of this compound.[1][15][16][17] These metabolites can form adducts with DNA, leading to mutations and chromosomal aberrations. While this compound itself has not been consistently shown to be mutagenic in standard assays, its metabolic products have demonstrated genotoxic effects.[15]
The proposed mechanism of genotoxicity involves the metabolic activation of aromatic amines to electrophilic intermediates that can covalently bind to DNA.
Caption: Proposed mechanism of this compound-induced genotoxicity.
Impact on Hepatic Function
The liver is a primary target for this compound toxicity due to its central role in metabolism. Studies have reported significant increases in the serum levels of liver enzymes such as alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP) in animals exposed to azo dyes, indicating hepatocellular damage.[9][18][19][20]
Quantitative Data on Liver Function Parameters
| Parameter | Effect of Azo Dye Exposure | Reference |
| Alanine Aminotransferase (ALT) | Significant Increase | [9][18][19][20] |
| Aspartate Aminotransferase (AST) | Significant Increase | [9][18][19][20] |
| Alkaline Phosphatase (ALP) | Significant Increase | [9][18][19][20] |
Experimental Protocols
In Vivo Toxicity Assessment in a Rat Model
This protocol outlines a general procedure for evaluating the toxicity of this compound in a rodent model.
Caption: Experimental workflow for in vivo toxicity assessment.
Detailed Methodology:
-
Animal Model: Male Wistar albino rats (6-8 weeks old) are commonly used.
-
Acclimatization: Animals are acclimatized for at least one week under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with free access to standard pellet diet and water.
-
Grouping and Dosing: Rats are randomly divided into a control group (receiving the vehicle, e.g., distilled water) and treatment groups receiving different doses of this compound orally via gavage. Doses can be based on the acceptable daily intake (ADI).
-
Sample Collection: At the end of the treatment period, animals are fasted overnight. Blood is collected for biochemical analysis. Organs are excised, weighed, and a portion is used for preparing tissue homogenates for oxidative stress marker analysis, while the rest is fixed in 10% formalin for histopathology.
Measurement of Oxidative Stress Markers
Tissue Homogenate Preparation: A 10% (w/v) homogenate of the liver or other tissues is prepared in ice-cold phosphate (B84403) buffer (pH 7.4). The homogenate is then centrifuged to obtain the post-mitochondrial supernatant for the assays.
-
Malondialdehyde (MDA) Assay (Thiobarbituric Acid Reactive Substances - TBARS): This method is based on the reaction of MDA with thiobarbituric acid (TBA) at high temperature and acidic pH to form a pink-colored complex, which is measured spectrophotometrically at 532 nm.[21][22]
-
Superoxide Dismutase (SOD) Activity Assay: SOD activity can be determined by its ability to inhibit the auto-oxidation of pyrogallol (B1678534). The rate of pyrogallol auto-oxidation is measured spectrophotometrically at 420 nm.
-
Reduced Glutathione (GSH) Assay: GSH content is estimated using Ellman's reagent (DTNB), which reacts with the sulfhydryl groups of GSH to produce a yellow-colored complex that is measured at 412 nm.
Assessment of Liver Function
Serum levels of ALT, AST, and ALP are measured using commercially available diagnostic kits according to the manufacturer's instructions. These assays are typically based on enzymatic reactions that produce a colored product, and the absorbance is measured at a specific wavelength.
Conclusion
The mechanism of action of this compound in biological systems is multifaceted, with its metabolism to toxic aromatic amines being the initiating event. These metabolites can induce oxidative stress, leading to cellular damage and contributing to hepatotoxicity and genotoxicity. The activation of the Nrf2 signaling pathway represents a key cellular defense mechanism against these insults. Further research is warranted to fully elucidate the complex interactions of this compound and its metabolites with cellular macromolecules and to establish definitive dose-response relationships for its adverse effects. This knowledge is crucial for regulatory agencies and the industry to ensure the safe use of this and other azo dyes.
References
- 1. researchgate.net [researchgate.net]
- 2. Toxicological significance of azo dye metabolism by human intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Toxicological significance of azo dye metabolism by human intestinal microbiota. | Semantic Scholar [semanticscholar.org]
- 4. Toxicity of Azo Dyes in Pharmaceutical Industry | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Toxicity of Azo Dyes in Pharmaceutical Industry | springerprofessional.de [springerprofessional.de]
- 8. Biochemical Alterations and Motor Dysfunctions in Corpus Striatum of Rats Brain Exposed to Azo Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of food azo dyes tartrazine and carmoisine on biochemical parameters related to renal, hepatic function and oxidative stress biomarkers in young male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Impact Of Azo Dye Exposure On Nrf2 Activation And Oxidative Stress Markers In Textile Workers [openbiochemistryjournal.com]
- 12. openbiochemistryjournal.com [openbiochemistryjournal.com]
- 13. openbiochemistryjournal.com [openbiochemistryjournal.com]
- 14. Activation of Nrf2 signaling pathway by natural and synthetic chalcones: a therapeutic road map for oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Evidence for direct-acting oxidative genotoxicity by reduction products of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Hues of risk: investigating genotoxicity and environmental impacts of azo textile dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Molecular Modeling Study of the Genotoxicity of the Sudan I and Sudan II Azo Dyes and Their Metabolites [frontiersin.org]
- 18. clinmedjournals.org [clinmedjournals.org]
- 19. clinmedjournals.org [clinmedjournals.org]
- 20. Study of a common azo food dye in mice model: Toxicity reports and its relation to carcinogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Genotoxicity of Azo Rubine in Cell Cultures: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azo Rubine, also known as Carmoisine or E122, is a synthetic azo dye extensively used in the food, pharmaceutical, and cosmetic industries to impart a red color.[1] Due to its widespread human exposure, a thorough evaluation of its potential genotoxicity is of paramount importance for regulatory and safety assessments. This technical guide provides a comprehensive overview of the genotoxicity assessment of this compound in cell cultures, detailing experimental protocols for key assays, presenting available quantitative data, and exploring the potential involvement of DNA damage signaling pathways.
Data Presentation: Quantitative Genotoxicity Data for this compound
The following tables summarize the quantitative data from in vitro genotoxicity studies of this compound (Carmoisine) in human peripheral lymphocytes.
Table 1: Chromosomal Aberration (CA) Assay with this compound in Human Peripheral Lymphocytes
| Treatment Duration | Concentration (µg/mL) | Number of Cells Analyzed | Number of Aberrant Cells (Excluding Gaps) | % Aberrant Cells (± SD) |
| 24 Hours | Control | 200 | 3 | 1.50 ± 0.71 |
| 37.5 | 200 | 4 | 2.00 ± 1.41 | |
| 75 | 200 | 5 | 2.50 ± 0.71 | |
| 150 | 200 | 7 | 3.50 ± 0.71 | |
| 300 | 200 | 14 | 7.00 ± 1.41 | |
| 48 Hours | Control | 200 | 4 | 2.00 ± 1.41 |
| 37.5 | 200 | 5 | 2.50 ± 0.71 | |
| 75 | 200 | 7 | 3.50 ± 0.71 | |
| 150 | 200 | 9 | 4.50 ± 0.71 | |
| 300 | 200 | 18 | 9.00 ± 1.41 | |
| *Statistically significant increase compared to the control (p < 0.05). Data sourced from Kara et al. (2025).[2] |
Table 2: Sister Chromatid Exchange (SCE) Assay with this compound in Human Peripheral Lymphocytes
| Treatment Duration | Concentration (µg/mL) | Number of Metaphases Analyzed | Total SCEs | SCEs per Cell (± SD) |
| 24 Hours | Control | 50 | 285 | 5.70 ± 1.15 |
| 37.5 | 50 | 310 | 6.20 ± 1.30 | |
| 75 | 50 | 345 | 6.90 ± 1.45 | |
| 150 | 50 | 390 | 7.80 ± 1.63 | |
| 300 | 50 | 510 | 10.20 ± 2.14 | |
| 48 Hours | Control | 50 | 295 | 5.90 ± 1.18 |
| 37.5 | 50 | 325 | 6.50 ± 1.30 | |
| 75 | 50 | 370 | 7.40 ± 1.56 | |
| 150 | 50 | 425 | 8.50 ± 1.79 | |
| 300 | 50 | 585 | 11.70 ± 2.46 | |
| *Statistically significant increase compared to the control (p < 0.05). Data sourced from Kara et al. (2025).[2] |
Table 3: Summary of Comet and Micronucleus Assay Findings for this compound in Human Peripheral Lymphocytes
| Assay | Concentration Range (µg/mL) | Key Findings |
| Comet Assay | 37.5 - 300 | Increased tail length observed only at the highest concentration (300 µg/mL). |
| Micronucleus (MN) Assay | 37.5 - 300 | No significant effect on micronucleus frequency at any tested concentration. |
| Data sourced from Kara et al. (2025).[2] |
Experimental Protocols
Detailed methodologies for the key genotoxicity assays are outlined below. These protocols are based on established methods and can be adapted for the assessment of this compound in various cell cultures.
Comet Assay (Single Cell Gel Electrophoresis)
The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.
Materials:
-
Fully frosted microscope slides
-
Normal melting point (NMP) agarose (B213101)
-
Low melting point (LMP) agarose
-
Lysis solution (2.5 M NaCl, 100 mM Na2EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added fresh)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM Na2EDTA, pH > 13)
-
Neutralization buffer (0.4 M Tris, pH 7.5)
-
DNA staining solution (e.g., SYBR Green, ethidium (B1194527) bromide)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
This compound stock solution
-
Cultured cells (e.g., human peripheral lymphocytes, HepG2)
Procedure:
-
Cell Culture and Treatment: Culture the chosen cell line to approximately 80-90% confluency. Expose the cells to various concentrations of this compound for a defined period (e.g., 2-4 hours). Include a negative (vehicle) control and a positive control (e.g., H2O2).
-
Slide Preparation: Coat microscope slides with a layer of 1% NMP agarose and allow to dry.
-
Cell Encapsulation: Harvest and resuspend the treated cells in PBS at a concentration of 1 x 10^5 cells/mL. Mix the cell suspension with 0.5% LMP agarose at a 1:10 (v/v) ratio at 37°C.
-
Gel Solidification: Pipette the cell-agarose mixture onto the pre-coated slides, cover with a coverslip, and allow to solidify on a cold flat surface for 10-15 minutes.
-
Lysis: Remove the coverslips and immerse the slides in cold lysis solution for at least 1 hour at 4°C.
-
DNA Unwinding: Place the slides in a horizontal gel electrophoresis tank filled with alkaline electrophoresis buffer for 20-40 minutes at 4°C to allow for DNA unwinding.
-
Electrophoresis: Perform electrophoresis at ~25 V and ~300 mA for 20-30 minutes at 4°C.
-
Neutralization: Gently wash the slides with neutralization buffer three times for 5 minutes each.
-
Staining and Visualization: Stain the slides with a suitable DNA fluorochrome and visualize using a fluorescence microscope.
-
Scoring: Analyze at least 50-100 randomly selected comets per sample. Quantify DNA damage by measuring parameters such as tail length, percent DNA in the tail, and tail moment using appropriate image analysis software.
Micronucleus (MN) Test
The in vitro micronucleus test detects both clastogenic (chromosome breaking) and aneugenic (chromosome lagging) events.
Materials:
-
Cultured cells (e.g., human peripheral lymphocytes, L5178Y)
-
Cell culture medium and supplements
-
This compound stock solution
-
Cytochalasin B (for cytokinesis-block method)
-
Hypotonic solution (e.g., 0.075 M KCl)
-
Fixative (e.g., methanol:acetic acid, 3:1)
-
Staining solution (e.g., Giemsa, DAPI)
-
Microscope slides
Procedure:
-
Cell Culture and Treatment: Seed cells at an appropriate density and expose them to a range of this compound concentrations, along with negative and positive controls.
-
Cytokinesis Block (Optional but Recommended): For the cytokinesis-block method, add cytochalasin B to the culture medium to arrest cytokinesis, resulting in binucleated cells. The timing of addition and concentration will depend on the cell cycle length of the chosen cell line.
-
Harvesting: Harvest the cells by centrifugation.
-
Hypotonic Treatment: Resuspend the cell pellet in a pre-warmed hypotonic solution and incubate for a short period to swell the cells.
-
Fixation: Centrifuge the cells and resuspend the pellet in a fresh, cold fixative. Repeat the fixation step two to three times.
-
Slide Preparation: Drop the fixed cell suspension onto clean microscope slides and allow them to air dry.
-
Staining: Stain the slides with a suitable DNA stain.
-
Scoring: Under a microscope, score at least 1000-2000 binucleated cells (for the cytokinesis-block method) per concentration for the presence of micronuclei. The criteria for identifying micronuclei should be strictly followed (i.e., smaller than one-third of the main nucleus, non-refractile, and clearly separated from the main nucleus).
Chromosomal Aberration (CA) Assay
The chromosomal aberration assay evaluates the ability of a substance to induce structural changes in chromosomes.
Materials:
-
Cultured mammalian cells (e.g., Chinese Hamster Ovary (CHO), human peripheral lymphocytes)
-
Cell culture medium and supplements
-
This compound stock solution
-
Mitotic arresting agent (e.g., colcemid, colchicine)
-
Hypotonic solution (e.g., 0.075 M KCl)
-
Fixative (methanol:acetic acid, 3:1)
-
Staining solution (e.g., Giemsa)
-
Microscope slides
Procedure:
-
Cell Culture and Treatment: Culture cells and expose them to various concentrations of this compound for a defined period (e.g., short-term treatment of 3-6 hours with and without metabolic activation, and long-term treatment of ~24 hours without metabolic activation).
-
Mitotic Arrest: Add a mitotic arresting agent to the cultures for the last 2-3 hours of the culture period to accumulate cells in the metaphase stage of mitosis.
-
Harvesting: Harvest the cells.
-
Hypotonic Treatment: Treat the cells with a hypotonic solution to swell the cytoplasm and facilitate chromosome spreading.
-
Fixation: Fix the cells with a freshly prepared fixative. Repeat the fixation step multiple times.
-
Slide Preparation: Drop the cell suspension onto clean, cold, wet slides and allow them to air dry.
-
Staining: Stain the slides with Giemsa or another suitable chromosome stain.
-
Scoring: Analyze at least 100-200 well-spread metaphases per concentration under a microscope. Score for different types of structural aberrations, including chromatid- and chromosome-type gaps, breaks, and exchanges.
Mandatory Visualizations
Experimental Workflow Diagrams
Caption: Workflow diagrams for the Comet, Micronucleus, and Chromosomal Aberration assays.
Signaling Pathway Diagrams
Note: Direct evidence for the activation of the following pathways by this compound is currently lacking in the scientific literature. These diagrams illustrate the general mechanism of these pathways in response to DNA damage, which provides a framework for potential mechanisms of this compound's genotoxicity.
Caption: Generalized DNA damage response pathway involving ATM/ATR and p53.
Discussion and Future Directions
The available data indicates that this compound exhibits genotoxic potential in human peripheral lymphocytes at high concentrations, as evidenced by the induction of chromosomal aberrations and sister chromatid exchanges.[2] The positive result in the Comet assay at the highest concentration further suggests the induction of DNA strand breaks.[2] However, the lack of a significant increase in micronuclei frequency suggests that this compound may not be a potent inducer of whole chromosome loss or lagging.
A significant gap in the current understanding is the precise molecular mechanism by which this compound induces DNA damage. While the general DNA damage response pathways involving ATM/ATR and p53 are well-established for many genotoxic agents, their specific activation in response to this compound has not been elucidated. Future research should focus on:
-
Investigating ATM/ATR Activation: Studies using techniques such as Western blotting to detect the phosphorylation of ATM, ATR, and their downstream targets (e.g., CHK1, CHK2) following this compound exposure would provide direct evidence of their involvement.
-
Elucidating the p53 Response: Examining the stabilization and phosphorylation of p53, as well as the expression of its target genes (e.g., p21, BAX), would clarify the role of this critical tumor suppressor in the cellular response to this compound-induced damage.
-
Expanding Cell Line Studies: Assessing the genotoxicity of this compound in a broader range of human cell lines, including metabolically competent cells like HepG2, would provide a more comprehensive understanding of its potential risks.
-
Dose-Response Characterization: Further quantitative analysis of the Comet assay, including measurements of percent DNA in the tail and tail moment across a range of concentrations, would provide more detailed dose-response information.
By addressing these research questions, a more complete and mechanistically informed assessment of the genotoxic risk associated with this compound exposure can be achieved, aiding in the development of evidence-based safety guidelines.
References
Probing the Molecular Interactions of Azo Rubine with Serum Albumin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the binding interaction between Azo Rubine, a widely used azo dye, and serum albumins, the primary transport proteins in the circulatory system. Understanding this interaction is of paramount importance in the fields of toxicology, pharmacology, and drug development, as it sheds light on the biodistribution, bioavailability, and potential adverse effects of this and similar compounds. This document synthesizes findings from multiple spectroscopic and computational studies to offer a detailed overview of the binding mechanism, thermodynamics, and structural consequences of this interaction.
Core Interaction Analysis: Binding and Quenching
The binding of this compound to serum albumins, such as human serum albumin (HSA) and bovine serum albumin (BSA), is a spontaneous process primarily driven by hydrophobic interactions and hydrogen bonding.[1][2][3] This interaction leads to the formation of an this compound-albumin complex. One of the key methodologies to study this binding is fluorescence quenching, where the intrinsic fluorescence of tryptophan residues in the protein is diminished upon the addition of the dye.[1][4][5]
Studies have shown that this quenching can occur through two primary mechanisms:
-
Static Quenching: This involves the formation of a non-fluorescent ground-state complex between the dye and the protein.[2][6][7]
-
Dynamic Quenching: This results from transient collisions between the dye and the excited-state fluorophore of the protein.[1][3]
In the case of this compound and similar azo dyes, the quenching mechanism is often identified as static, indicating a stable complex formation.[2][6]
Quantitative Insights into the Binding Affinity
Spectroscopic titration experiments have been employed to determine the key quantitative parameters that define the this compound-serum albumin interaction. These parameters provide a deeper understanding of the stability and stoichiometry of the complex.
| Parameter | Description | Typical Values for Azo Dye-Albumin Interaction | References |
| Binding Constant (Ka) | Measures the affinity between the dye and the protein. Higher values indicate stronger binding. | 104 to 106 M-1 | [2][4][6][8] |
| Number of Binding Sites (n) | Indicates the stoichiometry of the binding, i.e., how many dye molecules bind to one protein molecule. | Approximately 1 |
Thermodynamic Profile of the Interaction
Isothermal titration calorimetry (ITC) and temperature-dependent fluorescence quenching studies have been instrumental in elucidating the thermodynamic driving forces behind the this compound-albumin interaction. The thermodynamic parameters reveal the nature of the forces involved in the complex formation.
| Thermodynamic Parameter | Symbol | Indication | Typical Findings for Azo Dye-Albumin Interaction | References |
| Gibbs Free Energy Change | ΔG° | Spontaneity of the binding process. A negative value indicates a spontaneous interaction. | Negative, confirming a spontaneous binding process. | [2] |
| Enthalpy Change | ΔH° | The nature of the interaction forces. Negative values suggest hydrogen bonding and van der Waals forces, while positive values indicate hydrophobic interactions. | Can be negative or positive, often indicating a combination of forces. For some azo dyes, a negative ΔH° suggests the predominance of hydrogen bonds and van der Waals forces. For others, a positive value points to hydrophobic interactions being the main driver. | [2][6][9] |
| Entropy Change | ΔS° | The change in randomness of the system upon binding. Positive values are often associated with hydrophobic interactions due to the release of ordered water molecules. | Often positive, suggesting that hydrophobic interactions play a significant role in stabilizing the complex. | [2][6][9] |
Experimental Protocols: A Closer Look
A variety of biophysical and biochemical techniques are employed to characterize the interaction between this compound and serum albumin. Each method provides distinct yet complementary insights into the binding process.[10]
Fluorescence Spectroscopy
This is a primary technique used to study dye-protein interactions due to its high sensitivity.[11]
-
Principle: The intrinsic fluorescence of tryptophan and tyrosine residues in serum albumin is monitored. The quenching of this fluorescence upon the addition of this compound is used to determine binding parameters.[5][12][13]
-
Methodology:
-
A solution of serum albumin with a known concentration is prepared in a suitable buffer (e.g., phosphate (B84403) buffer at physiological pH).
-
The fluorescence emission spectrum of the protein is recorded, typically with an excitation wavelength of around 280 nm or 295 nm to selectively excite tryptophan residues.[5]
-
Aliquots of a concentrated this compound solution are incrementally added to the protein solution.
-
After each addition, the fluorescence emission spectrum is recorded.
-
The decrease in fluorescence intensity is then analyzed using the Stern-Volmer equation to determine the quenching mechanism and binding constants.[7]
-
UV-Visible Absorption Spectroscopy
This technique is used to detect the formation of the this compound-albumin complex and to infer structural changes in the protein.
-
Principle: Changes in the absorption spectra of the dye and the protein upon interaction can indicate complex formation and conformational alterations.
-
Methodology:
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful tool for investigating changes in the secondary and tertiary structure of proteins upon ligand binding.
-
Principle: It measures the differential absorption of left and right-handed circularly polarized light. Changes in the CD spectrum of serum albumin in the presence of this compound indicate conformational changes.[16]
-
Methodology:
-
The CD spectrum of a native serum albumin solution is recorded in the far-UV region (for secondary structure) and near-UV region (for tertiary structure).
-
This compound is added to the protein solution, and the CD spectrum is recorded again.
-
Alterations in the spectral features, such as the positions and magnitudes of the peaks, are analyzed to quantify changes in the protein's helical content and overall conformation.
-
Isothermal Titration Calorimetry (ITC)
ITC is considered the gold standard for directly measuring the thermodynamic parameters of binding interactions.[17]
-
Principle: It directly measures the heat released or absorbed during a binding event.
-
Methodology:
-
A solution of serum albumin is placed in the sample cell of the calorimeter.
-
A solution of this compound is loaded into a syringe.
-
The dye solution is injected in small, precise aliquots into the protein solution.
-
The heat change associated with each injection is measured.
-
The resulting data is fitted to a binding model to determine the binding constant (Ka), enthalpy change (ΔH°), and stoichiometry (n). The Gibbs free energy (ΔG°) and entropy change (ΔS°) can then be calculated.
-
Molecular Docking
This computational technique provides insights into the probable binding location and the specific molecular interactions between the dye and the protein.
-
Principle: It predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.
-
Methodology:
-
The 3D structures of serum albumin (obtained from the Protein Data Bank) and this compound are used as inputs.[18][19]
-
A docking program is used to explore possible binding poses of the dye within the binding sites of the protein.
-
The poses are scored based on their binding energy, and the most favorable binding mode is identified.
-
This allows for the visualization of interactions such as hydrogen bonds and hydrophobic contacts. Molecular docking studies often suggest that azo dyes bind to the sub-domain IIA or IIIA of HSA.[1][20][21]
-
Visualizing the Process and Pathways
To better illustrate the experimental workflow and the conceptual understanding of the this compound-protein interaction, the following diagrams are provided.
Implications for Drug Development and Toxicology
The study of this compound's interaction with serum albumin provides a valuable model for understanding how small molecules, including drugs and toxins, are transported and distributed in the body. The binding of a substance to serum albumin can significantly affect its pharmacokinetic and pharmacodynamic properties.[11] For instance, strong binding can increase the half-life of a drug but may also reduce its immediate availability at the target site. Conversely, displacement of a bound drug by another substance can lead to a sudden increase in its free concentration, potentially causing toxicity. Therefore, the methodologies and findings presented in this guide are crucial for the preclinical assessment of drug candidates and for evaluating the systemic effects of food additives and environmental contaminants.
References
- 1. Binding elucidation of azo dyes with human serum albumin via spectroscopic approaches and molecular docking techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Fluorescence and Docking Studies of the Interaction between Human Serum Albumin and Pheophytin [mdpi.com]
- 5. Determination of the affinity of drugs toward serum albumin by measurement of the quenching of the intrinsic tryptophan fluorescence of the protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Calorimetric and spectroscopic detection of the interaction between a diazo dye and human serum albumin - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. Fluorescence quenching studies on binding fluoreno-9-spiro-oxazolidinedione to human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Binding thermodynamics of synthetic dye Allura Red with bovine serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. rroij.com [rroij.com]
- 12. Spectroscopic Methods for the Determination of Protein Interactions | Scilit [scilit.com]
- 13. Fluorescence-quenching studies of the binding of bilirubin to albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Spectroscopic studies of the binding of bilirubin by ligandin and aminoazo-dye-binding protein A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Spectroscopic studies of the binding of bilirubin by ligandin and aminoazo-dye-binding protein A - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Binding of Reactive Brilliant Red to Human Serum Albumin: Insights into the Molecular Toxicity of Sulfonic Azo Dyes: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 17. Methods to investigate protein–protein interactions - Wikipedia [en.wikipedia.org]
- 18. ptfarm.pl [ptfarm.pl]
- 19. Molecular modelling studies unveil potential binding sites on human serum albumin for selected experimental and in silico COVID-19 drug candidate molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Protein binding studies with human serum albumin, molecular docking and in vitro cytotoxicity studies using HeLa cervical carcinoma cells of Cu(ii)/Zn(ii) complexes containing a carbohydrazone ligand - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Carcinogenicity Studies of Sulphonated Mono Azo Dyes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current scientific understanding of the carcinogenicity of sulphonated mono azo dyes. It delves into the metabolic pathways, experimental methodologies used for assessment, and quantitative data from key toxicological studies. This document is intended to serve as a resource for professionals involved in the research, development, and safety assessment of products containing these dyes.
Introduction to Sulphonated Mono Azo Dyes and Carcinogenicity Concerns
Sulphonated mono azo dyes are a class of synthetic organic colorants characterized by a single azo bond (-N=N-) and one or more sulphonic acid (-SO₃H) groups. Their high water solubility and vibrant colors have led to their widespread use in the food, pharmaceutical, and cosmetic industries. Prominent examples include Amaranth (B1665344) (E123), Ponceau 4R (E124), Sunset Yellow FCF (E110), and Tartrazine (E102).[1]
The primary toxicological concern associated with these dyes is their potential carcinogenicity, which is intrinsically linked to their metabolism.[2] The azo bond can be reductively cleaved by microbial azoreductases in the gut, leading to the formation of aromatic amines.[3] Some of these aromatic amines are known or suspected carcinogens.[4] Upon absorption, these amines can undergo metabolic activation, primarily in the liver, to reactive electrophilic intermediates that can bind to DNA, forming DNA adducts.[5] This process can induce mutations and initiate the process of carcinogenesis.[6] The presence of sulphonic acid groups generally reduces the lipophilicity of the parent dye and its metabolites, which can influence their absorption, distribution, metabolism, and excretion, thereby modulating their toxic potential.[7]
Metabolic Pathways and Mechanisms of Carcinogenicity
The carcinogenicity of sulphonated mono azo dyes is not typically caused by the parent compound itself but rather by its metabolic byproducts. The key metabolic steps are outlined below.
Azo Bond Reduction
The initial and most critical step in the metabolic activation of these dyes is the reductive cleavage of the azo bond. This is primarily carried out by azoreductases produced by the intestinal microflora.[3] This reaction breaks the dye molecule into two or more aromatic amines. For example, Tartrazine is metabolized to sulfanilic acid and aminopyrazolone.[8]
Absorption and Systemic Distribution
The resulting aromatic amines can be absorbed from the gastrointestinal tract into the bloodstream. Their physicochemical properties, such as size, charge, and lipophilicity, will determine the extent of absorption and subsequent distribution to various tissues, including the liver, which is the primary site of further metabolism.
Hepatic Metabolism and Activation
In the liver, aromatic amines can be metabolically activated by cytochrome P450 enzymes through processes like N-hydroxylation.[9] This creates reactive electrophilic intermediates, such as nitrenium ions, which are capable of covalently binding to nucleophilic sites on DNA, forming DNA adducts.
DNA Adduct Formation and Genotoxicity
The formation of DNA adducts can lead to mutations during DNA replication if not repaired by the cell's DNA repair mechanisms. An accumulation of mutations in critical genes, such as proto-oncogenes and tumor suppressor genes, can lead to uncontrolled cell proliferation and the initiation of cancer.[10]
Diagram of the General Metabolic Pathway of Sulphonated Mono Azo Dyes
Caption: General metabolic pathway of sulphonated mono azo dyes leading to potential carcinogenicity.
Experimental Protocols for Carcinogenicity and Genotoxicity Assessment
A battery of in vitro and in vivo assays is employed to evaluate the carcinogenic and genotoxic potential of sulphonated mono azo dyes.
In Vitro Genotoxicity Assays
These assays are typically used for initial screening to identify potential genotoxic hazards.
-
Principle: This test uses strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations in genes required for histidine or tryptophan synthesis, respectively. The assay measures the ability of a test substance to cause reverse mutations, restoring the functional gene and allowing the bacteria to grow on a medium lacking the specific amino acid.[11]
-
Methodology:
-
Strains: Several bacterial strains are used to detect different types of mutations (e.g., frameshift, base-pair substitution).
-
Metabolic Activation: The assay is conducted with and without an exogenous metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism. For azo dyes, a modified protocol including flavin mononucleotide (FMN) and hamster liver S9 is often used to facilitate azo reduction.[12][13]
-
Exposure: The bacterial strains are exposed to various concentrations of the test substance in the presence or absence of the S9 mix.
-
Plating: The treated bacteria are plated on a minimal agar (B569324) medium.
-
Incubation: Plates are incubated for 48-72 hours.
-
Scoring: The number of revertant colonies is counted. A substance is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies compared to the negative control.[11]
-
-
Principle: This assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome loss or gain) events. Micronuclei are small, membrane-bound DNA fragments in the cytoplasm of interphase cells, formed from chromosome fragments or whole chromosomes that lag behind during cell division.[14]
-
Methodology:
-
Cell Culture: Mammalian cells (e.g., human peripheral blood lymphocytes, CHO, L5178Y, or TK6 cells) are cultured.[14]
-
Exposure: The cells are exposed to the test substance at various concentrations, with and without metabolic activation (S9).
-
Cytokinesis Block: Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells that have completed one nuclear division. This ensures that only cells that have divided are scored.[15]
-
Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa).
-
Scoring: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei under a microscope.[15] A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxicity.
-
-
Principle: These forward mutation assays detect mutations at specific gene loci, such as the hypoxanthine-guanine phosphoribosyltransferase (HPRT) or thymidine (B127349) kinase (TK) genes, in mammalian cells.[16]
-
Methodology:
-
Cell Lines: Specific cell lines heterozygous for the target gene (e.g., L5178Y TK+/-, CHO for HPRT) are used.[17]
-
Exposure: Cells are treated with the test substance at various concentrations, with and without S9 metabolic activation.
-
Phenotypic Expression: After treatment, cells are cultured for a period to allow for the expression of the mutant phenotype.
-
Mutant Selection: Cells are then cultured in a selective medium containing an agent that is toxic to non-mutant cells (e.g., 6-thioguanine (B1684491) for HPRT mutants, trifluorothymidine for TK mutants).[17]
-
Scoring: The number of mutant colonies is counted, and the mutant frequency is calculated. A dose-related increase in mutant frequency indicates a mutagenic effect.
-
In Vivo Genotoxicity and Carcinogenicity Studies
These studies are conducted in whole animals to provide data that is more relevant to human health risk assessment.
-
Principle: This assay detects DNA strand breaks in individual cells. Cells are embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA (fragments) migrates away from the nucleus, forming a "comet tail." The intensity of the tail relative to the head is proportional to the amount of DNA damage.[18]
-
Methodology:
-
Animal Dosing: Rodents are administered the test substance, typically via oral gavage.
-
Tissue Collection: After a specific time, various organs (e.g., liver, colon, bladder) are collected.
-
Cell Isolation: Single-cell suspensions are prepared from the tissues.
-
Slide Preparation: The cells are embedded in low-melting-point agarose on slides.
-
Lysis and Electrophoresis: The slides are immersed in a lysis solution to remove cell membranes and proteins, followed by alkaline electrophoresis to unwind and separate the DNA.[18]
-
Staining and Visualization: The DNA is stained with a fluorescent dye and visualized under a microscope.
-
Scoring: Image analysis software is used to quantify the amount of DNA in the comet tail. An increase in tail intensity indicates DNA damage.
-
-
Principle: This is the definitive study to assess the carcinogenic potential of a substance. It involves long-term exposure of rodents to the test substance and subsequent histopathological examination for tumor formation.
-
Methodology:
-
Animal Model: Typically conducted in two rodent species, most commonly rats and mice.[2][19]
-
Group Size: Studies usually begin with at least 50 animals of each sex per dose group.[19]
-
Dosing: The test substance is administered in the diet or drinking water at three or more dose levels, plus a control group, for the majority of the animal's lifespan (e.g., 18-24 months for mice, 24 months for rats).[2]
-
Observations: Animals are observed daily for clinical signs of toxicity and tumor development. Body weight and food/water consumption are monitored regularly.
-
Necropsy and Histopathology: At the end of the study, all animals are subjected to a full necropsy. A comprehensive set of tissues from all animals is examined microscopically by a pathologist for neoplastic and non-neoplastic lesions.
-
Data Analysis: Tumor incidence, multiplicity, and latency are statistically analyzed to determine if there is a significant increase in tumors in the treated groups compared to the controls.
-
Diagram of a Typical In Vivo Carcinogenicity Study Workflow
Caption: Workflow for a long-term rodent carcinogenicity bioassay.
Quantitative Data Summary
The following tables summarize key quantitative data from carcinogenicity and toxicity studies of selected sulphonated mono azo dyes.
Table 1: Acceptable Daily Intake (ADI) Values
| Dye | E Number | ADI (mg/kg bw/day) | Issuing Body | Reference(s) |
| Amaranth | E123 | 0-0.5 | Martindale | [12] |
| Ponceau 4R | E124 | 0-0.7 | EFSA | [20] |
| Sunset Yellow FCF | E110 | 0-4 | EU/WHO/FAO | [13] |
| Tartrazine | E102 | 0-7.5 | JECFA | [21] |
Table 2: Summary of Selected In Vivo Carcinogenicity Studies
| Dye | Species | Route of Administration | Dose Levels | Duration | Key Findings | Reference(s) |
| Amaranth | Rat | Diet | 0, 50, 250, 1250 mg/kg/day | 111-112 weeks | No carcinogenic effect observed. Renal effects in females at all doses. | [22] |
| Ponceau 4R | Rat | Diet | 0, 50, 500, 1250 mg/kg/day | 114-118 weeks | No evidence of carcinogenicity. No-untoward-effect level established at 500 mg/kg/day. | |
| Sunset Yellow FCF | Rat, Mouse | Diet | Various | Long-term | No evidence of carcinogenicity at permitted use levels. | [13] |
| Tartrazine | Rat | Drinking Water | 0, 1%, 2% | 2 years | No carcinogenic effects observed. | [21] |
Table 3: Summary of Selected Genotoxicity Studies
| Dye | Assay | System | Metabolic Activation | Result | Reference(s) |
| Amaranth | Comet Assay | Mouse (in vivo) | N/A | Positive for DNA damage in colon and lungs. | [23] |
| Ponceau 4R | Micronucleus Test | Human Lymphocytes (in vitro) | N/A | Significant increase in micronucleus frequency. | |
| Sunset Yellow FCF | Chromosomal Aberrations, Sister Chromatid Exchanges | Human Lymphocytes (in vitro) | N/A | Significant increase at high concentrations. | |
| Tartrazine | Comet Assay | Rat (in vivo) | N/A | Genotoxic effect on white blood cells. | [8] |
| Tartrazine | Ames Test | S. typhimurium | With and without S9 | Generally negative. | [21] |
Conclusion
The carcinogenicity of sulphonated mono azo dyes is a complex issue that is primarily linked to their metabolic conversion to potentially carcinogenic aromatic amines by the gut microbiota. A comprehensive battery of in vitro and in vivo assays is necessary to fully characterize the genotoxic and carcinogenic risk of these compounds. While long-term rodent bioassays for several common sulphonated mono azo dyes have not shown clear evidence of carcinogenicity at typical exposure levels, some in vitro and in vivo genotoxicity assays have indicated potential for DNA damage. These findings underscore the importance of continued research and regulatory oversight. For professionals in research and drug development, a thorough understanding of the metabolic pathways and the appropriate toxicological testing strategies is crucial for ensuring the safety of products containing these dyes.
References
- 1. search.lib.asu.edu [search.lib.asu.edu]
- 2. Carcinogenicity (two rodent species) | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 3. news-medical.net [news-medical.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Drug-DNA adducts as biomarkers for metabolic activation of the nitro-aromatic nitrogen mustard prodrug PR-104A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carcinogenicity of azo colorants: influence of solubility and bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Tartrazine induces structural and functional aberrations and genotoxic effects in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. microbiologyinfo.com [microbiologyinfo.com]
- 12. Analysis of a method for testing azo dyes for mutagenic activity in Salmonella typhimurium in the presence of flavin mononucleotide and hamster liver S9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. criver.com [criver.com]
- 15. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 16. inotiv.com [inotiv.com]
- 17. 40 CFR § 799.9530 - TSCA in vitro mammalian cell gene mutation test. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 18. agilent.com [agilent.com]
- 19. Redbook 2000: IV.C.6. Carcinogenicity Studies with Rodents | FDA [fda.gov]
- 20. Ponceau 4R - Wikipedia [en.wikipedia.org]
- 21. Tartrazine Modifies the Activity of DNMT and HDAC Genes—Is This a Link between Cancer and Neurological Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Long-term toxicity study of amaranth in rats using animals exposed in utero - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. 21stcenturypathology.com [21stcenturypathology.com]
A Technical Guide to the Metabolism of Azo Rubine by Gut Microbiota
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth examination of the metabolic processes involved in the breakdown of the synthetic azo dye, Azo Rubine (also known as Carmoisine or E122), by the human gut microbiota. The focus is on the enzymatic mechanisms, resultant metabolites, experimental protocols for analysis, and the toxicological significance of this biotransformation.
Introduction
This compound is a widely used colorant in the food, pharmaceutical, and cosmetic industries.[1] Composed of a characteristic R₁-N=N-R₂ azo linkage, these compounds are generally considered inert to mammalian digestive enzymes.[2][3] However, the anaerobic environment of the lower gastrointestinal tract harbors a dense and diverse microbial community capable of extensive metabolic activities.[4][5] Gut bacteria possess enzymes called azoreductases that reductively cleave the azo bond, breaking down this compound into constituent aromatic amines.[6] This metabolic activation is of significant interest to researchers and drug development professionals, as the resulting metabolites can possess biological activities and toxicities not associated with the parent dye.[5][6] Understanding this metabolic pathway is crucial for assessing the safety of this compound and for evaluating its potential impact on gut homeostasis and host health.
The Core Metabolic Pathway: Azoreduction
The primary metabolic event in the breakdown of this compound by gut microbiota is the reductive cleavage of the azo bond (–N=N–). This irreversible reaction is catalyzed by bacterial azoreductases and results in the formation of two separate aromatic amines.[6][7] The process requires electron donors, typically NADH or NADPH, which are readily available in the bacterial cytoplasm.[4][6]
The overall reaction can be summarized as: R₁–N=N–R₂ + 2 NAD(P)H + 2H⁺ → R₁–NH₂ + R₂–NH₂ + 2 NAD(P)⁺
This biotransformation occurs predominantly in the anaerobic environment of the colon, where the low oxygen tension is favorable for reductive processes.[3][7] While minor metabolism may occur in the liver, studies suggest that intestinal bacterial reductases are the primary drivers of azo dye metabolism.[6]
Caption: Metabolic pathway of this compound in the gut.
Key Microbial Enzymes: Azoreductases
Azoreductases are the enzymes responsible for cleaving the azo bond. These enzymes are widely distributed among various gut bacteria, including species of Escherichia, Enterococcus, Bacillus, and Clostridium.[1][4] Bacterial azoreductases can be broadly categorized based on their flavin cofactor requirement and their preference for either NADH or NADPH as an electron donor.[5][6][8]
Classification of Bacterial Azoreductases:
-
Flavin-Dependent, NADH-Preferred: These enzymes require a flavin cofactor (like FMN) and show higher activity with NADH.[5]
-
Flavin-Dependent, NADPH-Preferred: These enzymes also require a flavin cofactor but preferentially use NADPH.[5] An azoreductase from Staphylococcus aureus was found to be strictly NADPH-dependent.[9]
-
Flavin-Free, NADPH-Preferred: This group of enzymes does not require an external flavin cofactor and uses NADPH.[5]
The expression and activity of these enzymes can vary between different bacterial species and even between strains of the same species, leading to inter-individual differences in this compound metabolism.[10]
References
- 1. Identification, Isolation and characterization of a novel azoreductase from Clostridium perfringens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Toxicological significance of azo dye metabolism by human intestinal microbiota. | Semantic Scholar [semanticscholar.org]
- 3. Metabolism of azo dyes: implication for detoxication and activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Toxicological significance of azo dye metabolism by human intestinal microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Toxicological significance of azo dye metabolism by human intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Azo dyes degradation by microorganisms – An efficient and sustainable approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Biochemical and molecular characterization of an azoreductase from Staphylococcus aureus, a tetrameric NADPH-dependent flavoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolism of azo food dyes by bacterial members of the human gut microbiome - PubMed [pubmed.ncbi.nlm.nih.gov]
Neurobehavioral Effects of Azo Rubine Exposure in Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the neurobehavioral effects of Azo Rubine (also known as Carmoisine) and other related azo dyes as observed in animal models. It synthesizes findings from multiple studies, focusing on the induction of oxidative stress, alterations in neurotransmitter systems, and consequent behavioral impairments. This document is intended to be a resource for researchers investigating the neurotoxic potential of food additives and for professionals involved in the development of safer alternatives.
Introduction: Azo Dyes and Neurotoxicity
Azo dyes are a major class of synthetic colorants widely used in the food, pharmaceutical, and cosmetic industries.[1][2] Despite their widespread use, concerns have been raised about their potential adverse health effects, particularly on the nervous system. Several studies have suggested a link between the consumption of certain azo dyes and neurobehavioral issues, especially in children.[3] Animal models provide a critical platform for investigating the mechanisms underlying these potential neurotoxic effects.
This compound (E122) is an azo dye that has been the subject of toxicological evaluation. Like other azo dyes such as Tartrazine and Sunset Yellow, its metabolic breakdown can lead to the formation of aromatic amines, which are implicated in various toxicological outcomes.[4] A recurring theme in the neurotoxicity of azo dyes is the induction of oxidative stress, which appears to be a key initiating event in a cascade of cellular and functional damage in the brain.[1][2][5]
Core Mechanism: Oxidative Stress and Neuroinflammation
The primary mechanism implicated in the neurotoxicity of this compound and other azo dyes is the induction of oxidative stress.[1][2][5] This occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the brain's antioxidant defense mechanisms. The metabolism of azo dyes can generate free radicals, leading to a cascade of damaging cellular events.[6]
Key events in this process include:
-
Lipid Peroxidation: Increased ROS leads to the oxidation of lipids in neuronal membranes, resulting in the formation of malondialdehyde (MDA), a marker of oxidative damage. This compromises membrane integrity and function.[7][8]
-
Depletion of Antioxidant Enzymes: The increased oxidative load depletes the brain's primary antioxidant enzymes, including superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) (GSH).[4][7][9]
-
Mitochondrial Dysfunction: Oxidative stress can impair the function of mitochondrial complexes I and II, leading to reduced energy production and further ROS generation.[4][7][9]
-
Neuroinflammation: Oxidative stress can trigger inflammatory pathways in the brain, leading to the release of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and contributing to neuronal damage.[3]
This cascade of events ultimately leads to neuronal damage, apoptosis, and observable neurobehavioral deficits.[4][8]
Signaling Pathway of Azo Dye-Induced Neurotoxicity
Caption: Proposed signaling pathway of azo dye-induced neurotoxicity.
Quantitative Data on Neurobehavioral and Biochemical Effects
The following tables summarize the quantitative findings from various studies on the effects of this compound and other azo dyes in animal models.
Table 1: Effects of Azo Dyes on Markers of Oxidative Stress in the Brain
| Azo Dye | Animal Model | Dose | Duration | Brain Region | Change in MDA | Change in GSH | Change in SOD | Change in CAT | Reference |
| Tartrazine | Rats | 175, 300, 700 mg/kg | - | Brain | Significant Increase | - | Decrease | Decrease | [6] |
| Tartrazine | Mice | 2.5, 5 mg/kg | Perinatal | Cerebrum, Medulla, Cerebellum | - | - | - | - | [4] |
| Metanil Yellow | Rats | 430 mg/kg | 60 days | Corpus Striatum | Significant Increase | Decrease | 46% Decrease | 64% Decrease | [9] |
| Malachite Green | Rats | 13.75 mg/kg | 60 days | Corpus Striatum | Significant Increase | Decrease | 44% Decrease | 56% Decrease | [9] |
| Sudan III | Rats | 250 mg/kg | 60 days | Corpus Striatum | Significant Increase | Decrease | 55% Decrease | 71% Decrease | [9] |
| Erythrosine & Tartrazine Mix | Rats | 2, 6, 10 mg/kg | 6 weeks | Hippocampus, Prefrontal Cortex | Significant Increase | Significant Decrease | - | Significant Decrease | [3] |
Table 2: Effects of Azo Dyes on Neurotransmitters and Related Enzymes
| Azo Dye | Animal Model | Dose | Duration | Brain Region | Change in Acetylcholinesterase (AChE) | Change in Monoamine Oxidase-B (MAO-B) | Change in Serotonin | Change in GABA | Reference |
| Metanil Yellow | Rats | 430 mg/kg | 60 days | Corpus Striatum | Significant Decrease | Significant Decrease | - | - | [4] |
| Malachite Green | Rats | 13.75 mg/kg | 60 days | Corpus Striatum | Significant Decrease | Significant Decrease | - | - | [4] |
| Sudan III | Rats | 250 mg/kg | 60 days | Corpus Striatum | Significant Decrease | Significant Decrease | - | - | [4] |
| Erythrosine & Tartrazine Mix | Rats | 2, 6, 10 mg/kg | 6 weeks | Hippocampus, Prefrontal Cortex | Significant Increase | - | - | - | [3] |
| Tartrazine | - | - | - | Cerebellum | - | - | Decrease | Increase | [1] |
Table 3: Effects of Azo Dyes on Neurobehavioral Parameters
| Azo Dye | Animal Model | Dose | Duration | Behavioral Test | Observed Effect | Reference |
| Metanil Yellow | Rats | 430 mg/kg | 60 days | Grip Strength, Motor Activity | 45% Decrease in Grip Strength, Decreased Motor Activity | [9] |
| Malachite Green | Rats | 13.75 mg/kg | 60 days | Grip Strength, Motor Activity | 65% Decrease in Grip Strength, Decreased Motor Activity | [9] |
| Sudan III | Rats | 250 mg/kg | 60 days | Grip Strength, Motor Activity | 73% Decrease in Grip Strength, Decreased Motor Activity | [9] |
| Erythrosine & Tartrazine Mix | Rats | 2, 6, 10 mg/kg | 6 weeks | Novel Object Recognition, Elevated Plus Maze | Decreased Memory and Neurobehavioral Function | [3] |
| Tartrazine | Mice | 2.5, 5 mg/kg | Perinatal | - | Neurobehavioral Alterations | [4] |
| Sunset Yellow | Rats | - | Post-weaning | - | Behavioral Impairment | [1] |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature on azo dye neurotoxicity.
Animal Models and Dosing
-
Species: Wistar or Sprague-Dawley rats and Swiss albino mice are commonly used.[4][5]
-
Housing: Animals are typically housed under controlled conditions of temperature, humidity, and a 12-hour light/dark cycle, with ad libitum access to food and water.[5][10]
-
Dosing: Azo dyes are typically administered orally (p.o.) via gavage, often dissolved in a vehicle like 1% gum acacia. Doses are often selected based on fractions of the LD50.[5][9] Exposure durations can range from several weeks to months to assess chronic effects, or during specific developmental periods (perinatal) to assess developmental neurotoxicity.[4][9]
Neurobehavioral Assessments
-
Spontaneous Motor Activity: This is often measured using an open-field apparatus. The animal is placed in the center of a square arena, and its movements (e.g., total distance traveled, time mobile, time immobile) are tracked by an automated system for a set duration. A decrease in these parameters can indicate motor deficits.[9]
-
Grip Strength Test: This test assesses neuromuscular strength. The animal is held by the tail and allowed to grasp a horizontal bar connected to a force gauge. The animal is then gently pulled backward until it releases its grip. The peak force exerted is recorded. A significant reduction in grip strength indicates neuromuscular impairment.[9]
-
Novel Object Recognition Test (NORT): This test evaluates recognition memory. It consists of three phases: habituation, familiarization, and testing. During familiarization, the animal is exposed to two identical objects. In the testing phase, one of the objects is replaced with a novel one. The time spent exploring the novel object versus the familiar one is measured. A healthy animal will spend more time with the novel object.
-
Morris Water Maze (MWM): This is a widely used test for spatial learning and memory. A circular pool is filled with opaque water, and a hidden platform is placed just below the surface. The animal must learn the location of the platform using spatial cues around the room. The time taken to find the platform (escape latency) and the path taken are recorded over several trials.
-
Elevated Plus Maze (EPM): This apparatus consists of two open arms and two closed arms arranged in a plus shape and elevated from the floor. The animal is placed in the center, and the time spent in the open versus the closed arms is recorded. A preference for the closed arms is indicative of anxiety-like behavior.
Biochemical Assays
-
Tissue Preparation: Following the behavioral tests, animals are euthanized, and brain regions of interest (e.g., hippocampus, prefrontal cortex, corpus striatum) are dissected and homogenized.
-
Oxidative Stress Markers:
-
Lipid Peroxidation (MDA): Measured using the thiobarbituric acid reactive substances (TBARS) assay.
-
Reduced Glutathione (GSH): Quantified using Ellman's reagent.
-
Superoxide Dismutase (SOD) and Catalase (CAT): Enzyme activities are determined using specific spectrophotometric assays.
-
-
Neurotransmitter-related Enzymes:
-
Acetylcholinesterase (AChE): Activity is measured based on the rate of hydrolysis of acetylthiocholine.
-
Monoamine Oxidase-B (MAO-B): Activity is determined by measuring the production of hydrogen peroxide from a specific substrate.
-
-
Mitochondrial Complexes: The activities of mitochondrial complexes I and II are assayed by measuring the oxidation of specific substrates.[7][9]
Experimental Workflow for Neurotoxicity Assessment
Caption: A typical experimental workflow for assessing azo dye neurotoxicity.
Conclusion and Future Directions
The evidence from animal models strongly suggests that this compound and other azo dyes can exert neurotoxic effects, primarily through the induction of oxidative stress and subsequent damage to neuronal cells. This manifests as a range of neurobehavioral impairments, including deficits in motor function, learning, and memory.
For researchers and drug development professionals, these findings underscore the importance of:
-
Screening for Neurotoxicity: Incorporating neurobehavioral and biochemical assessments into the safety evaluation of new food additives and pharmaceutical excipients.
-
Developing Safer Alternatives: Investigating natural colorants or modifying the structure of synthetic dyes to reduce their potential for metabolic activation and oxidative stress induction.
-
Further Mechanistic Studies: Elucidating the precise molecular targets of azo dye metabolites in the brain and exploring the potential for therapeutic interventions with antioxidants to mitigate their neurotoxic effects.
Future research should focus on long-term, low-dose exposure studies that more closely mimic human consumption patterns, as well as investigating the effects of azo dye mixtures, which is a more realistic exposure scenario. Understanding the full spectrum of neurobehavioral effects and their underlying mechanisms is crucial for informing regulatory decisions and protecting public health.
References
- 1. brieflands.com [brieflands.com]
- 2. researchgate.net [researchgate.net]
- 3. Anxiogenic and memory impairment effect of food color exposure: upregulation of oxido-neuroinflammatory markers and acetyl-cholinestrase activity in the prefrontal cortex and hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Reference Protocol Guidelines for Neurobehavioral-Toxicity Tests - Toxicity Testing - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Azo food dye neurotoxicity in rats: A neurobehavioral, biochemical, and histopathological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of Oxidative Stress in Blood–Brain Barrier Disruption and Neurodegenerative Diseases [mdpi.com]
- 9. Biochemical Alterations and Motor Dysfunctions in Corpus Striatum of Rats Brain Exposed to Azo Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
A Technical Guide to the Purity Standards of Analytical Grade Azo Rubine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the purity standards for analytical grade Azo Rubine, also known as Carmoisine. The information compiled herein is essential for researchers, scientists, and professionals in drug development who utilize this compound as an analytical reagent or reference material, ensuring the accuracy and reliability of their work. This guide details the key purity specifications from major international regulatory bodies, outlines detailed experimental protocols for its analysis, and provides visual workflows to facilitate understanding.
Introduction to this compound
This compound (Colour Index No. 14720; E Number E122) is a synthetic monoazo dye widely used as a coloring agent in food, beverages, and pharmaceuticals.[1] In the analytical sciences, its high purity grade serves as a reference standard for various analytical techniques. The purity of analytical grade this compound is critical to ensure the accuracy, precision, and reproducibility of experimental results.
Purity Specifications
The purity of analytical grade this compound is defined by several key parameters, including the content of the primary coloring matter and limits for various impurities. The standards are established by international bodies such as the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the European Commission. While a reference standard for Azorubine is available from the United States Pharmacopeia (USP), detailed monograph specifications were not publicly available at the time of this guide's compilation. Similarly, specific monograph details from the British Pharmacopoeia (BP) were not found.
Below is a summary of the key quantitative purity specifications for this compound (Carmoisine) from JECFA and the European Commission.
| Parameter | JECFA Specification | European Commission (EU) No 231/2012 Specification |
| Assay (Total Colouring Matters) | ≥ 85% | Not less than 85% |
| Water-Insoluble Matter | ≤ 0.2% | Not more than 0.2% |
| Lead (Pb) | ≤ 2 mg/kg | Not more than 2 mg/kg |
| Subsidiary Colouring Matters | Not specified in summary | Not more than 1.0% |
| Organic compounds other than colouring matters: 4-aminonaphthalene-1-sulfonic acid and 4-hydroxynaphthalene-1-sulfonic acid | Not specified in summary | Total not more than 0.5% |
| Unsulfonated Primary Aromatic Amines | Not specified in summary | Not more than 0.01% (calculated as aniline) |
| Ether Extractable Matter | Not specified in summary | Not more than 0.2% |
| Loss on Drying at 135°C and chlorides and sulphates calculated as sodium salts | ≤ 15% | Not more than 15% |
Experimental Protocols for Purity Analysis
Accurate determination of this compound's purity requires robust analytical methodologies. The following sections provide detailed protocols for High-Performance Liquid Chromatography (HPLC), UV-Visible Spectrophotometry, and Thin-Layer Chromatography (TLC).
High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Determination
HPLC is a powerful technique for separating, identifying, and quantifying this compound and its impurities.
Principle: A solution of the this compound sample is injected into an HPLC system. The components are separated based on their differential partitioning between a stationary phase (e.g., C18 column) and a mobile phase. A UV-Vis detector is used to monitor the elution of the components, and the resulting chromatogram allows for the quantification of this compound and its impurities.
Instrumentation and Conditions:
-
HPLC System: A liquid chromatograph equipped with a gradient pump, an autosampler, a column oven, and a UV-Visible or Photodiode Array (PDA) detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution is typically employed.
-
Mobile Phase A: A buffer solution, such as 100 mM ammonium (B1175870) acetate (B1210297) in water.
-
Mobile Phase B: An organic solvent, such as acetonitrile (B52724) or methanol.
-
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: The maximum absorption wavelength of this compound, which is approximately 516-520 nm.[2] Monitoring at other wavelengths (e.g., 254 nm) may be necessary to detect all impurities.
-
Injection Volume: 10-20 µL.
Procedure:
-
Standard Preparation: Accurately weigh a suitable amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh the this compound sample to be tested and dissolve it in the mobile phase to a concentration within the calibration range.
-
Chromatographic Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Analysis:
-
Assay: Calculate the percentage of this compound in the sample by comparing the peak area of the main peak in the sample chromatogram to the calibration curve generated from the reference standards.
-
Impurities: Identify and quantify any impurity peaks in the sample chromatogram. The percentage of each impurity can be calculated based on the area of the impurity peak relative to the area of the this compound peak, often using a relative response factor if known, or assuming a response factor of 1 for unknown impurities.
-
UV-Visible Spectrophotometry for Quantitative Analysis
UV-Visible spectrophotometry is a straightforward and rapid method for the quantitative determination of this compound in a pure sample.
Principle: The absorbance of a solution containing this compound is measured at its wavelength of maximum absorbance (λmax). According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte in the solution.
Instrumentation:
-
UV-Visible Spectrophotometer: A spectrophotometer capable of measuring absorbance in the visible region of the electromagnetic spectrum.
-
Cuvettes: 1 cm path length quartz or glass cuvettes.
Procedure:
-
Determination of λmax: Prepare a dilute solution of this compound in a suitable solvent (e.g., deionized water). Scan the solution over a wavelength range (e.g., 400-700 nm) to determine the wavelength of maximum absorbance (λmax), which should be around 516 nm.
-
Standard Curve Preparation: Prepare a stock solution of accurately weighed this compound reference standard in deionized water. From the stock solution, prepare a series of standard solutions of known concentrations.
-
Absorbance Measurement: Measure the absorbance of each standard solution at the λmax against a deionized water blank.
-
Calibration Curve: Plot a graph of absorbance versus concentration for the standard solutions. The resulting plot should be a straight line passing through the origin.
-
Sample Analysis: Prepare a solution of the this compound sample in deionized water at a concentration that falls within the range of the calibration curve. Measure its absorbance at λmax.
-
Concentration Calculation: Determine the concentration of this compound in the sample solution from the calibration curve. Calculate the purity of the sample based on the prepared concentration and the concentration determined from the graph.
Thin-Layer Chromatography (TLC) for Identification and Purity
TLC is a simple, rapid, and cost-effective method for the qualitative identification of this compound and the detection of colored impurities.[3]
Principle: A small amount of the sample is spotted onto a TLC plate (stationary phase). The plate is then placed in a sealed chamber containing a solvent system (mobile phase). As the mobile phase moves up the plate by capillary action, it carries the sample components with it at different rates, leading to their separation.
Materials and Method:
-
Stationary Phase: Silica gel 60 F254 TLC plates are commonly used.
-
Mobile Phase: A variety of solvent systems can be used. The choice depends on the specific impurities to be separated. A common starting point for azo dyes is a mixture of a polar organic solvent and a non-polar organic solvent, with the ratio adjusted to achieve good separation. For example, a mixture of n-butanol, ethanol, and aqueous ammonia (B1221849) can be effective.
-
Sample Preparation: Dissolve the this compound sample and reference standard in a suitable solvent, such as a water/methanol mixture.
-
Procedure:
-
Spot small, concentrated spots of the sample and reference standard solutions onto the TLC plate.
-
Place the plate in a developing chamber saturated with the mobile phase.
-
Allow the solvent front to move up the plate until it is near the top.
-
Remove the plate from the chamber and mark the solvent front.
-
Dry the plate.
-
-
Visualization:
-
This compound and any colored impurities will be visible as distinct spots under visible light.
-
For non-colored impurities, the plate can be viewed under UV light (at 254 nm) where UV-active compounds will appear as dark spots against a fluorescent background.
-
Specific chemical spray reagents can also be used to visualize certain types of impurities.
-
-
Identification: The identity of this compound in the sample is confirmed if its spot has the same retention factor (Rf) value and color as the reference standard. The presence of additional spots in the sample lane indicates the presence of impurities.
Visualizing Analytical Workflows
To further clarify the logical and experimental processes involved in assessing the purity of this compound, the following diagrams have been generated using Graphviz.
Conclusion
The purity of analytical grade this compound is paramount for its reliable use in scientific research and development. This guide has provided a detailed overview of the key purity specifications as defined by major international bodies, along with comprehensive experimental protocols for its analysis using HPLC, UV-Visible Spectrophotometry, and TLC. By adhering to these standards and employing the described analytical techniques, researchers and scientists can ensure the quality and integrity of their work. The provided visual workflows further aid in understanding the processes involved in the quality control of this compound.
References
Methodological & Application
Application Notes and Protocols: Azo Rubine for Cellular Staining
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azo Rubine, a member of the azo dye family, is a synthetic colorant recognized for its vibrant red hue.[1] While extensively utilized in the food and cosmetic industries, its application as a biological stain offers a promising alternative for visualizing cellular structures in various research settings.[1] These application notes provide a detailed overview of the potential uses of this compound for staining cellular components, complete with hypothetical protocols and quantitative data where available. It is important to note that while the principles of azo dye staining are well-established, specific protocols for this compound in cellular biology are not widely documented and the following recommendations should be considered as a starting point for further optimization.
Physicochemical Properties and Specifications
A solid understanding of the physicochemical properties of this compound is crucial for its effective application as a biological stain.
| Property | Value | Reference |
| Synonyms | Carmoisine, Acid Red 14, C.I. 14720 | [2] |
| Molecular Formula | C₂₀H₁₂N₂Na₂O₇S₂ | [3] |
| Molecular Weight | 502.4 g/mol | [3] |
| Appearance | Dark red to brown powder | [1] |
| Solubility | Soluble in water. Soluble in DMSO at 1 mg/mL. | [1][3] |
| Storage | Store at -20°C for long-term stability (≥ 2 years). | [3] |
| Purity | >98% (HPLC) | [3] |
Principle of Staining
Azo dyes are characterized by the presence of one or more azo groups (–N=N–) which are responsible for their color.[4] The staining mechanism of this compound, an anionic azo dye, is primarily based on electrostatic interactions. In acidic solutions, proteins and other cytoplasmic components become positively charged, facilitating the binding of the negatively charged this compound molecules. This results in the characteristic red staining of these structures.
Applications in Cellular Staining
Based on the properties of similar red azo dyes used in histology, this compound has potential applications in:
-
Cytoplasmic Staining: As a counterstain to nuclear stains like hematoxylin (B73222), to provide clear visualization of the cytoplasm.
-
Trichrome Staining: As the red component in trichrome staining methods to differentiate between cytoplasm, muscle, and collagen.
Experimental Protocols
The following are hypothetical protocols for the use of this compound as a biological stain. These protocols are based on general principles of histological staining with azo dyes and will require optimization for specific cell types and experimental conditions.
Protocol 1: this compound as a Cytoplasmic Counterstain for Cultured Cells
This protocol outlines the use of this compound as a counterstain after nuclear staining with hematoxylin for adherent cultured cells.
Materials:
-
This compound powder
-
Distilled water
-
Glacial acetic acid
-
Hematoxylin solution (e.g., Mayer's or Gill's)
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Mounting medium
-
Glass slides and coverslips
Solution Preparation:
-
1% this compound Stock Solution: Dissolve 1 g of this compound powder in 100 mL of distilled water.
-
This compound Staining Solution (0.1%): Dilute 10 mL of the 1% this compound stock solution with 90 mL of distilled water. Add 0.5 mL of glacial acetic acid to acidify the solution (final pH ~2.5). The stability of the staining solution should be monitored, and fresh solution is recommended for optimal results.
Staining Procedure:
-
Cell Culture: Grow adherent cells on sterile glass coverslips in a petri dish or multi-well plate to the desired confluency.
-
Fixation: Aspirate the culture medium and fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Nuclear Staining: Stain the nuclei with a hematoxylin solution for 3-5 minutes.
-
Washing: Wash gently in running tap water for 5 minutes.
-
Bluing: "Blue" the nuclei by immersing in a suitable solution (e.g., Scott's tap water substitute or an alkaline solution) for 1-2 minutes.
-
Washing: Wash in distilled water.
-
Cytoplasmic Staining: Immerse the coverslips in the 0.1% this compound staining solution for 3-5 minutes.
-
Dehydration: Dehydrate the cells through a graded series of ethanol (B145695) (e.g., 70%, 95%, 100%) for 2 minutes each.
-
Clearing: Clear the coverslips in two changes of xylene for 3 minutes each.
-
Mounting: Mount the coverslips onto glass slides using a resinous mounting medium.
Expected Results:
-
Nuclei: Blue/Purple
-
Cytoplasm: Red to pink
Workflow for this compound cytoplasmic staining.
Protocol 2: Hypothetical Use of this compound in a Masson's Trichrome-like Staining for Tissue Sections
This protocol is a hypothetical adaptation of the Masson's Trichrome stain, substituting the standard red dye with this compound to differentiate muscle and collagen fibers in formalin-fixed, paraffin-embedded tissue sections.
Materials:
-
Formalin-fixed, paraffin-embedded tissue sections on slides
-
Bouin's solution (optional, for mordanting)
-
Weigert's iron hematoxylin
-
This compound staining solution (as prepared in Protocol 1)
-
Phosphomolybdic/Phosphotungstic acid solution
-
Aniline blue or Light Green counterstain
-
1% Acetic acid solution
-
Graded alcohols and xylene for dehydration and clearing
-
Mounting medium
Staining Procedure:
-
Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through graded alcohols to water.
-
Mordanting (Optional but Recommended): For improved staining, mordant sections in Bouin's solution for 1 hour at 56°C or overnight at room temperature. Wash thoroughly in running tap water until the yellow color disappears.
-
Nuclear Staining: Stain with Weigert's iron hematoxylin for 10 minutes. Wash in running water.
-
Cytoplasmic and Muscle Staining: Stain with the 0.1% this compound solution for 10-15 minutes. Rinse in distilled water.
-
Differentiation: Differentiate in a 5% phosphomolybdic/phosphotungstic acid solution for 10-15 minutes. This step is crucial for removing the this compound from the collagen.
-
Collagen Staining: Without rinsing, transfer the slides directly to Aniline Blue or Light Green solution and stain for 5-10 minutes.
-
Final Differentiation: Briefly differentiate in 1% acetic acid solution for 1-2 minutes.
-
Dehydration and Mounting: Dehydrate through graded alcohols, clear in xylene, and mount with a resinous mounting medium.
Expected Results:
-
Nuclei: Black
-
Cytoplasm, Muscle, Keratin: Red
-
Collagen: Blue or Green (depending on the counterstain used)
Hypothetical workflow for a Trichrome-like stain using this compound.
Quantitative Data and Comparative Analysis
Currently, there is a lack of published quantitative data directly comparing the staining efficacy of this compound with standard histological stains like Eosin. A comparative study would be necessary to evaluate parameters such as staining intensity, specificity, and photostability.
| Parameter | This compound (Hypothetical) | Eosin Y (Typical) |
| Staining Color | Red to Pink | Pink to Red |
| Optimal pH | Acidic (around 2.5) | Acidic to slightly alkaline (pH 4.5-5.5) |
| Staining Time | 3-15 minutes (requires optimization) | 30 seconds to 5 minutes |
| Solvent | Water, DMSO | Water, Ethanol |
Cellular Uptake and Interactions
The cellular uptake of this compound is presumed to be a passive process driven by electrostatic interactions, particularly in fixed and permeabilized cells. In living cells, the highly charged nature of the molecule may limit its ability to cross the cell membrane. One study has noted a moderate biophysical interaction of Azorubine with proteins such as bovine serum albumin and collagen, which supports its potential as a stain for these structures.[5]
Signaling Pathways and Molecular Interactions
There is currently no scientific literature available that describes a direct involvement of this compound in any specific cellular signaling pathways. Its primary role in a biological context is as a staining agent. The interaction with cellular components is largely considered to be non-specific and based on charge.
Fluorescence Properties
While some azo dyes exhibit fluorescence, there is a lack of definitive data on the fluorescence emission spectrum of this compound. One source mentions a laser fluorescence spectroscopy study was conducted, but specific excitation and emission maxima are not provided.[5] Another source indicates an absorbance peak at 222 nm, which is in the UV range and unlikely to be the primary excitation wavelength for visible fluorescence. Further empirical studies are required to determine if this compound possesses useful fluorescent properties for microscopy.
Conclusion
This compound presents a potential alternative to commonly used red counterstains in histology and cell biology. Its vibrant color and simple staining principles make it an attractive candidate for further investigation. The provided protocols are intended as a foundation for researchers to develop and optimize this compound-based staining methods for their specific applications. Quantitative comparisons with established stains and a thorough characterization of its potential fluorescent properties will be crucial in establishing its place in the toolkit of biological imaging.
References
Azo Rubine as a Tracer in Pharmaceutical Formulation Tracking: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azo Rubine, also known as Carmoisine, is a synthetic red azo dye widely used as a colorant in the food, cosmetic, and pharmaceutical industries.[1] Its intense and stable color makes it an effective visual and analytical tracer for various stages of pharmaceutical formulation development and manufacturing. This document provides detailed application notes and protocols for utilizing this compound to track and validate processes such as powder blending, ensuring content uniformity and mitigating cross-contamination.
This compound's utility as a tracer stems from its high tinctorial strength, good water solubility, and stability under various processing conditions like heat and light.[1] It can be incorporated into formulations at low concentrations to visually assess mixing efficiency and can be accurately quantified using standard analytical techniques like High-Performance Liquid Chromatography (HPLC).
A critical aspect of using any additive in pharmaceutical formulations is safety. While this compound is approved for use, some studies have pointed to potential health concerns associated with azo dyes in general, such as allergic reactions and, in some cases, mutagenic or carcinogenic properties of their degradation products.[2][3][4] Therefore, its use should be carefully considered and comply with regional regulatory guidelines.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Synonyms | Carmoisine, E122 |
| Chemical Formula | C₂₀H₁₂N₂Na₂O₇S₂ |
| Molecular Weight | 502.44 g/mol |
| Appearance | Red to maroon powder |
| Solubility | Water-soluble |
| Thermal Stability | Stable up to 300°C[5] |
Application: Powder Blend Uniformity Assessment
One of the primary applications of this compound as a tracer is in the validation of powder blending processes. Ensuring a homogenous distribution of the active pharmaceutical ingredient (API) is a critical step in manufacturing solid dosage forms to guarantee dose accuracy.[6][7] A colored tracer like this compound can provide a clear visual and quantitative measure of blend uniformity.
Experimental Workflow for Blend Uniformity Assessment
The following diagram illustrates the general workflow for using this compound to assess powder blend uniformity.
Caption: Workflow for blend uniformity testing using this compound tracer.
Protocols
Protocol 1: Preparation of this compound Tracer Premix
To ensure uniform distribution of the tracer itself, it is often beneficial to prepare a premix of this compound with a portion of one of the formulation's excipients.
-
Materials: this compound powder, primary excipient (e.g., lactose, microcrystalline cellulose), V-blender or other suitable laboratory-scale blender.
-
Procedure:
-
Calculate the total amount of this compound required for the batch. A concentration of 0.5-1% w/w of the final blend is a common starting point for colored tracers.[8]
-
Geometrically dilute the this compound powder with a portion of the primary excipient.
-
Blend the premix for a sufficient time to ensure homogeneity.
-
The this compound premix is now ready to be added to the main blend.
-
Protocol 2: Quantitative Analysis of this compound by HPLC-DAD
This protocol outlines a general method for the quantification of this compound from a solid dosage formulation. Method validation should be performed according to ICH guidelines.
1. Instrumentation and Reagents
-
High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD).
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).
-
This compound reference standard.
-
Methanol (B129727) (HPLC grade).
-
Ammonium acetate (B1210297) buffer (e.g., 20 mM, pH 6.8).
-
Water (HPLC grade).
-
0.45 µm syringe filters.
2. Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase | Gradient of Methanol and Ammonium Acetate Buffer |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 516 nm (or the λmax of this compound) |
3. Preparation of Standard Solutions
-
Prepare a stock solution of this compound (e.g., 100 µg/mL) in a suitable solvent (e.g., water or a mixture of water and methanol).
-
From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range of the samples.
4. Sample Preparation
-
Accurately weigh a portion of the blended powder or a single tablet.
-
Transfer the sample to a volumetric flask.
-
Add a suitable extraction solvent (e.g., a mixture of methanol and water) to dissolve the this compound.
-
Sonicate or shake the flask to ensure complete extraction of the dye.
-
Dilute to volume with the extraction solvent and mix well.
-
Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.
5. Analysis
-
Inject the standard solutions to construct a calibration curve.
-
Inject the prepared sample solutions.
-
Quantify the amount of this compound in the samples by comparing the peak areas to the calibration curve.
6. Data Analysis and Acceptance Criteria
-
Calculate the concentration of this compound in each sample.
-
Determine the mean concentration and the Relative Standard Deviation (%RSD) for all samples.
-
For blend uniformity, a common acceptance criterion is a %RSD of not more than 5.0%, with all individual results falling within ±10% of the mean.[9]
Quantitative Data Summary
The following tables summarize typical performance characteristics for the analytical methods used to quantify azo dyes, which can be adapted for this compound.
Table 1: HPLC Method Performance for Azo Dye Quantification
| Parameter | Typical Value | Reference |
| Linearity (r²) | ≥ 0.999 | [10] |
| Limit of Detection (LOD) | 0.01 - 1.73 µg/mL | [10][11] |
| Limit of Quantitation (LOQ) | 0.04 - 5.25 µg/mL | [10][11] |
| Accuracy (Recovery %) | 83.7 - 115.94% | |
| Precision (%RSD) | < 5% | [9] |
Logical Relationships in Method Validation
The validation of the analytical method is crucial to ensure reliable results. The following diagram illustrates the relationship between key validation parameters.
Caption: Interdependencies of analytical method validation parameters.
Conclusion
This compound serves as a valuable and cost-effective tracer for pharmaceutical formulation tracking, particularly for validating processes like powder blending. Its distinct color allows for both qualitative visual checks and precise quantitative analysis using standard chromatographic techniques. By implementing the protocols and understanding the analytical performance parameters outlined in these notes, researchers and drug development professionals can effectively utilize this compound to ensure process control and product quality. It is imperative, however, to remain mindful of the regulatory status and potential safety considerations associated with azo dyes in pharmaceutical applications.
References
- 1. AZORUBINE - Ataman Kimya [atamanchemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. Toxicity of Azo Dyes in Pharmaceutical Industry | Semantic Scholar [semanticscholar.org]
- 4. Toxicity of Azo Dyes in Pharmaceutical Industry | springerprofessional.de [springerprofessional.de]
- 5. researchgate.net [researchgate.net]
- 6. Monitoring blending of pharmaceutical powders with multipoint NIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methods to Assess Mixing of Pharmaceutical Powders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijfmr.com [ijfmr.com]
- 9. veeprho.com [veeprho.com]
- 10. benchchem.com [benchchem.com]
- 11. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
Application Note: Quantification of Azo Rubine in Wastewater using High-Performance Liquid Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
Azo Rubine (Carmoisine) is a synthetic azo dye extensively used in the food, cosmetic, and textile industries.[1] Due to its widespread application and large-scale production, this compound can be discharged into environmental waters through industrial effluents, posing a potential threat to aquatic ecosystems and public health.[1][2] The monitoring of azo dyes in wastewater is critical because their degradation can lead to the formation of toxic and carcinogenic aromatic amines.[1][2][3] High-Performance Liquid Chromatography (HPLC) with a Photodiode Array (PDA) detector is a robust, sensitive, and reliable analytical technique for the accurate quantification of this compound in complex matrices like wastewater.[4][5] This application note provides a detailed protocol for the determination of this compound in wastewater, including sample preparation, HPLC-PDA analysis, and method validation.
Principle
This method employs reversed-phase HPLC to separate this compound from other components in the wastewater sample. A C18 column is used as the stationary phase, and a gradient elution with a mobile phase consisting of an aqueous buffer and an organic solvent allows for efficient separation. The sample is first filtered to remove particulate matter and then subjected to Solid-Phase Extraction (SPE) for cleanup and concentration. Quantification is achieved by monitoring the absorbance of the eluate at the maximum wavelength (λmax) of this compound, which is approximately 520 nm, using a PDA detector.[5][6]
Instrumentation and Materials
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, and column thermostat.
-
Photodiode Array (PDA) or UV-Vis detector.
-
Analytical balance.
-
pH meter.
-
Vortex mixer.
-
Ultrasonicator.
-
Solid-Phase Extraction (SPE) manifold.
-
Nitrogen evaporator (optional).
-
-
Chemicals and Reagents:
-
This compound analytical standard.
-
HPLC-grade Methanol (B129727).
-
HPLC-grade Acetonitrile.
-
Ammonium acetate (B1210297) (analytical grade).
-
Ultrapure water.
-
C18 SPE cartridges (e.g., 500 mg, 6 mL).
-
0.45 µm syringe filters.[7]
-
Experimental Protocols
Protocol 1: Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 10 mL of ultrapure water in a volumetric flask. Sonicate for 5 minutes to ensure complete dissolution.
-
Intermediate Standard Solution (100 µg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to the mark with ultrapure water.
-
Calibration Standards (e.g., 0.5 - 25 µg/mL): Prepare a series of calibration standards by appropriately diluting the intermediate standard solution with the mobile phase or ultrapure water. These standards should cover the expected concentration range of the samples.
Protocol 2: Sample Preparation from Wastewater
-
Filtration: Collect the wastewater sample in a clean container. To remove suspended solid particles, filter the sample through a 0.45 µm syringe filter.[7]
-
Solid-Phase Extraction (SPE) - Cleanup and Concentration:
-
Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.[8] Do not allow the cartridge to dry.
-
Loading: Load a known volume (e.g., 50-100 mL) of the filtered wastewater sample onto the cartridge at a slow, steady flow rate (approx. 1-2 mL/min).
-
Washing: Wash the cartridge with 5 mL of ultrapure water to remove hydrophilic interferences.[8]
-
Drying: Dry the cartridge under vacuum or with nitrogen for 10-15 minutes to remove excess water.
-
Elution: Elute the retained this compound from the cartridge with 5 mL of methanol into a clean collection tube.
-
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase. Vortex for 30 seconds and transfer to an HPLC vial for analysis.
Protocol 3: HPLC-PDA Analysis
-
Instrument Setup: Set up the HPLC-PDA system according to the parameters outlined in Table 1 .
-
System Equilibration: Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Calibration Curve: Inject the prepared calibration standards in ascending order of concentration to generate a calibration curve.
-
Sample Analysis: Inject the prepared wastewater samples.
-
Quantification: Determine the concentration of this compound in the samples by comparing the peak area to the calibration curve.
Data Presentation
Table 1: HPLC-PDA Instrument Parameters
| Parameter | Condition |
| HPLC System | Agilent 1290 Infinity LC, Waters ACQUITY UPLC, or equivalent[3][9] |
| Column | Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)[4] |
| Mobile Phase A | 0.02 M Ammonium Acetate in Water[5] |
| Mobile Phase B | Methanol[5] |
| Gradient Elution | Time (min) |
| Flow Rate | 0.8 mL/min[5] |
| Injection Volume | 10 µL[5] |
| Column Temperature | 35 °C |
| Detection | PDA Detector |
| Wavelength | 520 nm[5][6] |
Table 2: Typical Method Validation Performance
The analytical method should be validated according to ICH guidelines, evaluating parameters such as specificity, linearity, accuracy, precision, LOD, and LOQ.[5]
| Validation Parameter | Typical Performance Range |
| Linearity (R²) | ≥ 0.999[5][8] |
| Limit of Detection (LOD) | 1 - 2 µg/mL (in matrix)[5][10] |
| Limit of Quantitation (LOQ) | 3 - 6 µg/mL (in matrix)[5][10] |
| Accuracy (Recovery %) | 98 - 116%[5][10] |
| Precision (RSD %) | < 4%[5][10] |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Logical steps of the Solid-Phase Extraction protocol.
Conclusion
The described method, combining Solid-Phase Extraction with High-Performance Liquid Chromatography and PDA detection, provides a selective, accurate, and reliable protocol for the quantification of this compound in wastewater samples. The method demonstrates excellent performance characteristics in terms of linearity, sensitivity, and recovery, making it suitable for routine environmental monitoring and regulatory compliance testing.
References
- 1. researchgate.net [researchgate.net]
- 2. Multidimensional monitoring of anaerobic/aerobic azo dye based wastewater treatments by hyphenated UPLC-ICP-MS/ESI-Q-TOF-MS techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. benchchem.com [benchchem.com]
- 5. Improvement of analytical method for three azo dyes in processed milk and cheese using HPLC-PDA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous determination of nineteen azo dyes in water samples by gas chromatography-mass spectrometry after Fe3O4@COF based dispersive solid phase extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. waters.com [waters.com]
- 10. researchgate.net [researchgate.net]
Application Notes: Photocatalytic Degradation of Azo Rubine using TiO₂ Nanoparticles
Introduction
Azo dyes, characterized by the presence of one or more azo groups (–N=N–), are widely used in the textile, food, and printing industries.[1] Azo Rubine (also known as Carmoisine) is a synthetic red azo dye that can be a significant environmental pollutant if released into wastewater without proper treatment.[2] Advanced Oxidation Processes (AOPs), particularly heterogeneous photocatalysis using titanium dioxide (TiO₂) nanoparticles, have emerged as a highly effective method for degrading these complex organic molecules.[3] This process utilizes UV or solar irradiation to generate highly reactive oxygen species (ROS) that can mineralize the dye into less harmful substances like CO₂, water, and inorganic ions.[3][4]
Principle of TiO₂ Photocatalysis
Titanium dioxide is a semiconductor material widely used in photocatalysis due to its high stability, non-toxicity, and cost-effectiveness.[4] The degradation mechanism is initiated when TiO₂ nanoparticles are irradiated with light of energy greater than their band gap (~3.2 eV for anatase TiO₂), typically UV light.[4] This process, known as charge separation, promotes an electron (e⁻) from the valence band to the conduction band, leaving a positive hole (h⁺) behind.[4]
These electron-hole pairs migrate to the catalyst surface and initiate a series of redox reactions:
-
Hole (h⁺) Reactions: The positive holes react with water molecules (H₂O) or hydroxide (B78521) ions (OH⁻) adsorbed on the TiO₂ surface to produce highly reactive hydroxyl radicals (•OH).[5]
-
Electron (e⁻) Reactions: The electrons in the conduction band react with dissolved oxygen molecules (O₂) to form superoxide (B77818) radical anions (O₂⁻•).[4][5]
These generated reactive species (•OH and O₂⁻•) are powerful oxidizing agents that attack the this compound molecules, breaking down the chromophoric azo bond and subsequently degrading the aromatic intermediates.[4][5] The overall process leads to the decolorization and mineralization of the dye.
Factors Influencing Degradation Efficiency
The efficiency of the photocatalytic degradation of this compound is dependent on several key experimental parameters:
-
pH of the Solution: The pH affects the surface charge of the TiO₂ nanoparticles and the ionization state of the dye molecule.[3] The point of zero charge (pzc) for TiO₂ is typically around pH 6.0-6.5. At pH values below the pzc, the TiO₂ surface is positively charged, enhancing the adsorption of anionic dyes like this compound. Conversely, at higher pH, the surface is negative, leading to repulsion.[3][6]
-
Catalyst Concentration (TiO₂ Dosage): Increasing the catalyst dosage generally increases the number of available active sites, leading to a higher degradation rate.[4][7] However, beyond an optimal concentration, the solution becomes more turbid, which can scatter the UV light and reduce the overall efficiency due to a screening effect.[7]
-
Initial Dye Concentration: At low concentrations, the degradation rate increases with increasing dye concentration. However, at higher concentrations, more dye molecules are adsorbed onto the catalyst surface, which can inhibit the penetration of light to the TiO₂ surface, thereby reducing the generation of reactive radicals and lowering the degradation efficiency.[8]
-
Light Intensity and Wavelength: The rate of degradation is directly proportional to the light intensity, as higher intensity generates more photons to create electron-hole pairs. The light source must provide energy equal to or greater than the bandgap of TiO₂.
-
Presence of Oxidizing Agents: The addition of agents like hydrogen peroxide (H₂O₂) can sometimes enhance the degradation rate by acting as an additional source of hydroxyl radicals.[9][10]
Experimental Protocols
Protocol 1: Preparation of TiO₂ Nanoparticle Suspension
Objective: To prepare a homogenous aqueous suspension of TiO₂ nanoparticles for use in the photocatalytic experiment.
Materials:
-
Titanium dioxide (TiO₂) nanoparticles (e.g., Degussa P25 or anatase phase)
-
Deionized (DI) water
-
Magnetic stirrer and stir bar
-
Ultrasonic bath/sonicator
-
Beaker
Procedure:
-
Weigh the desired amount of TiO₂ nanoparticles (e.g., to achieve a final concentration of 1.0 g/L).[8]
-
Add the TiO₂ powder to a beaker containing a specific volume of DI water.
-
Place the beaker on a magnetic stirrer and stir for 30 minutes to ensure initial wetting of the powder.
-
For improved dispersion and to break up agglomerates, place the beaker in an ultrasonic bath for 15-30 minutes.
-
The resulting homogenous suspension is now ready for use as the photocatalyst.
Protocol 2: Photocatalytic Degradation of this compound
Objective: To perform the photocatalytic degradation of this compound dye under controlled laboratory conditions.
Materials:
-
This compound stock solution (e.g., 100 mg/L)
-
Prepared TiO₂ nanoparticle suspension (from Protocol 1)
-
Photoreactor (e.g., a 250 mL beaker or a specialized reactor vessel)
-
UV lamp (e.g., low-pressure mercury vapor lamp)[11]
-
Magnetic stirrer and stir bar
-
pH meter
-
0.1 M HCl and 0.1 M NaOH for pH adjustment
-
Syringes and syringe filters (0.45 µm) for sampling
Procedure:
-
Pipette the required volume of this compound stock solution into the photoreactor and dilute with DI water to the desired initial concentration (e.g., 20 mg/L).
-
Add a magnetic stir bar to the reactor.
-
Adjust the pH of the dye solution to the desired value using 0.1 M HCl or 0.1 M NaOH.[3]
-
Add the required volume of the prepared TiO₂ suspension to the photoreactor to achieve the target catalyst loading (e.g., 1.0 g/L).[7]
-
Place the reactor on a magnetic stirrer in a dark environment (e.g., cover with aluminum foil) and stir for 30-60 minutes. This allows the system to reach adsorption-desorption equilibrium. Take an initial sample ("time 0") at the end of this period.
-
Position the UV lamp at a fixed distance from the reactor and turn it on to initiate the photocatalytic reaction.
-
Withdraw aliquots (e.g., 3-5 mL) of the suspension at regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes).
-
Immediately filter each aliquot through a 0.45 µm syringe filter to remove the TiO₂ nanoparticles and stop the reaction.
-
Analyze the filtrate for the remaining this compound concentration using Protocol 3.
Protocol 3: Analysis of this compound Degradation
Objective: To quantify the concentration of this compound in the collected samples and determine the degradation efficiency.
Materials:
-
UV-Vis Spectrophotometer
-
Quartz or glass cuvettes
-
Filtered samples from Protocol 2
Procedure:
-
Turn on the UV-Vis Spectrophotometer and allow it to warm up as per the manufacturer's instructions.
-
Determine the maximum absorbance wavelength (λ_max) of this compound by scanning a known concentration of the dye solution across the UV-Visible spectrum.
-
Set the spectrophotometer to measure absorbance at the determined λ_max.
-
Use DI water as a blank to zero the spectrophotometer.
-
Measure the absorbance of each filtered sample collected at different time intervals.
-
Calculate the concentration of this compound at each time point using a pre-established calibration curve (Absorbance vs. Concentration).
-
Calculate the degradation efficiency (%) using the following formula: Degradation Efficiency (%) = [(C₀ - Cₜ) / C₀] × 100 Where:
-
C₀ is the initial concentration of this compound (at time t=0, after equilibrium adsorption).
-
Cₜ is the concentration of this compound at a specific time interval 't'.
-
Data Presentation
Table 1: Effect of Key Parameters on this compound Degradation Efficiency. This table summarizes the expected trends based on typical photocatalysis studies.[3][4]
| Parameter | Condition | Degradation Efficiency (%) | Rate Constant (k, min⁻¹) | Rationale |
| Solution pH | pH 3 | High | High | Favorable electrostatic attraction between positive TiO₂ surface and anionic dye.[3] |
| pH 7 | Moderate | Moderate | Reduced attraction as TiO₂ surface approaches neutral charge. | |
| pH 11 | Low | Low | Electrostatic repulsion between negative TiO₂ surface and anionic dye.[3] | |
| TiO₂ Dosage | 0.5 g/L | Moderate | Moderate | Limited number of active catalytic sites. |
| 1.0 g/L | High | High | Optimal number of active sites for light absorption and reaction.[7] | |
| 2.0 g/L | Decreased | Decreased | Light scattering and screening effect by excess particles reduces efficiency.[7] | |
| Initial Dye Conc. | 10 mg/L | High | High | Sufficient active sites available for the number of dye molecules. |
| 30 mg/L | Moderate | Moderate | Increased competition for active sites. | |
| 50 mg/L | Low | Low | Saturation of active sites and blockage of light penetration by dye molecules.[8] |
Table 2: Kinetic Analysis of this compound Degradation. The degradation of azo dyes often follows pseudo-first-order kinetics according to the Langmuir-Hinshelwood model.[4][8]
| Kinetic Model | Equation | R² Value (Typical) | Rate Constant (k) |
| Pseudo-First-Order | ln(C₀/Cₜ) = kt | > 0.95 | Varies with conditions |
Where k is the apparent pseudo-first-order rate constant (min⁻¹).
Visualizations
Caption: Mechanism of TiO₂ photocatalysis for azo dye degradation.
Caption: Experimental workflow for photocatalytic degradation of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Elucidation of the photocatalytic degradation mechanism of an azo dye under visible light in the presence of cobalt doped TiO2 nanomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. TiO2 Photocatalyzed Degradation of the Azo Dye Disperse Red 1 in Aqueous Micellar Environments† - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Photocatalytic degradation of azo dyes using Au:TiO2, gamma-Fe2O3:TiO2 functional nanosystems - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vivo Micronucleus Assay Using Azo Rubine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The in vivo mammalian erythrocyte micronucleus assay is a critical tool in genetic toxicology for the detection of chromosomal damage.[1][2] This assay identifies substances that cause cytogenetic damage, leading to the formation of micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that have not been incorporated into the daughter nuclei during mitosis.[1][3][4][5] These application notes provide a detailed protocol for conducting the in vivo micronucleus assay in rodents, with a specific focus on the food additive Azo Rubine (also known as Carmoisine or E122). This compound is a synthetic red azo dye used in various food products and pharmaceuticals.[6] The protocol is based on the OECD 474 guideline for the Mammalian Erythrocyte Micronucleus Test.[1][7]
Principle of the Assay
The in vivo micronucleus test assesses the potential of a test substance to induce chromosomal damage or damage to the mitotic apparatus in erythroblasts.[1] When an erythroblast develops into a polychromatic erythrocyte (PCE), its main nucleus is extruded. Any micronucleus formed as a result of chromosomal damage remains in the anucleated cytoplasm.[1] An increase in the frequency of micronucleated polychromatic erythrocytes (MN-PCEs) in treated animals compared to controls is an indication of genotoxicity.[1] This assay is advantageous as it considers in vivo metabolism, pharmacokinetics, and DNA repair processes.[1]
Materials and Reagents
-
Test Substance: this compound (Carmoisine, E122)
-
Animals: Healthy, young adult rodents (mice are commonly used)[1]
-
Positive Control: Cyclophosphamide[1]
-
Negative Control (Vehicle): Saline or distilled water
-
Fetal Bovine Serum (FBS)
-
Methanol (B129727) (absolute)
-
Giemsa stain
-
Phosphate (B84403) buffer (for Giemsa stain dilution)
-
Microscope slides
-
Pipettes
-
Syringes and needles (for dosing and euthanasia)
-
Centrifuge tubes
-
Microscope with oil immersion objective
Experimental Protocol
Animal Selection and Acclimatization
-
Animal Model: Use healthy, young adult mice (e.g., Swiss albino or F1 hybrids like CBA × C57Bl6/j), typically 6-10 weeks old.[6]
-
Group Size: A minimum of 5 male and 5 female animals per group is recommended.[1]
-
Acclimatization: Acclimate the animals to the laboratory conditions for at least 5 days before the start of the experiment.
Dose Selection and Administration
-
Dose Range Finding Study: A preliminary study may be conducted to determine the appropriate dose levels. The highest dose should be the maximum tolerated dose (MTD), which induces some signs of toxicity without causing death or excessive suffering.
-
This compound Dosing: Based on previous studies, a dose range of 250, 500, 1000, and 2000 mg/kg body weight can be used for this compound.[6]
-
Administration: Administer this compound orally (gavage) as an aqueous solution. In some studies, the substance is administered twice, with a 24-hour interval between administrations.[6]
-
Control Groups:
-
Negative Control: Administer the vehicle (e.g., saline or distilled water) using the same volume and route as the test substance.
-
Positive Control: Administer a known genotoxic agent, such as cyclophosphamide (B585), to demonstrate the sensitivity of the test system. A common dose for cyclophosphamide is 20-40 mg/kg, administered intraperitoneally.[1]
-
Sample Collection
-
Timing: Collect bone marrow samples 24 hours after the last administration of the test substance.[6] Some protocols also include a 48-hour sampling time.[1]
-
Euthanasia: Humanely euthanize the animals by a method such as cervical dislocation or CO2 asphyxiation.
-
Bone Marrow Extraction:
-
Dissect both femurs and clean them of muscle tissue.
-
Cut the ends of the femurs to expose the marrow cavity.
-
Flush the bone marrow from each femur into a centrifuge tube containing a small amount of Fetal Bovine Serum (FBS) using a syringe and needle.
-
Gently aspirate and re-suspend the bone marrow to create a single-cell suspension.
-
Centrifuge the cell suspension at a low speed (e.g., 1000 rpm for 5 minutes).
-
Discard the supernatant and resuspend the cell pellet in a small volume of FBS.
-
Slide Preparation and Staining
-
Smear Preparation:
-
Place a small drop of the bone marrow cell suspension onto a clean microscope slide.
-
Using a spreader slide held at a 45-degree angle, draw the spreader back into the drop and then push it forward in a smooth, swift motion to create a thin smear.
-
Allow the slides to air dry.
-
-
Fixation: Fix the dried smears by immersing the slides in absolute methanol for at least 5 minutes.
-
Giemsa Staining:
-
Prepare a fresh working solution of Giemsa stain (e.g., 1:10 dilution in phosphate buffer, pH 6.8).
-
Stain the slides by immersing them in the Giemsa solution for 10-20 minutes.
-
Rinse the slides with distilled water and allow them to air dry completely.
-
Scoring and Data Analysis
-
Microscopic Analysis:
-
Examine the slides under a microscope with a high-power oil immersion objective (100x).
-
Score at least 4000 polychromatic erythrocytes (PCEs) per animal for the presence of micronuclei.[6]
-
Micronuclei should be small, round, non-refractile, and have a similar staining intensity to the main nucleus (before extrusion).
-
-
Cytotoxicity Assessment: Determine the ratio of polychromatic erythrocytes (PCEs) to normochromatic erythrocytes (NCEs) by counting a total of at least 500 erythrocytes per animal.[6] A significant decrease in the PCE/NCE ratio in treated groups compared to the negative control indicates cytotoxicity.
-
Statistical Analysis:
-
The number of micronucleated PCEs (MN-PCEs) per 4000 PCEs is the primary endpoint.
-
Compare the MN-PCE frequencies of the treated groups with the negative control group using appropriate statistical methods (e.g., Chi-square test or Fisher's exact test).
-
A positive result is a dose-dependent and statistically significant increase in the frequency of MN-PCEs in at least one dose group.
-
Data Presentation
Table 1: Hypothetical Results of an In Vivo Micronucleus Assay with this compound
| Treatment Group | Dose (mg/kg) | Number of Animals (M/F) | MN-PCEs per 4000 PCEs (Mean ± SD) | PCE / (PCE+NCE) Ratio |
| Vehicle Control | 0 | 5/5 | 1.5 ± 0.5 | 0.55 ± 0.05 |
| This compound | 250 | 5/5 | 1.8 ± 0.6 | 0.53 ± 0.06 |
| This compound | 500 | 5/5 | 2.1 ± 0.7 | 0.51 ± 0.07 |
| This compound | 1000 | 5/5 | 2.9 ± 0.9 | 0.48 ± 0.08 |
| This compound | 2000 | 5/5 | 3.5 ± 1.1 | 0.45 ± 0.09 |
| Positive Control (Cyclophosphamide) | 40 | 5/5 | 25.6 ± 4.2 | 0.35 ± 0.07 |
**Statistically significant increase compared to vehicle control (p < 0.05). *Statistically significant increase compared to vehicle control (p < 0.001).
Visualizations
Experimental Workflow
Caption: Experimental workflow for the in vivo micronucleus assay.
Potential Metabolic Activation Pathway of this compound
Azo dyes like this compound can be metabolized by azoreductase enzymes produced by the gut microbiota. This process, known as azoreduction, cleaves the azo bond (-N=N-), leading to the formation of aromatic amines. These aromatic amines can be further metabolized and may have genotoxic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of the cytogenetic activity of the food dye Azorubine in a micronucleus test in mice - Yurchenko - Hygiene and Sanitation [rjsocmed.com]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of the cytogenetic activity of the food dye Azorubine in a micronucleus test in mice - Yurchenko - Hygiene and Sanitation [edgccjournal.org]
- 5. Metabolism of azo dyes by human skin microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Gut Microbiome–Wide Search for Bacterial Azoreductases Reveals Potentially Uncharacterized Azoreductases Encoded in the Human Gut Microbiome - PMC [pmc.ncbi.nlm.nih.gov]
The Application of Azo Rubine in Textile Dyeing Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azo Rubine, also known as Carmoisine, Acid Red 14, or C.I. 14720, is a monoazo dye belonging to the acid dye class.[1] Due to its vibrant bluish-red hue, good water solubility, and cost-effectiveness, it finds extensive application in the dyeing of various natural and synthetic fibers, particularly protein fibers like wool and silk, and synthetic polyamides like nylon.[1][2][3] Its molecular structure features the characteristic azo bond (-N=N-) which acts as the chromophore. The presence of sulfonic acid groups imparts water solubility and enables the dye to form ionic bonds with the amino groups present in protein and polyamide fibers under acidic conditions.[4][5] This document provides detailed application notes and experimental protocols for the use of this compound in textile dyeing research, focusing on wool, silk, and nylon fibers.
Data Presentation
Table 1: General Properties of this compound (Acid Red 14)
| Property | Value | Reference |
| C.I. Name | Acid Red 14 | [3] |
| C.I. Number | 14720 | [2][6] |
| CAS Number | 3567-69-9 | [1][3] |
| Chemical Class | Monoazo | [6] |
| Molecular Formula | C₂₀H₁₂N₂Na₂O₇S₂ | [1] |
| Molecular Weight | 502.43 g/mol | [1] |
| Appearance | Red to dark red powder | [1] |
| Solubility | Soluble in water | [1][7] |
Table 2: Typical Colorfastness Properties of this compound (Acid Red 14) on Textiles
| Fastness Property | Test Standard | Rating (Wool/Silk) | Rating (Nylon) |
| Lightfastness | ISO 105-B02 | 3 - 4.5 | 3 - 4 |
| Wash Fastness (Color Change) | ISO 105-C06 | 3 - 4 | 2 - 3 |
| Wash Fastness (Staining) | ISO 105-C06 | 3 - 4 | 2 - 3 |
| Rubbing Fastness (Dry) | ISO 105-X12 | 4 | 4 |
| Rubbing Fastness (Wet) | ISO 105-X12 | 3 | 3 |
| Perspiration Fastness | ISO 105-E04 | 4 - 4.5 | 3 - 4 |
| Note: Fastness ratings are on a scale of 1 to 5 for washing, rubbing, and perspiration (5 being the best), and 1 to 8 for lightfastness (8 being the best). The data is compiled from typical manufacturer specifications and may vary depending on the substrate, dye concentration, and dyeing process.[6][8] |
Table 3: Recommended Dyeing Parameters for this compound on Various Fibers
| Parameter | Wool | Silk | Nylon |
| Dye Concentration (% owf) | 1.0 - 3.0% | 0.5 - 2.0% | 1.0 - 2.0% |
| Liquor Ratio | 1:30 - 1:50 | 1:30 - 1:50 | 1:20 - 1:40 |
| Dyeing pH | 4.0 - 5.5 | 4.5 - 6.0 | 4.5 - 5.5 |
| pH Adjusting Agent | Acetic Acid or Formic Acid | Acetic Acid | Acetic Acid |
| Auxiliaries | 10-20% Glauber's salt (Na₂SO₄), 1% Leveling agent | 5-10% Glauber's salt (Na₂SO₄), 1% Leveling agent | 1 g/L Leveling agent |
| Initial Temperature | 40°C | 30°C | 40°C |
| Rate of Temperature Rise | 1.5°C / minute | 1.0°C / minute | 2.0°C / minute |
| Final Dyeing Temperature | 95 - 100°C (Boil) | 85 - 90°C | 90 - 100°C |
| Dyeing Time at Final Temp. | 45 - 60 minutes | 45 - 60 minutes | 30 - 45 minutes |
Experimental Protocols
Protocol 1: Dyeing of Wool with this compound
1. Materials:
-
Scoured wool fabric
-
This compound (Acid Red 14)
-
Glauber's salt (Sodium Sulfate, Na₂SO₄)
-
Acetic acid (CH₃COOH)
-
Leveling agent (e.g., a weakly cationic surfactant)
-
Distilled water
-
Laboratory dyeing machine (e.g., shaking water bath or beaker dyer)
2. Procedure:
-
Pre-treatment: Ensure the wool fabric is properly scoured to remove any impurities. Wet the fabric thoroughly in distilled water.
-
Dye Bath Preparation:
-
Set the liquor ratio to 1:40 (e.g., for 5 g of wool, use 200 mL of water).
-
Prepare the dye bath with the required amount of distilled water.
-
Add 10% (on weight of fabric, owf) of Glauber's salt and 1% (owf) of a suitable leveling agent. Stir until dissolved.
-
Adjust the pH of the dye bath to 4.5 - 5.0 using a dilute solution of acetic acid.
-
Separately dissolve the required amount of this compound (e.g., 2% owf) in a small amount of hot water and add it to the dye bath.
-
-
Dyeing Process:
-
Introduce the pre-wetted wool fabric into the dye bath at an initial temperature of 40°C.
-
Run the machine for 10 minutes to ensure even wetting and dye distribution.
-
Raise the temperature to the boil (98-100°C) at a rate of 1.5°C per minute.
-
Continue dyeing at the boil for 45-60 minutes.
-
-
After-treatment:
-
Cool the dye bath down to 70°C before draining.
-
Rinse the dyed fabric thoroughly with warm water, followed by cold water, until the rinsing water is clear.
-
Squeeze the fabric to remove excess water and air dry at room temperature.
-
Protocol 2: Dyeing of Silk with this compound
1. Materials:
-
Degummed silk fabric
-
This compound (Acid Red 14)
-
Glauber's salt (Sodium Sulfate, Na₂SO₄)
-
Acetic acid (CH₃COOH)
-
Leveling agent
-
Distilled water
-
Laboratory dyeing machine
2. Procedure:
-
Pre-treatment: Use degummed silk fabric. Thoroughly wet the fabric before dyeing.
-
Dye Bath Preparation:
-
Set the liquor ratio to 1:40.
-
Prepare the dye bath with distilled water and add 5% (owf) of Glauber's salt and 1% (owf) leveling agent.
-
Adjust the pH to 5.0 - 5.5 with acetic acid.
-
Add the pre-dissolved this compound dye (e.g., 1% owf) to the bath.
-
-
Dyeing Process:
-
Enter the wetted silk fabric into the dye bath at 30°C.
-
Gradually increase the temperature to 85-90°C at a rate of 1.0°C per minute.
-
Maintain this temperature for 45-60 minutes, ensuring gentle agitation to prevent fabric damage.
-
-
After-treatment:
-
Allow the dye bath to cool gradually to about 50°C.
-
Rinse the fabric in lukewarm water and then in cold water until the water runs clear.
-
Gently squeeze out excess water and air dry away from direct sunlight.
-
Protocol 3: Dyeing of Nylon with this compound
1. Materials:
-
Scoured nylon fabric
-
This compound (Acid Red 14)
-
Acetic acid (CH₃COOH)
-
Leveling agent (e.g., non-ionic or weakly anionic)
-
Distilled water
-
Laboratory dyeing machine
2. Procedure:
-
Pre-treatment: Scour the nylon fabric with a non-ionic detergent solution to remove any oils and finishes. Rinse thoroughly.
-
Dye Bath Preparation:
-
Set the liquor ratio to 1:30.
-
Prepare the dye bath with the required amount of water and 1 g/L of a suitable leveling agent.
-
Add the pre-dissolved this compound dye (e.g., 2% owf).
-
Adjust the pH of the bath to 4.5-5.5 using acetic acid.[9]
-
-
Dyeing Process:
-
Introduce the pre-wetted nylon fabric into the dye bath at 40°C.
-
Raise the temperature to 90-100°C at a rate of 2°C per minute.
-
Hold the temperature for 30-45 minutes.[9]
-
-
After-treatment:
-
Cool the dye bath to 70°C.
-
Rinse the dyed fabric with warm and then cold water.
-
An optional after-treatment with a synthetic tanning agent can be performed to improve wet fastness.
-
Squeeze and air dry.
-
Protocol 4: Evaluation of Colorfastness
1. Lightfastness (ISO 105-B02):
-
Place specimens of the dyed fabric in a xenon arc lamp apparatus.[10][11]
-
Simultaneously expose a set of blue wool references (scale 1-8).[10]
-
Expose the samples to artificial light under controlled conditions, representative of natural daylight (D65).[10][11]
-
Assess the change in color of the test specimen by comparing the fading with that of the blue wool references using a Grey Scale for assessing change in colour.[10]
2. Wash Fastness (ISO 105-C06):
-
Prepare a composite specimen by sewing the dyed fabric (100 mm x 40 mm) with a standard multi-fiber adjacent fabric.[12]
-
Place the specimen in a stainless-steel container with a specified soap solution (e.g., 4 g/L ECE phosphate (B84403) detergent and 1 g/L sodium perborate) and stainless-steel balls.[12]
-
Agitate the container in a laurometer at a specified temperature (e.g., 40°C, 50°C, or 60°C) for a defined time (e.g., 30 or 45 minutes).[12][13]
-
After the test, rinse and dry the composite specimen.
-
Assess the change in color of the dyed specimen and the degree of staining on the adjacent multi-fiber fabric using the appropriate Grey Scales.[12]
3. Rubbing Fastness (ISO 105-X12):
-
Fix the dyed fabric specimen onto the base of a crockmeter.[14][15]
-
Dry Rubbing: Cover the rubbing finger with a piece of standard white cotton cloth and perform 10 cycles of rubbing with a downward force of 9N.[14][16]
-
Wet Rubbing: Wet a fresh piece of standard white cotton cloth to a specific moisture pickup (typically 95-100%), then repeat the rubbing process.[16][17]
-
Assess the degree of color transfer to the white cotton cloths using the Grey Scale for assessing staining.[15][18]
Mandatory Visualization
Caption: Workflow for this compound application in textile dyeing.
References
- 1. textilelearner.net [textilelearner.net]
- 2. [PDF] SYNTHESIS AND APPLICATION OF AZO-NAPHTHOL DYES ON WOOL , SILK AND NYLON FABRICS | Semantic Scholar [semanticscholar.org]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. iosrjournals.org [iosrjournals.org]
- 5. jamesheal.com [jamesheal.com]
- 6. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. textilestudycenter.com [textilestudycenter.com]
- 10. researchgate.net [researchgate.net]
- 11. theaspd.com [theaspd.com]
- 12. Characterization and optimization of azo dyes degrading microbes isolated from textile effluent - PMC [pmc.ncbi.nlm.nih.gov]
- 13. woolwise.com [woolwise.com]
- 14. Guidance on ISO 105 X12 Color Fastness Test to Rubbing [darongtester.com]
- 15. davislab.pl [davislab.pl]
- 16. crimsonpublishers.com [crimsonpublishers.com]
- 17. testextextile.com [testextextile.com]
- 18. ISO 105-X12 Standard: Guidelines for Colour Fastness to Rubbing-gester-instruments.com [gester-instruments.com]
Azo Rubine: Application Notes and Protocols for Drug Development Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azo Rubine, a synthetic red azo dye also known as Carmoisine, is utilized in the pharmaceutical industry primarily as an excipient for coloring oral dosage forms, aiding in product identification and differentiation.[1][2] Beyond its role as a simple colorant, this compound's distinct color and relative stability offer potential as a visual marker in various drug development studies. Its application can aid in the preliminary tracking of formulation behavior, uniformity of mixing, and in vivo transit visualization.[3] These application notes provide an overview of the potential uses of this compound as a marker and offer generalized protocols for its application in a research and development setting.
Physicochemical Properties and Specifications
A solid understanding of this compound's properties is crucial for its effective use as a marker.
| Property | Value | Reference |
| Synonyms | Carmoisine, Food Red 3, CI 14720 | [3] |
| CAS Number | 3567-69-9 | [3] |
| Molecular Formula | C₂₀H₁₂N₂Na₂O₇S₂ | [4] |
| Molecular Weight | 502.44 g/mol | [4] |
| Appearance | Red to maroon powder | [3] |
| Solubility | Soluble in water | [3] |
| Purity (typical) | ≥ 95% (HPLC) | [3] |
Applications in Drug Development
This compound can be employed as a marker in several stages of drug development:
-
Formulation Development: To visually assess the uniformity of mixing of low-dose active pharmaceutical ingredients (APIs) with excipients in solid dosage forms.
-
In Vitro Dissolution and Release Studies: To visually track the dispersion of a formulation in dissolution media.
-
In Vivo Preclinical Studies (Non-GLP): As a visual marker to track the gastrointestinal transit and general biodistribution of an oral formulation in animal models. This is primarily for qualitative or semi-quantitative assessment.
-
Educational and Demonstrative Purposes: To create visually compelling demonstrations of drug delivery principles.
Experimental Protocols
The following are generalized protocols. Researchers must adapt and validate these protocols for their specific experimental needs and in compliance with institutional and regulatory guidelines.
Protocol 1: Preparation of this compound Stock Solution
This protocol outlines the preparation of a stock solution for incorporating this compound into liquid or semi-solid formulations.
Materials:
-
This compound powder
-
Purified water (e.g., deionized or distilled)
-
Volumetric flask
-
Magnetic stirrer and stir bar
-
Analytical balance
Procedure:
-
Accurately weigh the desired amount of this compound powder.
-
Transfer the powder to a volumetric flask of the appropriate size.
-
Add a portion of the purified water to the flask and dissolve the powder by gentle swirling or with the aid of a magnetic stirrer.
-
Once fully dissolved, add purified water to the calibration mark of the volumetric flask.
-
Mix the solution thoroughly to ensure homogeneity.
-
Store the stock solution in a well-sealed, light-protected container at room temperature.
Protocol 2: Incorporation of this compound into a Solid Oral Formulation
This protocol describes a method for incorporating this compound into a powder blend for tablets or capsules to act as a visual marker for content uniformity.
Materials:
-
This compound powder
-
Active Pharmaceutical Ingredient (API)
-
Excipients (e.g., lactose, microcrystalline cellulose)
-
Mortar and pestle or a suitable blender
-
Spatula
Procedure:
-
Calculate the required amount of this compound. A concentration of 0.01% to 0.1% (w/w) is often sufficient for visual marking.
-
Employ the principle of geometric dilution for uniform mixing.
-
Triturate the this compound with an approximately equal amount of one of the excipients (e.g., lactose) in a mortar until a visually uniform blend is achieved.
-
Sequentially add the remaining excipients and the API, ensuring thorough mixing at each step.
-
The final blend can be used for tableting or encapsulation. Visual inspection of the blend and the final dosage forms can provide a preliminary assessment of homogeneity.
Protocol 3: In Vivo Gastrointestinal Transit Visualization in Rodents
This protocol provides a framework for the qualitative assessment of GI transit of a formulation using this compound as a marker.
Materials:
-
Test formulation containing this compound
-
Animal model (e.g., mice or rats)
-
Oral gavage needle
-
Dissection tools
-
White background for visualization
Procedure:
-
Prepare the test formulation (e.g., a suspension or solution) containing a known concentration of this compound. Doses up to 2000 mg/kg have been used in mice for toxicity studies, though much lower concentrations are needed for simple visualization.[5]
-
Administer the formulation to the animals via oral gavage.
-
At predetermined time points (e.g., 1, 2, 4, 8, and 24 hours) post-administration, euthanize a subset of animals according to approved ethical protocols.
-
Perform a laparotomy to expose the gastrointestinal tract.
-
Visually inspect the stomach, small intestine, and large intestine against a white background to observe the location and distribution of the red-colored formulation.
-
Record the findings for each time point to create a qualitative timeline of GI transit.
Quantitative Data
Specific quantitative data on the use of this compound as a marker in drug development studies is limited in publicly available literature. The following table provides dosage information from a genotoxicity study in mice, which can serve as a reference for safety assessment in preclinical studies.
| Animal Model | Dosing Regimen | Doses Administered (mg/kg body weight) | Observed Effect | Reference |
| Mice (males, F1 hybrids CBA × C57Bl6/j) | Oral gavage, twice with a 24-hour interval | 250, 500, 1000, 2000 | No statistically significant increase in the frequency of micronucleated polychromatophilic erythrocytes. | [5] |
Visualizations
Experimental Workflow for In Vivo Transit Study
The following diagram illustrates a typical workflow for an in vivo study using this compound as a marker to visualize gastrointestinal transit.
Caption: Workflow for an in vivo gastrointestinal transit study using this compound.
Safety Considerations
While this compound is an approved food and pharmaceutical colorant in many regions, it is important to consider its potential toxicological profile. Some studies have suggested that certain azo dyes may have carcinogenic and mutagenic potential, often related to their metabolic degradation products, which can include aromatic amines.[1] However, this compound itself has not shown evidence of mutagenic or carcinogenic properties in some studies.[1] Researchers should always consult the relevant safety data sheets and regulatory guidelines when handling this compound and consider the ethical implications of its use in animal studies.
Conclusion
This compound can serve as a useful, cost-effective visual marker in the early stages of drug development for applications such as assessing mixing uniformity and visualizing gastrointestinal transit. The protocols provided herein offer a starting point for researchers, but it is imperative that these methods are tailored and validated for specific formulations and experimental goals. While a valuable tool for qualitative and semi-quantitative assessments, for rigorous quantitative analysis of drug distribution, more sensitive and specific analytical techniques, such as chromatography coupled with mass spectrometry, are required.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. Azorubine: physical, thermal and bioactive properties of the widely employed food, pharmaceutical and cosmetic red azo dye material | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Biodegradation of Azo Rubine by Fungal and Bacterial Consortiums
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the biodegradation of Azo Rubine (also known as Carmoisine or Acid Red 14) using fungal and bacterial consortiums. The information is intended to guide researchers in establishing effective bioremediation strategies for this synthetic azo dye.
Introduction
This compound is a synthetic red azo dye widely used in the food, cosmetic, and pharmaceutical industries.[1] Due to its complex aromatic structure, it is resistant to conventional wastewater treatment methods, posing environmental concerns. Microbial consortia, combining the metabolic capabilities of different microorganisms, have shown significant potential for the complete mineralization of this compound and other azo dyes. Typically, the biodegradation process involves an initial reductive cleavage of the azo bond (-N=N-) by bacterial azoreductases under microaerophilic or anaerobic conditions. This results in the formation of colorless aromatic amines, which can be further degraded by other microorganisms, such as fungi, through the action of oxidative enzymes like laccases and peroxidases.[2][3][4]
Data Presentation: Biodegradation of Azo Dyes by Microbial Consortia
The following tables summarize quantitative data from studies on the biodegradation of this compound and structurally similar azo dyes by various microbial consortia.
Table 1: Decolorization Efficiency of Azo Dyes by Bacterial Consortia under Optimized Conditions
| Bacterial Consortium | Azo Dye (Concentration) | Decolorization Efficiency (%) | Time (hours) | Temperature (°C) | pH | Reference |
| Providencia rettgeri & Pseudomonas sp. SUK1 | Reactive Black 5 (100 mg/L) | 98 | 30 | 30 ± 0.2 | 7.0 | [1] |
| Providencia rettgeri & Pseudomonas sp. SUK1 | Reactive Orange 16 (100 mg/L) | 99 | 12 | 30 ± 0.2 | 7.0 | [1] |
| Enterobacter aerogenes, Proteus rettgeri, Pseudomonas fluorescens & Staphylococcus aureus | Azo-red (100 ppm) | 90 | 96 | 32 ± 1 | 5.8 | [5] |
| Shewanella haliotis, Shewanella putrefaciens & Aeromonas hydrophila | Reactive Red 120 (50 ppm) | 100 | 4 | 30-35 | 7-8 | [6] |
| Pseudomonas, Bacillus, Staphylococcus & Micrococcus sp. | Indosole Brilliant Red BA | >95 (with glucose) | Not specified | Not specified | Not specified | [7] |
Table 2: Decolorization Efficiency of Azo Dyes by Fungal and Fungal-Bacterial Consortia
| Fungal/Fungal-Bacterial Consortium | Azo Dye (Concentration) | Decolorization Efficiency (%) | Time (days/hours) | Temperature (°C) | pH | Reference |
| Aspergillus niger & Trichoderma viride | Synozol Red (Concentration not specified) | 40 (A. niger), 36 (T. viride) | 60 days | Not specified | Not specified | [8] |
| Aspergillus niger & Trichoderma viride | Synozol Navy-Blue (Concentration not specified) | 90 (A. niger), 87 (T. viride) | 60 days | Not specified | Not specified | [8] |
| Aspergillus ochraceus & Pseudomonas sp. | Rubine GFL (150 mg/L) | ~54-66 | Not specified | Not specified | Not specified | [9] |
| Coriolus versicolor, Phanerochaete chrysosporium, Pleurotus ostreatus & Myrothecium verrucaria | Cibacron yellow S-3R (Concentration not specified) | ~95 | Not specified | Not specified | Not specified | [10] |
| Aspergillus sp. & Bacillus subtilis (and others) | 10 Azo Dyes Mix | 100 | Not specified | Not specified | Not specified | [11][12][13] |
Table 3: Reduction in Chemical Oxygen Demand (COD) and Total Organic Carbon (TOC)
| Microbial Consortium | Azo Dye | TOC Reduction (%) | COD Reduction (%) | Reference |
| Providencia rettgeri & Pseudomonas sp. SUK1 | Reactive Black 5 | 62-63 | Not specified | [1] |
| Providencia rettgeri & Pseudomonas sp. SUK1 | Direct Red 81 | 64-81 | Not specified | [1] |
| Aspergillus ochraceus & Pseudomonas sp. | Rubine GFL | 52 | 85 | [9] |
Experimental Protocols
Protocol 1: Biodegradation of this compound by a Bacterial Consortium
This protocol is a synthesized methodology based on established procedures for azo dye degradation by bacterial consortia.[1][7][14]
1. Isolation and Enrichment of this compound-Degrading Bacteria: a. Collect soil or water samples from a site contaminated with textile or dye industry effluents. b. In a 250 mL Erlenmeyer flask, add 10 g of the soil sample to 100 mL of Nutrient Broth medium. c. Supplement the medium with 100 mg/L of this compound. d. Incubate the flask at 30-37°C under static (microaerophilic) conditions for 3-5 days. e. After incubation, transfer 10 mL of the enriched culture to a fresh flask of the same medium and incubate under the same conditions. Repeat this step 3-4 times for acclimatization.
2. Development of the Bacterial Consortium: a. After the final enrichment, streak a loopful of the culture onto Nutrient Agar plates containing 100 mg/L this compound. b. Incubate the plates at 30-37°C for 48 hours. c. Select morphologically distinct colonies that show a clear zone of decolorization around them. d. Purify the selected isolates by re-streaking on fresh plates. e. To create the consortium, inoculate equal volumes of 24-hour old liquid cultures of each selected bacterial isolate into a flask containing Nutrient Broth. For instance, if three isolates are selected, mix them in a 1:1:1 ratio.[6]
3. Biodegradation Experiment: a. Prepare 250 mL Erlenmeyer flasks containing 100 mL of Mineral Salt Medium (MSM) supplemented with a carbon source (e.g., 1% glucose) and 100 mg/L of this compound. b. Inoculate the flasks with 10% (v/v) of the 24-hour old bacterial consortium culture. c. Incubate the flasks at 30-35°C and pH 7.0-8.0 under static conditions for optimal decolorization.[6] d. Withdraw samples at regular intervals (e.g., every 4, 8, 12, 24 hours) to measure decolorization. e. Determine the percentage of decolorization by measuring the absorbance of the supernatant at the maximum wavelength of this compound (around 516 nm) using a UV-Vis spectrophotometer. f. Calculate the decolorization percentage using the formula: % Decolorization = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100
Protocol 2: Biodegradation of this compound by a Fungal-Bacterial Consortium
This protocol outlines the development and application of a consortium combining fungal and bacterial strains for enhanced degradation of this compound.[9][15]
1. Cultivation of Fungal and Bacterial Strains: a. Fungal Strain (e.g., Aspergillus niger): Inoculate the fungal strain into a 250 mL Erlenmeyer flask containing 100 mL of Malt Extract Broth. Incubate at 28-30°C for 72 hours with shaking (150 rpm). b. Bacterial Strain (e.g., Pseudomonas aeruginosa): Inoculate the bacterial strain into a 250 mL Erlenmeyer flask containing 100 mL of Luria-Bertani (LB) Broth. Incubate at 30°C for 24 hours with shaking (150 rpm).
2. Preparation of the Fungal-Bacterial Consortium: a. Harvest the bacterial cells from the LB broth by centrifugation at 10,000 rpm for 10 minutes. b. After 72 hours of fungal growth, add the harvested bacterial pellet to the fungal culture flask. c. This co-culture represents the fungal-bacterial consortium.
3. Biodegradation Experiment: a. To the flask containing the established fungal-bacterial consortium, add this compound to a final concentration of 100 mg/L. b. Incubate the flask at 30°C with shaking (150 rpm). c. Monitor the decolorization over time by withdrawing samples, centrifuging to remove biomass, and measuring the absorbance of the supernatant at the maximum wavelength of this compound. d. Analyze the degradation products using techniques like HPLC and GC-MS to confirm the breakdown of the dye molecule.
Visualizations
Experimental Workflow for Bacterial Consortium
References
- 1. AZORUBINE - Ataman Kimya [atamanchemicals.com]
- 2. Recent Advances in Azo Dye Degrading Enzyme Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. iosrjournals.org [iosrjournals.org]
- 8. Azorubine - Wikipedia [en.wikipedia.org]
- 9. Decolorization of azo dyes (Direct Blue 151 and Direct Red 31) by moderately alkaliphilic bacterial consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. neptjournal.com [neptjournal.com]
- 12. mdpi.com [mdpi.com]
- 13. Exploring Novel Fungal–Bacterial Consortia for Enhanced Petroleum Hydrocarbon Degradation [mdpi.com]
- 14. Decolourization of Azo-Dyes by Bacterial Consortium – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 15. Role of Bacterial-Fungal Consortium for Enhancement in the Degradation of Industrial Dyes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Azo Dyes for Visualizing Amyloid Deposits in Tissue Sections
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amyloidosis is a group of diseases characterized by the extracellular deposition of insoluble, misfolded proteins, forming amyloid fibrils. The accurate visualization of these amyloid deposits in tissue sections is crucial for diagnostics, preclinical research, and the development of therapeutics. While a variety of staining methods exist, direct dyes, particularly those from the azo dye family, are widely utilized for their ability to selectively bind to the β-pleated sheet conformation characteristic of amyloid fibrils.
Historically, Congo Red has been established as the "gold standard" for amyloid staining due to its high specificity and the characteristic apple-green birefringence it exhibits under polarized light, which is considered pathognomonic for amyloid.[1] Other azo dyes, such as Sirius Red , are also employed and offer similar staining properties.
It is important to note that while Azo Rubine (also known as Carmoisine or Acid Red 14) is an azo dye, extensive literature searches have not yielded any established protocols or evidence of its use for the specific visualization of amyloid deposits in histological applications. Therefore, this document will focus on the well-validated protocols using Congo Red and will provide comparative data with other relevant techniques. This compound has been noted to exhibit birefringence as a physical property, but this does not inherently translate to its efficacy as a selective amyloid stain in tissue.[2]
The primary methods for identifying amyloid in tissue sections include the use of direct dyes, fluorescent dye staining, and the observation of amyloid metachromasia.[3] Direct dyes like Congo Red are anionic dyes that bind to the amyloid fibril structure.[3] Fluorescent dyes such as Thioflavin T and S are highly sensitive and bind specifically to amyloid fibrils, emitting fluorescence upon excitation.[3] Metachromatic staining, using dyes like crystal violet, results in the tissue component staining a different color from the dye itself.[3]
Principle of Azo Dye Staining for Amyloid
Azo dyes, like Congo Red, are characterized by the presence of one or more azo groups (–N=N–). The linear molecular structure of these dyes allows them to align with the β-pleated sheet structure of amyloid fibrils. The binding is thought to be mediated by hydrogen bonds and van der Waals forces. This regular, crystalline-like arrangement of dye molecules on the amyloid fibril is responsible for the characteristic birefringence observed under polarized light.
Comparative Analysis of Common Amyloid Staining Methods
To aid in the selection of the most appropriate staining method, the following table summarizes the key characteristics of commonly used techniques for amyloid visualization.
| Staining Method | Dye Class | Principle of Staining | Advantages | Disadvantages |
| Congo Red | Azo Dye | Binds to β-pleated sheets, exhibits apple-green birefringence under polarized light.[1] | "Gold standard" for amyloid detection, high specificity with polarization microscopy.[1] | Can be subjective to interpret, may fade over time, less sensitive for small deposits. |
| Sirius Red | Azo Dye | Similar to Congo Red, stains collagen as well as amyloid. | Can be used for simultaneous visualization of amyloid and collagen. | Less specific for amyloid compared to Congo Red with polarization. |
| Thioflavin T/S | Fluorescent | Binds to β-pleated sheets and fluoresces brightly.[3] | High sensitivity, excellent for detecting small amyloid deposits.[3] | Can have background fluorescence, requires a fluorescence microscope. |
| Crystal Violet | Metachromatic | Stains amyloid a different color than the dye solution.[3] | Simple and rapid method. | Lower specificity and sensitivity compared to other methods. |
| Immunohistochemistry (IHC) | Antibody-based | Uses specific antibodies to target different types of amyloid proteins. | Allows for the specific typing of amyloid deposits. | Can be time-consuming, requires specific antibodies which may not be available for all amyloid types. |
Experimental Protocol: Congo Red Staining for Amyloid Deposits
This protocol provides a detailed methodology for the staining of amyloid deposits in formalin-fixed, paraffin-embedded (FFPE) tissue sections using Congo Red.
Materials and Reagents:
-
FFPE tissue sections (5-10 µm thick)
-
Xylene or a xylene substitute
-
Ethanol (B145695) (100%, 95%, 70%)
-
Distilled water
-
Alkaline Congo Red Solution:
-
Saturated Congo Red solution in 80% ethanol containing 0.2% potassium hydroxide
-
-
Differentiating Solution:
-
80% ethanol
-
-
Mayer's Hematoxylin (for counterstaining)
-
Scott's Tap Water Substitute (or equivalent bluing agent)
-
Mounting medium
-
Microscope slides and coverslips
-
Light microscope with polarizing filters
Staining Procedure:
Caption: Workflow for Congo Red Staining of Amyloid Deposits.
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Rehydrate sections through two changes of 100% ethanol, 95% ethanol, and 70% ethanol for 3 minutes each.
-
Rinse in distilled water.
-
-
Counterstaining:
-
Stain nuclei with Mayer's Hematoxylin for 5-10 minutes.
-
Rinse in running tap water for 5 minutes.
-
Blue the sections in Scott's tap water substitute for 1-2 minutes.
-
Wash in running tap water for 5 minutes.
-
-
Congo Red Staining:
-
Incubate slides in alkaline Congo Red solution for 20-30 minutes.
-
-
Differentiation:
-
Briefly rinse in 80% ethanol to remove excess stain. This step is critical and should be monitored microscopically to avoid over-differentiation.
-
-
Dehydration and Mounting:
-
Dehydrate quickly through 95% ethanol and two changes of 100% ethanol.
-
Clear in two changes of xylene for 2 minutes each.
-
Mount with a resinous mounting medium.
-
Expected Results:
-
Amyloid deposits: Pink to red under bright-field microscopy.
-
Apple-green birefringence: When viewed under a polarizing microscope, amyloid deposits will exhibit a characteristic apple-green color.
-
Nuclei: Blue.
Logical Relationship of Amyloid Staining and Diagnosis
The visualization of amyloid deposits is a key step in the diagnostic pathway for amyloidosis. The following diagram illustrates the logical flow from clinical suspicion to a definitive diagnosis.
Caption: Diagnostic workflow for amyloidosis confirmation.
Conclusion
The visualization of amyloid deposits in tissue sections is a cornerstone of amyloidosis research and diagnosis. While the initial query focused on this compound, the established scientific literature strongly supports the use of Congo Red as the primary azo dye for this application. The protocol and comparative data provided herein offer a comprehensive guide for researchers and clinicians to accurately identify amyloid deposits. The characteristic apple-green birefringence of Congo Red-stained amyloid under polarized light remains the definitive histological feature for diagnosis. For further characterization and typing of amyloid, immunohistochemistry is an indispensable complementary technique.
References
Troubleshooting & Optimization
Troubleshooting background fluorescence in Azo Rubine staining
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues with background fluorescence in Azo Rubine staining.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for in biological staining?
This compound, also known as Carmoisine, is a synthetic azo dye.[1] In laboratory settings, it is used as a staining agent for microscopy to visualize various cellular structures.[1] It is also used as a food colorant and in the textile industry.[1]
Q2: What causes background fluorescence in tissue staining?
Background fluorescence, or autofluorescence, can arise from several sources:
-
Endogenous Fluorophores: Naturally occurring molecules within the tissue can fluoresce. Common examples include collagen, elastin, red blood cells, and lipofuscin (age pigment).[2][3][4]
-
Fixation-Induced Autofluorescence: Aldehyde fixatives like formalin, paraformaldehyde, and glutaraldehyde (B144438) can react with proteins and cause them to fluoresce.[2][5][6] Glutaraldehyde generally causes more autofluorescence than paraformaldehyde or formaldehyde.[6]
-
Non-Specific Staining: The this compound dye itself may bind non-specifically to tissue components through hydrophobic or ionic interactions.[7] Dye aggregates in the staining solution can also get trapped in the tissue, causing punctate background.[7]
-
Reagents and Materials: Some lab materials, like plastic slides or certain mounting media, can contribute to background fluorescence.[4][8]
Q3: How can I distinguish between autofluorescence and non-specific this compound staining?
To identify the source of your background, include an unstained control slide in your experiment.[9] View this slide under the microscope using the same filter sets you use for your this compound-stained slides. If you observe fluorescence in the unstained tissue, it is due to autofluorescence. If the unstained tissue is dark but your stained tissue has high background, the issue is likely non-specific binding of the this compound dye.
Troubleshooting Guides
Problem: High background fluorescence across the entire tissue section.
This is a common issue that can obscure the specific signal. Follow this guide to diagnose and resolve the problem.
Troubleshooting Workflow:
Caption: A decision tree to troubleshoot high background fluorescence.
Path 1: Addressing Autofluorescence
If your unstained control slide shows fluorescence, the issue is inherent autofluorescence in your tissue.
Step 1: Identify the Source of Autofluorescence
Observe the pattern and color of the autofluorescence.
-
Lipofuscin: Appears as granular, yellow-brown deposits within the cytoplasm, particularly in aged tissues like the brain.[2][3]
-
Collagen and Elastin: These extracellular matrix components often emit in the blue and green channels.[4][6]
-
Red Blood Cells: Heme groups in red blood cells can cause broad-spectrum autofluorescence.[6]
-
Fixation-Induced: Typically appears as diffuse fluorescence across the entire tissue.[6]
Step 2: Implement a Quenching Strategy
Based on the likely source, choose an appropriate method to reduce the autofluorescence before this compound staining.
| Quenching Method | Primary Target | Notes |
| Sodium Borohydride | Aldehyde-induced autofluorescence | Can be effective for reducing background from formalin or glutaraldehyde fixation.[10] |
| Sudan Black B | Lipofuscin | Very effective for quenching lipofuscin, but can introduce its own fluorescence in the red and far-red channels.[3] |
| TrueBlack® | Lipofuscin, Collagen, Elastin, Red Blood Cells | A lipophilic black dye that effectively quenches lipofuscin with less background in the far-red spectrum compared to Sudan Black B.[3][11] |
| Photobleaching | General autofluorescence | Exposing the tissue to a high-intensity light source before staining can "burn out" endogenous fluorophores without affecting subsequent staining.[12] |
Experimental Protocol: TrueBlack® Treatment for Autofluorescence Quenching
This protocol describes a common method for reducing autofluorescence from multiple sources.
-
Deparaffinization and Rehydration: Begin with deparaffinized and rehydrated tissue sections on slides.
-
Permeabilization (Optional): If required by your protocol, perform this step.
-
Wash: Wash the sections with Phosphate-Buffered Saline (PBS).
-
Prepare TrueBlack®: Just before use, dilute the 20X TrueBlack® stock solution to 1X in 70% ethanol (B145695).
-
Apply TrueBlack®: Remove excess buffer from the slide and apply the 1X TrueBlack® solution to completely cover the tissue section.
-
Incubate: Incubate for 30 seconds at room temperature.[13]
-
Wash: Wash the slides thoroughly with PBS.
-
Proceed with Staining: Continue with your this compound staining protocol.
Path 2: Addressing Non-Specific this compound Staining
If your unstained control is clean, the background is likely due to issues with the staining protocol itself.
Logical Flow for Optimizing Staining:
Caption: A workflow for optimizing the this compound staining protocol.
Step 1: Optimize Staining Solution Preparation
-
Use Fresh Solutions: Always prepare your this compound staining solution fresh before each use. Aggregates can form in older solutions, leading to background artifacts.[7]
-
Filter the Stain: Before applying it to your slides, filter the this compound solution through a 0.22 µm syringe filter to remove any precipitates or dye aggregates.[7]
Step 2: Titrate this compound Concentration
-
Use the Lowest Effective Concentration: High concentrations of the dye can lead to increased non-specific binding.[7][14] Perform a concentration gradient experiment to find the lowest concentration of this compound that still provides a robust specific signal.
Step 3: Optimize Blocking and Washing Steps
-
Blocking: While often associated with immunofluorescence, a blocking step can also reduce non-specific binding of dyes. Incubating your tissue with a protein solution like Bovine Serum Albumin (BSA) can block sites prone to non-specific interactions.[11]
-
Washing: Increase the number and duration of wash steps after this compound incubation to more effectively remove unbound dye molecules.[8][15] Consider adding a small amount of a mild detergent like Tween-20 to your wash buffer to help reduce non-specific binding.[7]
Experimental Protocol: General this compound Staining with Optimized Steps
-
Deparaffinization and Rehydration: Deparaffinize and rehydrate tissue sections as per standard protocols.
-
Antigen Retrieval (if necessary): Perform antigen retrieval if required for your specific application.
-
Autofluorescence Quenching (if necessary): Treat with an appropriate quenching agent as described in the previous section.
-
Blocking: Incubate sections in a blocking buffer (e.g., 1-3% BSA in PBS) for 30-60 minutes at room temperature in a humidified chamber.[7]
-
This compound Staining:
-
Prepare a fresh, filtered solution of this compound at the lowest effective concentration.
-
Incubate the sections with the staining solution for the optimized duration.
-
-
Washing:
-
Rinse the slides in a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Perform at least three washes of 5 minutes each to remove excess dye.[15]
-
-
Counterstaining (Optional): If this compound is not the primary stain, proceed with your counterstaining protocol.
-
Dehydration and Mounting: Dehydrate the sections through a graded ethanol series, clear with xylene, and mount with a low-fluorescence mounting medium.[7]
References
- 1. chemimpex.com [chemimpex.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. biotium.com [biotium.com]
- 4. Autofluorescence [jacksonimmuno.com]
- 5. Causes of Autofluorescence [visikol.com]
- 6. How to Reduce Autofluorescence | Labcompare.com [labcompare.com]
- 7. benchchem.com [benchchem.com]
- 8. Background in Fluorescence Imaging | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. biotium.com [biotium.com]
- 10. researchgate.net [researchgate.net]
- 11. biotium.com [biotium.com]
- 12. Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. wellcomeopenresearch.org [wellcomeopenresearch.org]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. youtube.com [youtube.com]
How to prevent Azo Rubine precipitate formation in solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals to prevent and troubleshoot the precipitation of Azo Rubine (also known as Carmoisine) in solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications in research and development?
This compound, also known as Carmoisine, is a synthetic red azo dye.[1] In laboratory, research, and pharmaceutical settings, it is used as a colorant in various formulations, including tablets and syrups, as a visual marker in drug formulations, and as a staining agent in microscopy.[1][2] Its high water solubility and stability under various conditions make it a versatile choice.[2]
Q2: What are the primary causes of this compound precipitation in solutions?
This compound precipitation is typically caused by one or more of the following factors:
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Inappropriate pH: The solubility of this compound is highly dependent on the pH of the solution.[3][4]
-
Low Temperature: A decrease in temperature can lower its solubility, leading to precipitation, especially in concentrated solutions.[5]
-
High Concentration: Exceeding the solubility limit of this compound in a given solvent will cause the excess to precipitate.
-
Presence of Divalent Cations: Divalent metal ions, such as calcium (Ca²⁺) and magnesium (Mg²⁺), can interact with this compound and cause it to precipitate.[6]
-
High Ionic Strength: High concentrations of electrolytes can reduce the solubility of the dye, an effect known as "salting out".[5]
-
Interaction with Other Molecules: this compound may form insoluble complexes with other formulation components like polymers or proteins.[3]
Q3: How does pH influence the stability of this compound solutions?
The pH of a solution is a critical factor for this compound stability. An aqueous solution of this compound is weakly alkaline at room temperature (pH ≈ 7.14 at 24°C).[3] As the temperature increases, the solution becomes more acidic (pH ≈ 6.70 at 55°C).[3] Extreme pH levels, both highly acidic and alkaline, can negatively affect the dye's structure and solubility.[4] For some azo dyes, maximum precipitation occurs in the acidic range (pH 2-6), while for degradation processes, an acidic pH of around 3 is most effective, suggesting instability at this pH.[4][7] It is crucial to maintain the pH within a stable range for your specific application, which is often near neutral.
Q4: Can temperature fluctuations cause this compound to precipitate?
Yes. While this compound is thermally stable up to 300°C, its solubility in water is temperature-dependent.[3][8] A reduction in temperature, such as during refrigeration, can decrease its solubility and cause the solution to become supersaturated, leading to precipitation.[5] This is a common issue in beverage products that are refrigerated.[5]
Q5: What is the solubility of this compound in common laboratory solvents?
This compound's solubility varies significantly with the solvent. It is highly soluble in water and Dimethyl sulfoxide (B87167) (DMSO), slightly soluble in ethanol, and poorly soluble in less polar organic solvents like vegetable oil.[1][3]
Q6: Can other components in my formulation, such as excipients, cause precipitation?
Yes, interactions with other formulation components can lead to precipitation. A notable example is the interaction with divalent alkaline earth metals (e.g., Ca²⁺, Mg²⁺) found in excipients like gum arabic, which can cause this compound to precipitate.[6] Electrolytes used in beverage formulations can also induce precipitation.[5] It is essential to assess the compatibility of this compound with all other components in the formulation.
Troubleshooting Guide: this compound Precipitation
If you are observing precipitation in your this compound solution, follow this systematic guide to identify and resolve the issue.
Caption: Troubleshooting workflow for this compound precipitation.
Experimental Protocols
Protocol 1: Preparation of a Stable Aqueous this compound Stock Solution (10 mg/mL)
This protocol describes the preparation of a stable stock solution of this compound in water.
Materials:
-
This compound powder (C.I. 14720)[2]
-
High-purity deionized or distilled water
-
0.1 M Sodium Hydroxide (NaOH) and 0.1 M Hydrochloric Acid (HCl) for pH adjustment
-
pH meter
-
Magnetic stirrer and stir bar
-
Volumetric flask
-
0.22 µm sterile filter
Procedure:
-
Weigh out the required amount of this compound powder to prepare a 10 mg/mL solution.
-
Add approximately 80% of the final volume of high-purity water to a beaker with a magnetic stir bar.
-
While stirring, slowly add the this compound powder to the water.
-
Continue stirring until the powder is completely dissolved. A gentle warming (e.g., to 40°C) can be applied to facilitate dissolution, but avoid boiling.
-
Allow the solution to cool to room temperature.
-
Measure the pH of the solution. If necessary, adjust the pH to a range of 7.0-7.5 using 0.1 M NaOH or 0.1 M HCl.[3]
-
Transfer the solution to a volumetric flask and add water to reach the final volume.
-
For long-term storage and to remove any micro-precipitates, filter the solution through a 0.22 µm sterile filter.
-
Store the solution in a well-sealed container, protected from light, at a constant room temperature.
Protocol 2: Redissolving this compound Precipitate
This protocol provides steps to redissolve this compound that has precipitated out of solution.
Materials:
-
Precipitated this compound solution
-
Water bath or controlled heating plate
-
pH meter
-
0.1 M NaOH solution
-
Magnetic stirrer and stir bar
Procedure:
-
Place the container with the precipitated solution on a magnetic stirrer.
-
Begin stirring the solution gently.
-
Slowly warm the solution using a water bath or heating plate. Increase the temperature in increments of 5°C, not exceeding 60°C. Monitor to see if the precipitate redissolves.
-
If warming alone is not sufficient, check the pH of the solution.
-
If the pH is acidic, slowly add 0.1 M NaOH dropwise while stirring and monitoring the pH. Adjust towards a neutral pH (7.0-7.5) to see if the precipitate dissolves.[3]
-
Once the precipitate has redissolved, allow the solution to slowly cool to room temperature while stirring.
-
If the precipitate does not reappear upon cooling, the solution can be used. If it precipitates again, the solution is likely supersaturated, and dilution may be necessary.
Data Summary
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Synonyms | Carmoisine, C.I. Food Red 3, E122 | [1] |
| Chemical Formula | C₂₀H₁₂N₂Na₂O₇S₂ | [2] |
| Molecular Weight | 502.43 g/mol | |
| Appearance | Dark red to brown powder/crystal | [2][9] |
| Maximum Absorption (λmax) | 516 nm (in H₂O) | [8][9] |
| Thermal Stability | Stable up to 300°C | [3][8] |
Table 2: Solubility of this compound in Various Solvents
| Solvent | Solubility | Notes | Reference |
| Water | Soluble (30 mg/mL reported) | Highly soluble, especially as a disodium (B8443419) salt. | [1][3][10] |
| Ethanol | Slightly soluble | Forms a red solution. | [1][3] |
| DMSO | 100 mg/mL (199.03 mM) | Use fresh DMSO as moisture can reduce solubility. | |
| Vegetable Oil | Insoluble | --- | [3][8] |
Table 3: Influence of pH and Temperature on Aqueous this compound Solutions
| Temperature (°C) | pH of Solution | Observation | Reference |
| 24 | 7.14 | Weakly alkaline character | [3] |
| 55 | 6.70 | Acidity increases with temperature | [3] |
| Refrigeration Temp. | Not specified | May cause precipitation due to lower solubility | [5] |
| Acidic (pH 2-3) | Not specified | May lead to precipitation; optimal for degradation processes | [4][7] |
References
- 1. AZORUBINE - Ataman Kimya [atamanchemicals.com]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Compositions and methods for inhibiting precipitation of dyes in a beverage - Eureka | Patsnap [eureka.patsnap.com]
- 6. Origin and thermodynamic properties of the instability of synthetic azo colorants in gum arabic solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound | 3567-69-9 | TCI AMERICA [tcichemicals.com]
- 10. Showing Compound Azorubine (FDB015741) - FooDB [foodb.ca]
Optimizing Azo Rubine concentration for biological staining
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Azo Rubine for biological staining.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during this compound staining procedures.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Weak or No Red Staining | 1. Inadequate this compound Concentration: The concentration of the this compound solution may be too low. 2. Insufficient Staining Time: The incubation time in the this compound solution may be too short. 3. Incorrect pH of Staining Solution: The pH of the this compound solution may not be optimal for binding. Acidic dyes like this compound typically require an acidic environment to effectively stain basic tissue components. 4. Exhausted Staining Solution: The this compound solution may have been used too many times or is too old. 5. Improper Fixation: The tissue may be improperly fixed, preventing the dye from binding effectively. | 1. Optimize Concentration: Increase the concentration of this compound in the staining solution. It is recommended to test a range of concentrations (e.g., 0.5% to 2.0%) to find the optimal intensity. 2. Increase Staining Time: Extend the incubation period in the this compound solution. 3. Adjust pH: Ensure the this compound solution is acidified, typically by adding acetic acid. The pH should ideally be between 2.5 and 3.5. 4. Use Fresh Solution: Prepare a fresh this compound staining solution.[1] 5. Review Fixation Protocol: Ensure tissues are adequately fixed. For trichrome-style staining, post-fixation in Bouin's solution is often recommended for formalin-fixed tissues to improve staining quality.[2] |
| Overstaining (Too Intense Red) | 1. Excessive this compound Concentration: The concentration of the this compound solution is too high. 2. Prolonged Staining Time: The incubation time in the this compound solution is too long. | 1. Reduce Concentration: Decrease the concentration of this compound in your staining solution. 2. Reduce Staining Time: Shorten the incubation period in the this compound solution. |
| Non-Specific Staining or High Background | 1. Inadequate Differentiation: Insufficient removal of excess this compound from non-target structures. 2. Dye Precipitation: Aggregates of this compound in the staining solution can deposit on the tissue. 3. Tissue Drying: Allowing the tissue section to dry out during the staining process can cause non-specific dye binding.[1] | 1. Optimize Differentiation: Ensure thorough rinsing after the this compound step. In trichrome methods, the subsequent phosphomolybdic/phosphotungstic acid step helps to differentiate and remove the red dye from collagen.[2] 2. Filter Staining Solution: Always filter the this compound staining solution before use to remove any precipitates.[1] 3. Maintain Hydration: Keep slides moist throughout the staining procedure, for example, by using a humidified chamber.[1] |
| Precipitate on Tissue Section | 1. Staining Solution is Too Old or Concentrated: this compound may precipitate out of solution over time or if the concentration is too high. 2. Contaminated Glassware: Residue in staining jars or on slides can cause the dye to precipitate. | 1. Use Fresh, Filtered Solution: Prepare the this compound solution fresh and filter it before use.[1] 2. Ensure Cleanliness: Use thoroughly cleaned glassware for preparing and storing staining solutions. |
| Poor Color Differentiation in Trichrome Staining | 1. Incorrect pH of Solutions: The pH of the this compound, phosphomolybdic/phosphotungstic acid, and Aniline Blue solutions is critical for selective staining. 2. Incomplete Differentiation: Insufficient time in the phosphomolybdic/phosphotungstic acid solution may not adequately decolorize the collagen before the Aniline Blue step.[2] | 1. Verify pH: Check and adjust the pH of all staining solutions as specified in the protocol. 2. Optimize Differentiation Time: Adjust the incubation time in the phosphomolybdic/phosphotungstic acid solution to ensure complete removal of the red dye from collagen fibers. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound for histological staining?
A1: The optimal concentration of this compound can vary depending on the tissue type, fixation method, and desired staining intensity. A good starting point is a 1% aqueous solution. However, it is highly recommended to perform a concentration gradient experiment (e.g., 0.5%, 1%, and 2%) to determine the ideal concentration for your specific application.
Q2: Can this compound be used as a substitute for Biebrich Scarlet in Masson's Trichrome stain?
A2: Yes, this compound, as an acid azo dye, can potentially be used as a substitute for Biebrich Scarlet in Masson's Trichrome and other trichrome staining methods to stain muscle, cytoplasm, and keratin (B1170402) red.[3] Optimization of the concentration and staining time will be necessary to achieve the desired results.
Q3: How should I prepare the this compound staining solution?
A3: To prepare a 1% this compound solution, dissolve 1 gram of this compound powder in 100 ml of distilled water. Add 1 ml of glacial acetic acid to acidify the solution. It is crucial to filter the solution before use to remove any undissolved particles or precipitates.
Q4: What is the purpose of the phosphomolybdic/phosphotungstic acid step after this compound staining in a trichrome procedure?
A4: The phosphomolybdic/phosphotungstic acid solution acts as a differentiating agent. It selectively removes the this compound from the collagen fibers, allowing them to be subsequently stained with a contrasting dye like Aniline Blue. This step is critical for achieving the characteristic differential staining of trichrome methods.[2]
Q5: My this compound staining appears patchy and uneven. What could be the cause?
A5: Patchy or uneven staining can result from several factors, including incomplete deparaffinization, allowing the tissue section to dry at any stage of the staining process, or the presence of air bubbles trapped on the slide.[1] Ensure complete removal of wax with fresh xylene, keep the slides in a humidified chamber during incubations, and be careful to avoid air bubbles when applying reagents.
Quantitative Data Summary
The following table provides a summary of recommended starting concentrations and incubation times for optimizing this compound in a trichrome staining protocol.
| Parameter | Recommended Range | Purpose |
| This compound Concentration | 0.5% - 2.0% (w/v) in distilled water with 1% acetic acid | Stains cytoplasm, muscle, and keratin red. |
| This compound Staining Time | 5 - 15 minutes | Determines the intensity of the red stain. |
| Phosphomolybdic/Phosphotungstic Acid Differentiation Time | 10 - 15 minutes | Removes red stain from collagen fibers. |
| Aniline Blue Staining Time | 5 - 10 minutes | Stains collagen and reticular fibers blue. |
| Acetic Acid Rinse (Post-Aniline Blue) | 1 - 3 minutes | Differentiates the Aniline Blue stain. |
Experimental Protocols
Protocol: this compound Trichrome Staining
This protocol is adapted from the Masson's Trichrome method for formalin-fixed, paraffin-embedded tissue sections, using this compound as the red cytoplasmic stain.
Reagents:
-
Bouin's Solution (for post-fixation)
-
Weigert's Iron Hematoxylin (B73222) (Solutions A and B)
-
1% this compound Solution (1g this compound, 99ml distilled water, 1ml glacial acetic acid)
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Phosphomolybdic/Phosphotungstic Acid Solution (e.g., 5% phosphomolybdic acid, 5% phosphotungstic acid in distilled water)
-
2.5% Aniline Blue Solution (2.5g Aniline Blue in 98ml distilled water with 2ml glacial acetic acid)
-
1% Acetic Acid Solution
-
Graded alcohols (e.g., 95%, 100%)
-
Xylene or xylene substitute
-
Resinous mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Hydrate through two changes of 100% ethanol (B145695) for 3 minutes each, followed by 95% ethanol for 3 minutes.
-
Rinse well in running tap water.
-
-
Post-Fixation (Mordanting):
-
For tissues fixed in 10% neutral buffered formalin, mordant in Bouin's solution for 1 hour at 56°C or overnight at room temperature to improve staining.[2]
-
Rinse in running tap water until the yellow color disappears.
-
-
Nuclear Staining:
-
Stain in freshly mixed Weigert's iron hematoxylin for 10 minutes.
-
Rinse in running tap water for 10 minutes.
-
Differentiate in 1% acid alcohol if necessary, followed by "blueing" in tap water.
-
-
Cytoplasmic Staining:
-
Stain in 1% this compound solution for 5-15 minutes.
-
Rinse briefly in distilled water.
-
-
Differentiation:
-
Immerse in Phosphomolybdic/Phosphotungstic Acid solution for 10-15 minutes.
-
-
Collagen Staining:
-
Transfer slides directly to 2.5% Aniline Blue solution and stain for 5-10 minutes.
-
Rinse briefly in distilled water.
-
-
Final Differentiation:
-
Differentiate in 1% acetic acid solution for 1-3 minutes.
-
-
Dehydration and Mounting:
-
Dehydrate rapidly through 95% and 100% ethanol.
-
Clear in two changes of xylene.
-
Mount with a resinous mounting medium.
-
Expected Results:
-
Nuclei: Black
-
Cytoplasm, Muscle, Keratin: Red
-
Collagen: Blue
Visualizations
Caption: this compound Trichrome Staining Workflow.
Caption: Troubleshooting Logic for this compound Staining.
References
Issues with Azo Rubine solubility and how to resolve them
Welcome to the technical support center for Azo Rubine (also known as Carmoisine). This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to this compound's solubility and use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications in research?
A1: this compound (C.I. 14720, E122) is a synthetic red azo dye. In research and drug development, it is used in various applications, including:
-
As a coloring agent in pharmaceutical formulations.[1]
-
A marker in drug formulations to aid in the identification and tracking of active ingredients.[2]
-
In biological staining for microscopy to help visualize cellular structures.[2]
-
In in vitro studies, such as cytotoxicity assays.
Q2: What are the general solubility properties of this compound?
A2: this compound is commercially available as a disodium (B8443419) salt, which enhances its water solubility.[1][3] Its general solubility is as follows:
-
Water: Soluble[3][4][5] (A reported value is 120 g/L at 25°C[6])
-
Ethanol (B145695): Sparingly soluble/soluble[3][4][5]
-
Dimethyl Sulfoxide (DMSO): Soluble (A reported value is 100 mg/mL[3])
-
Vegetable Oil: Insoluble[7]
Q3: How do pH and temperature affect this compound solutions?
A3: Both pH and temperature can influence the properties of this compound in aqueous solutions.
-
pH: The color and stability of this compound solutions can be pH-dependent. In strongly acidic solutions (e.g., with hydrochloric acid), the solution remains red, while adding sodium hydroxide (B78521) results in a red-orange-brown color.[1][3] Extreme pH values can lead to changes in the dye's structure and potential degradation.
-
Temperature: Increasing the temperature of an aqueous this compound solution can decrease its pH. For example, a 1% aqueous solution was observed to have a pH of 7.14 at 24°C, which decreased to 6.70 at 55°C.[7] While heating can aid in initial dissolution, excessive temperatures over prolonged periods may lead to degradation. The powdered form of this compound is thermally stable up to 300°C.[7]
Q4: Can this compound interact with proteins in my experiments?
A4: Yes, this compound has been shown to interact with proteins. Studies have demonstrated that it can bind to human serum albumin (HSA), causing conformational changes and destabilization of the protein's structure.[4] This is an important consideration in cell culture and other biological assays where proteins are present, as it could potentially influence experimental outcomes.
Solubility Data
| Solvent | Solubility | Temperature (°C) | Notes |
| Water | 120 g/L | 25 | Highly soluble. Solubility may increase with temperature.[6] |
| Ethanol | Sparingly Soluble | Room Temperature | [4][5] |
| DMSO | 100 mg/mL | Room Temperature | [3] |
| Acetone | Slightly Soluble | Room Temperature | [1][3] |
Troubleshooting Guide
Issue: this compound powder is not dissolving in water or ethanol.
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Question: I'm having trouble dissolving this compound powder in water or ethanol at room temperature. What can I do?
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Answer:
-
Increase Temperature: Gently warm the solvent (e.g., to 40-50°C) while stirring. This compound's solubility generally increases with temperature.[2]
-
Sonication: Use a sonicator bath to aid in the dissolution process.
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Check Purity: Ensure the this compound powder is of high purity. Impurities can affect solubility.
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pH Adjustment: For aqueous solutions, ensure the pH is near neutral. Although this compound is soluble in water, extreme pH values might affect its solubility.
-
Issue: Precipitate forms in my this compound stock solution upon storage.
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Question: I prepared a concentrated stock solution of this compound, but a precipitate formed after storing it. Why did this happen and how can I fix it?
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Answer:
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Possible Cause 1: Supersaturation. The solution may have been supersaturated, and the compound crashed out of solution upon cooling or over time.
-
Solution: Gently warm the solution to redissolve the precipitate. For future preparations, consider making a slightly less concentrated stock solution. Store aliquots at a consistent temperature to avoid temperature fluctuations.
-
-
Possible Cause 2: Aggregation. Azo dyes can aggregate in concentrated solutions, leading to the formation of larger, less soluble particles.[7]
-
Solution: To minimize aggregation, you can try adding a small amount of an organic solvent like ethanol to your aqueous stock solution. Storing in smaller, single-use aliquots can also help.
-
-
Possible Cause 3: Solvent Evaporation. If the container is not sealed properly, solvent evaporation can increase the concentration and lead to precipitation.
-
Solution: Ensure your vials are tightly sealed. Use paraffin (B1166041) film for extra security during long-term storage.
-
-
Issue: The color of my this compound solution seems to have changed.
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Question: The red color of my this compound solution has changed or faded. What could be the cause?
-
Answer:
-
Possible Cause 1: pH Shift. The color of this compound can be influenced by the pH of the solution.[1][3] Check the pH of your solution and adjust if necessary.
-
Possible Cause 2: Degradation. Exposure to strong light or reactive chemicals can cause the azo bond to cleave, leading to a loss of color.
-
Solution: Store this compound solutions protected from light, for example, in amber vials or by wrapping the container in aluminum foil. Prepare fresh solutions for critical experiments.
-
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 502.44 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Analytical balance
Procedure:
-
Weigh out 5.02 mg of this compound powder using an analytical balance.
-
Transfer the powder to a sterile vial.
-
Add 1 mL of anhydrous DMSO to the vial.
-
Vortex the solution until the this compound is completely dissolved. The solution should be a clear, deep red.
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 50 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Protocol 2: Preparation of an Aqueous Working Solution for Cell Culture
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Pre-warmed sterile Phosphate-Buffered Saline (PBS) or cell culture medium (e.g., DMEM)
-
Sterile tubes
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Determine the final concentration of this compound needed for your experiment. For example, to prepare a 100 µM working solution, you will perform a 1:100 dilution.
-
In a sterile tube, add 990 µL of pre-warmed PBS or cell culture medium.
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Add 10 µL of the 10 mM this compound stock solution to the PBS or medium.
-
Mix gently by pipetting up and down or by inverting the tube. Avoid vigorous vortexing, especially if the medium contains serum, to prevent protein denaturation.
-
Use the freshly prepared working solution for your cell-based assay. It is recommended to keep the final DMSO concentration in the cell culture below 0.5% to avoid solvent toxicity.
Visual Workflows and Logical Diagrams
References
- 1. C.I. Acid Red 14 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Bacterial cupredoxin azurin hijacks cellular signaling networks: Protein–protein interactions and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CARMOISINE - Ataman Kimya [atamanchemicals.com]
- 5. fao.org [fao.org]
- 6. Azorubine - Wikipedia [en.wikipedia.org]
- 7. Effects of alkanolamine solvents on the aggregation states of reactive dyes in concentrated solutions and the properties of the solutions - PMC [pmc.ncbi.nlm.nih.gov]
Azo Rubine stability and proper storage conditions for research
Welcome to the Technical Support Center for Azo Rubine. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound in their experiments by providing detailed information on its stability and proper storage.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications in research?
A1: this compound, also known as Carmoisine or Acid Red 14, is a synthetic azo dye.[1] In a research context, it is utilized in various applications, including as a component in pharmaceutical formulations to aid in the identification of medications.[1] It also serves as a reagent in analytical chemistry and as a biological stain for microscopy.
Q2: What are the general stability characteristics of this compound?
A2: this compound is known for its high degree of stability. Its molecular structure allows it to maintain its vibrant color even when exposed to heat, light, and varying pH levels.[1] This chemical stability makes it a reliable compound for various experimental conditions.
Q3: How should this compound powder be stored and what is its shelf life?
A3: this compound powder should be stored in a well-sealed container, protected from light and moisture. For long-term storage, a temperature of -20°C is recommended, which can ensure stability for at least 2 to 3 years.[2]
Q4: What are the recommended storage conditions for this compound solutions?
A4: The stability of this compound solutions depends on the solvent and storage temperature. For stock solutions, it is advisable to aliquot them to prevent degradation from repeated freeze-thaw cycles. Store solutions sealed and protected from light and moisture. Specific recommendations are provided in the table below.
Data Presentation: Stability and Storage Conditions
The following tables summarize the recommended storage conditions for this compound and its stability under various environmental factors.
Table 1: Recommended Storage Conditions for this compound
| Form | Solvent | Storage Temperature | Shelf Life |
| Powder | N/A | Room Temperature | Not specified |
| -20°C | ≥ 2-3 years[2] | ||
| Solution | DMSO | -20°C | 1 month[3] |
| -80°C | 6 months[3] |
Table 2: Influence of Environmental Factors on this compound Stability
| Factor | Condition | Effect on Stability |
| Temperature | Stable up to 300°C (as powder)[4] | Above this temperature, oxidative decomposition occurs.[4] |
| pH | Weakly alkaline (pH ~7.14 at 24°C) | Acidity increases as temperature rises. Stable over a wide pH range, but extreme pH can lead to degradation.[4] |
| Light | Sensitive to light | Photodegradation can occur, leading to loss of color.[1] |
Troubleshooting Guide
This guide addresses common issues that may be encountered during experiments involving this compound.
Issue 1: Variability in the color intensity of this compound solutions.
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Possible Cause: The pH of the solution may be inconsistent. Azo dyes can act as pH indicators, and their color can change with pH.
-
Solution: Ensure that the pH of your solutions is controlled and consistent across all experiments. Use buffered solutions where appropriate.
Issue 2: Degradation of this compound stock solution over time.
-
Possible Cause 1: Improper storage conditions. Exposure to light and fluctuating temperatures can accelerate degradation.
-
Solution 1: Store stock solutions in amber vials or wrapped in foil to protect from light. Store at the recommended temperature (-20°C or -80°C) and avoid repeated freeze-thaw cycles by preparing aliquots.[2][3]
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Possible Cause 2: Microbial contamination.
-
Solution 2: Use sterile solvents and containers for preparing and storing solutions. Consider filtration through a 0.22 µm filter for long-term storage.
Issue 3: Inconsistent results in stability studies.
-
Possible Cause: Lack of a standardized experimental protocol. Variations in sample preparation, stress conditions, or analytical methods can lead to variability.
-
Solution: Follow a detailed and consistent experimental protocol for all stability tests. An example protocol is provided below.
Issue 4: Unexpected peaks in HPLC analysis of stability samples.
-
Possible Cause: These may be degradation products of this compound.
-
Solution: Use a stability-indicating HPLC method that can resolve the parent compound from its degradation products. Mass spectrometry can be coupled with HPLC to identify the unknown peaks.
Experimental Protocols
Protocol: Stability Testing of this compound in Solution
This protocol outlines a general procedure for assessing the stability of this compound under various stress conditions.
-
Preparation of Stock Solution:
-
Accurately weigh this compound powder and dissolve it in a suitable solvent (e.g., DMSO for a concentrated stock, or an aqueous buffer for working solutions) to a known concentration.
-
Ensure the powder is completely dissolved. Sonication may be used if necessary.
-
-
Application of Stress Conditions:
-
Photostability: Expose the this compound solution to a controlled light source (e.g., a photostability chamber with a specified light intensity). A control sample should be kept in the dark at the same temperature.
-
Thermal Stability: Place aliquots of the solution in controlled temperature environments (e.g., 40°C, 60°C, and a control at the recommended storage temperature).
-
pH Stability: Adjust the pH of the solution to various levels (e.g., acidic, neutral, and alkaline) using appropriate buffers.
-
-
Sample Collection and Analysis:
-
At predetermined time points (e.g., 0, 24, 48, 72 hours), withdraw samples from each stress condition.
-
Analyze the samples immediately using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
-
HPLC Analysis:
-
Method: A reverse-phase HPLC method with a C18 column is commonly used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is often effective.
-
Detection: Use a UV-Vis detector set at the maximum absorbance wavelength of this compound (approximately 516 nm).
-
Quantification: The degradation of this compound is determined by the decrease in the peak area of the parent compound over time. The appearance of new peaks can indicate the formation of degradation products.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
-
Determine the degradation kinetics (e.g., zero-order or first-order) by plotting the remaining concentration against time.
-
Visualizations
References
- 1. Enzymatic degradation of sulphonated azo dye using purified azoreductase from facultative Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photocatalytic degradation and kinetic modeling of azo dye using bimetallic photocatalysts: effect of synthesis and operational parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thermodynamic and kinetic insights into azo dyes photocatalytic degradation on biogenically synthesized ZnO nanoparticles and their antibacterial potential - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Azo Rubine Staining in Histology
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Azo Rubine for histological staining. Our aim is to help you achieve consistent and high-quality staining results by addressing common issues, particularly uneven staining.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its application in histology?
This compound, also known as Carmoisine or Acid Red 14, is a synthetic red azo dye. In histology, it can be used as a cytoplasmic counterstain, providing a red to pink coloration to cellular cytoplasm, muscle, and collagen. Its application is similar to other red acid dyes used in trichrome and other special staining methods.
Q2: Why is my this compound staining appearing uneven or patchy?
Uneven staining with this compound is a common issue that can arise from various factors throughout the histological process. The most frequent causes include:
-
Incomplete Deparaffinization: Residual paraffin (B1166041) wax on the tissue section will prevent the aqueous this compound solution from penetrating the tissue, resulting in unstained or weakly stained patches.
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Tissue Drying: Allowing the tissue section to dry out at any stage of the staining process can lead to uneven dye uptake and precipitation of the dye on the tissue surface.
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Improper Fixation: Inadequate or non-uniform fixation of the tissue can result in variable dye binding and uneven staining patterns.
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Variable Tissue Thickness: Sections of inconsistent thickness will stain unevenly, with thicker areas appearing darker and thinner areas lighter.
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Stain Solution Issues: The use of old, contaminated, or improperly prepared staining solutions can lead to precipitate formation and inconsistent staining.
-
Incorrect pH of Staining Solution: The pH of the this compound solution can significantly influence its binding to tissue components. An inappropriate pH can lead to weak or non-specific staining.
Q3: How can I prepare a stable and effective this compound staining solution?
For consistent results, it is crucial to use a freshly prepared and filtered this compound solution. While a specific standardized protocol for this compound in histology is not widely published, a common starting point for acid azo dyes is a 0.5% to 1.0% aqueous solution. The addition of a small amount of acetic acid (e.g., 0.5-1.0%) can help to achieve the acidic pH that is often optimal for acid dyes to bind to tissue proteins.
Troubleshooting Guide: Uneven this compound Staining
This guide provides a systematic approach to identifying and resolving the root causes of uneven this compound staining.
| Problem | Potential Cause | Recommended Solution |
| Patchy or Splotchy Staining | Incomplete deparaffinization. | Ensure complete removal of paraffin by using fresh xylene and adequate incubation times. Two changes of xylene for at least 5 minutes each are recommended. |
| Tissue sections drying out during staining. | Keep slides moist throughout the entire staining procedure. Use a humidity chamber for incubation steps. | |
| Air bubbles trapped on the tissue surface. | Carefully apply reagents to avoid trapping air bubbles. If bubbles are present, gently remove them with a fine needle or by re-submerging the slide in the solution. | |
| Streaky Staining | Contaminated or old staining solutions. | Always filter the this compound solution before use to remove any precipitates. Prepare fresh staining solutions regularly. |
| Uneven application of reagents. | Ensure the entire tissue section is completely covered with each reagent during every step of the staining process. | |
| Slide-to-slide variability. | Ensure consistent timing and reagent volumes for all slides being stained in a batch. | |
| Staining is Darker at the Edges | "Edge effect" due to faster reagent evaporation at the periphery. | Maintain a humid environment during incubation steps. Ensure the entire tissue section is uniformly covered with the staining solution. |
| Weak or No Staining in the Center of the Tissue | Tissue section is too thick. | Cut thinner sections, typically between 4-6 micrometers for paraffin-embedded tissues. |
| Incomplete fixation in the center of the tissue block. | Ensure the tissue block is adequately sized for the fixative to penetrate completely. Optimize fixation time and choice of fixative. |
Experimental Protocols
Representative Staining Protocol for an Acid Red Azo Dye (e.g., this compound)
I. Reagent Preparation:
-
This compound Staining Solution (0.5% Aqueous):
-
This compound (C.I. Acid Red 14): 0.5 g
-
Distilled Water: 100 ml
-
Glacial Acetic Acid: 0.5 ml
-
Instructions: Dissolve the this compound powder in distilled water. Add the glacial acetic acid and mix well. Filter before use.
-
II. Staining Procedure (for paraffin-embedded sections):
-
Deparaffinization: Immerse slides in two changes of xylene for 5 minutes each.
-
Rehydration: Immerse slides in two changes of 100% ethanol (B145695) for 3 minutes each, followed by 95% ethanol, 70% ethanol, and 50% ethanol for 3 minutes each.
-
Wash: Rinse gently in running tap water.
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Nuclear Staining (Optional): Stain in a progressive hematoxylin (B73222) (e.g., Mayer's Hematoxylin) for 5-10 minutes.
-
Wash: Rinse in running tap water.
-
Bluing (if hematoxylin is used): Immerse in a bluing agent (e.g., Scott's Tap Water Substitute) for 1-2 minutes.
-
Wash: Rinse in running tap water.
-
This compound Staining: Immerse slides in the 0.5% this compound solution for 5-10 minutes. This step may require optimization.
-
Wash: Briefly rinse in distilled water.
-
Dehydration: Immerse slides in 95% ethanol followed by two changes of 100% ethanol for 3 minutes each.
-
Clearing: Immerse slides in two changes of xylene for 5 minutes each.
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Mounting: Mount with a resinous mounting medium.
Expected Results:
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Cytoplasm, Muscle, Collagen: Shades of red to pink
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Nuclei (if counterstained): Blue/Purple
Quantitative Data Summary
The optimal parameters for this compound staining should be determined empirically in your laboratory. The following table provides suggested starting ranges for key variables.
| Parameter | Recommended Starting Range | Notes |
| This compound Concentration | 0.1% - 1.0% (w/v) | Higher concentrations may lead to darker staining but also increased background. |
| pH of Staining Solution | 2.5 - 4.0 | An acidic pH is generally required for acid dyes to bind to tissue proteins. Adjust with acetic acid. |
| Staining Time | 3 - 15 minutes | Optimal time will depend on tissue type, fixation, and desired staining intensity. |
| Fixative | 10% Neutral Buffered Formalin, Bouin's Solution | Adequate fixation is critical for preserving tissue morphology and ensuring proper dye binding. |
| Tissue Section Thickness | 4 - 8 µm | Thicker sections may stain more intensely but can also lead to unevenness. |
Visualizing Experimental Workflows
Troubleshooting Workflow for Uneven Staining
Caption: A troubleshooting decision tree for addressing uneven this compound staining.
General Histological Staining Workflow
Caption: A generalized workflow for histological tissue preparation and staining.
Technical Support Center: Filtering Azo Rubine Solutions
Welcome to the technical support center for Azo Rubine solutions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on effectively filtering this compound solutions to remove aggregates and ensure the quality of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is aggregation a concern?
A1: this compound (also known as Carmoisine) is a synthetic azo dye commonly used as a food colorant and as a pharmaceutical excipient or marker in drug formulations.[1] Aggregation, the process where individual dye molecules clump together to form larger particles, can be a significant issue. These aggregates can interfere with analytical measurements, clog filtration systems, and potentially impact the safety and efficacy of pharmaceutical preparations.[2][3][4]
Q2: What factors cause this compound to aggregate in solution?
A2: Several factors can promote the aggregation of this compound and other azo dyes in aqueous solutions:
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High Concentration: As the concentration of the dye increases, the likelihood of intermolecular interactions leading to aggregation also increases.[2][3]
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Ionic Strength: The presence of salts can enhance aggregation by reducing electrostatic repulsion between the charged dye molecules.[2][5][6]
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pH: Changes in pH can alter the charge of the this compound molecule, affecting its solubility and tendency to aggregate.[3][7]
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Temperature: Lower temperatures can sometimes reduce solubility and promote aggregation, although this effect can vary.
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Solvent: The choice of solvent significantly impacts solubility. While this compound is water-soluble, its solubility can be enhanced or reduced by the presence of organic co-solvents.[8][9]
Q3: My this compound solution is clogging the filter. What should I do?
A3: Filter clogging is a common issue, often caused by excessive aggregation or high solution viscosity. Here are several troubleshooting steps:
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Dilute the Solution: Lowering the concentration of this compound can significantly reduce aggregation and viscosity.[2]
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Use a Prefilter: If your solution contains a high load of large aggregates, using a prefilter with a larger pore size (e.g., 0.8 µm or a glass fiber prefilter) can remove the larger particles before they reach the final, smaller-pore-size membrane.[10]
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Optimize the Solvent: Consider adjusting the solvent system. The addition of organic solvents like ethanol (B145695) or the use of DMSO for initial stock solutions can sometimes reduce aggregation.[1][2]
-
Adjust pH: Ensure the pH of your solution is optimal for this compound solubility.
Troubleshooting Guide
Issue 1: High Back Pressure During Filtration
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Probable Cause: The solution may be too viscous, or the filter membrane is clogged. High viscosity increases the force required to pass the liquid through the filter.[4]
-
Solution:
-
Reduce Concentration: Dilute the this compound solution.
-
Increase Temperature: Gently warming the solution can decrease its viscosity. However, ensure the temperature is not high enough to degrade the this compound or other components.
-
Use a Larger Diameter Filter: A filter with a larger surface area can handle higher volumes and reduce back pressure.
-
Employ a Prefilter: Add a prefiltration step to remove larger aggregates that cause premature clogging.[10]
-
Issue 2: Low Recovery of this compound Post-Filtration
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Probable Cause: The this compound may be adsorbing to the filter membrane. This is more common with certain membrane materials and at low analyte concentrations.
-
Solution:
-
Check Membrane Compatibility: Ensure the filter membrane material is compatible with your solvent and has low-binding properties. Polyethersulfone (PES) and regenerated cellulose (B213188) (RC) are often good choices for aqueous and biological solutions due to their low protein/analyte binding characteristics.[10][11]
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Saturate the Membrane: Before filtering your sample, pass a small amount of a blank solvent through the filter to saturate any non-specific binding sites.
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Filter Validation: Perform a filter validation study to quantify potential analyte loss due to adsorption by the membrane.
-
Issue 3: Aggregates are still present in the filtrate.
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Probable Cause: The filter pore size is too large to remove the smaller aggregates, or the filter integrity is compromised.
-
Solution:
-
Select a Smaller Pore Size: Choose a filter with a pore size appropriate for your application. For clarification, 0.45 µm is often used, while for sterile filtration, a 0.22 µm or 0.1 µm pore size is required.[10][11][12]
-
Perform an Integrity Test: Ensure the filter is not damaged. A bubble point test can be used to check the integrity of the membrane.
-
Avoid Excessive Pressure: Applying too much pressure can force aggregates through the membrane or even rupture the filter.
-
Data Presentation
Table 1: Recommended Filter Pore Sizes for Different Applications
| Application | Recommended Pore Size (µm) | Membrane Availability | Purpose |
| Coarse Particle Removal / Prefiltration | > 0.8 | Glass Fiber, SFCA | To remove large particulates and reduce clogging of downstream filters.[10] |
| Clarification of Aqueous Solutions | 0.45 | PES, SFCA, Nylon, RC | To remove fine particulates and clarify the solution for analysis.[10][11] |
| Sterilization & Ultracleaning | 0.20 to 0.22 | PES, SFCA, Nylon, RC | To remove bacteria and produce a sterile filtrate for pharmaceutical use.[4][10][11] |
| Mycoplasma Removal | 0.1 | PES | To remove smaller microorganisms like mycoplasma.[10][12] |
PES = Polyethersulfone, SFCA = Surfactant-Free Cellulose Acetate, RC = Regenerated Cellulose
Experimental Protocols
Protocol: Preparation and Sterile Filtration of an Aqueous this compound Solution
This protocol provides a general methodology for preparing a sterile this compound solution for use in research or pharmaceutical development.
Materials:
-
This compound powder (≥95% purity)
-
High-purity water (e.g., Water for Injection - WFI, or equivalent)
-
Sterile syringe filters (e.g., 0.22 µm PES membrane)
-
Sterile syringes
-
Sterile collection vessel
-
Analytical balance and appropriate glassware
Methodology:
-
Solution Preparation: a. In a clean, calibrated vessel, weigh the desired amount of this compound powder to achieve the target concentration (e.g., 1 mg/mL). b. Add a portion of the high-purity water and mix thoroughly until the powder is completely dissolved. A magnetic stirrer can be used to facilitate dissolution. c. Add the remaining water to reach the final desired volume and mix until the solution is homogeneous.
-
Prefiltration (Optional): a. If the solution appears cloudy or is known to contain significant particulate matter, perform a prefiltration step. b. Draw the solution into a syringe and attach a prefilter (e.g., 5 µm pore size) to the syringe outlet. c. Gently push the plunger to pass the solution through the prefilter into a clean, intermediate container.
-
Sterile Filtration: a. Draw the (pre-filtered) this compound solution into a new, sterile syringe. b. Aseptically attach a sterile 0.22 µm syringe filter to the Luer lock tip of the syringe.[13] c. Hold the assembly over the opening of the sterile collection vessel. d. Apply steady, gentle pressure to the syringe plunger to push the solution through the filter into the sterile vessel. Do not apply excessive force , as this can cause filter failure. e. Once the entire volume is filtered, cap the sterile collection vessel immediately.
-
Quality Control: a. Visually inspect the final filtered solution for any remaining particulates. b. Perform necessary analytical tests (e.g., UV-Vis spectrophotometry) to confirm the concentration of this compound. c. If required by regulations, perform a filter integrity test (e.g., bubble point test) on the used filter to confirm it remained intact during the process.[14]
Visualization
Below is a logical workflow for troubleshooting common issues encountered when filtering this compound solutions.
Caption: Troubleshooting workflow for this compound solution filtration.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. jocpr.com [jocpr.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Solvent polarity effect on photophysical properties of some aromatic azo dyes with focus on tautomeric and toxicity competition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. corning.com [corning.com]
- 11. internationalfilterproducts.com [internationalfilterproducts.com]
- 12. acmcasereport.org [acmcasereport.org]
- 13. SOP for Preparation of Disinfectant Solutions | Pharmaguideline [pharmaguideline.com]
- 14. Validation of sterilizing grade filtration - PubMed [pubmed.ncbi.nlm.nih.gov]
Adjusting pH for optimal Azo Rubine staining results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their Azo Rubine staining results by adjusting the pH of the staining solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for in a laboratory setting?
This compound is a synthetic red azo dye.[1] In research laboratories, it is utilized as a biological stain for microscopy to aid in the clear visualization of cellular structures.[2]
Q2: Why is the pH of the this compound staining solution important?
The pH of the staining solution is a critical factor that significantly impacts the binding of azo dyes to tissue components.[3] Azo dyes, like this compound, are often used as acid dyes in histology. The effectiveness of these dyes relies on an acidic environment to form ionic bonds with positively charged proteins in tissue sections, such as cytoplasm, muscle, and collagen. An incorrect pH can lead to weak or non-specific staining.
Q3: I am observing weak or no staining with this compound. What are the potential pH-related causes?
Weak or absent staining can be due to several factors, with the pH of your staining solution being a primary suspect. An insufficiently acidic environment (a pH that is too high) will result in poor uptake of the this compound dye by the tissue proteins.
Q4: My tissue sections show high background or non-specific staining. How can I address this with pH adjustments?
High background staining can obscure the target structures. While other factors contribute, the pH of your staining solution can play a role. A brief differentiation step using a weak acid solution (e.g., 0.5-1% acetic acid) can help remove non-specific staining. However, it's a delicate balance, as over-differentiation can lead to weak staining of the target structures as well.
Troubleshooting Guide
This guide addresses common issues encountered during this compound staining, with a focus on pH adjustment.
| Problem | Potential Cause | Suggested Solution |
| Weak or No Staining | Incorrect pH of Staining Solution: The pH may be too high (not acidic enough) for the acid dye to bind effectively to tissue proteins. | Prepare a fresh this compound staining solution and carefully adjust the pH to a more acidic range. Start with a pH around 2.5 and test a small range (e.g., pH 2.0, 2.5, 3.0) to find the optimal condition for your specific tissue and target. |
| Exhausted Staining Solution: The dye in the solution may be depleted after multiple uses. | Always use a freshly prepared staining solution for optimal results.[3] Filtering the solution before use can also help remove any aggregates that may have formed.[3] | |
| Uneven or Patchy Staining | Incomplete Deparaffinization: Residual paraffin (B1166041) wax on the tissue section can prevent the aqueous this compound solution from penetrating the tissue evenly. | Ensure complete removal of paraffin by using fresh xylene and adequate incubation times during the deparaffinization steps. |
| Tissue Drying Out: If the tissue section dries out at any point during the staining process, it can lead to uneven staining. | Keep the slides in a humidified chamber during incubations to prevent drying. | |
| High Background Staining | Staining Solution Too Concentrated: The concentration of this compound in your solution might be too high. | Try diluting the this compound solution to find the lowest effective concentration that provides a good signal-to-noise ratio. |
| Inadequate Rinsing: Insufficient rinsing after the staining step can leave excess, unbound dye on the tissue. | Ensure thorough but gentle rinsing with distilled water after the this compound staining step. | |
| Non-Specific Binding: The dye may be binding non-specifically to other tissue components. | A brief and carefully timed differentiation step in a weak acid solution (e.g., 0.5% acetic acid) can help to remove non-specific background staining. The duration of this step should be optimized to avoid removing the specific stain. |
Data Presentation: Effect of pH on this compound Staining
The following table summarizes the expected outcomes of this compound staining at different pH values, based on the general principles of acid dye staining in histology. Optimal pH may vary depending on the specific tissue and target.
| pH of Staining Solution | Expected Staining Intensity | Expected Specificity | Potential Issues |
| < 2.0 | Strong | Moderate | Potential for tissue damage or distortion due to high acidity. |
| 2.0 - 3.0 | Optimal | High | Generally provides a good balance between staining intensity and specificity for cytoplasmic and muscle components. |
| 3.0 - 4.0 | Moderate | Moderate to Low | Decreased staining intensity as the solution becomes less acidic. |
| > 4.0 | Weak to None | Low | Poor dye binding, resulting in faint or no staining. |
Experimental Protocols
Preparation of this compound Staining Solution (1% Aqueous with pH Adjustment)
Materials:
-
This compound powder (C.I. 14720)[2]
-
Distilled water
-
Glacial Acetic Acid
-
Sodium Hydroxide (NaOH) solution (1M)
-
pH meter or pH indicator strips
-
Volumetric flasks and graduated cylinders
-
Magnetic stirrer and stir bar
-
Filter paper (e.g., Whatman No. 1)
Procedure:
-
Weigh out 1.0 g of this compound powder and dissolve it in 80 mL of distilled water in a beaker with a magnetic stir bar.
-
Stir the solution until the this compound powder is completely dissolved.
-
Transfer the solution to a 100 mL volumetric flask.
-
Use a calibrated pH meter to measure the initial pH of the solution.
-
To adjust the pH to the desired acidic range (e.g., pH 2.5), add glacial acetic acid dropwise while continuously monitoring the pH.
-
If the pH becomes too acidic, it can be carefully adjusted back by adding a few drops of 1M NaOH solution.
-
Once the desired pH is reached, add distilled water to bring the final volume to 100 mL.
-
Filter the solution using filter paper to remove any undissolved particles or aggregates.[3]
-
Store the solution in a well-labeled, airtight container at room temperature. It is recommended to use the solution fresh for the best results.[3]
This compound Staining Protocol for Paraffin-Embedded Tissue Sections
Materials:
-
Deparaffinization and rehydration reagents (xylene, graded alcohols)
-
This compound staining solution (pH-adjusted)
-
Distilled water
-
Differentiation solution (optional, e.g., 0.5% acetic acid)
-
Counterstain (optional, e.g., Hematoxylin)
-
Dehydration reagents (graded alcohols, xylene)
-
Mounting medium and coverslips
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Hydrate through two changes of 100% ethanol (B145695) for 3 minutes each.
-
Hydrate through two changes of 95% ethanol for 3 minutes each.
-
Rinse in distilled water.
-
-
This compound Staining:
-
Immerse the slides in the pH-adjusted this compound staining solution for 5-10 minutes. The optimal time may need to be determined empirically.
-
-
Rinsing:
-
Briefly rinse the slides in distilled water to remove excess stain.
-
-
Differentiation (Optional):
-
If background staining is high, briefly dip the slides in a 0.5% acetic acid solution for a few seconds. Monitor the differentiation process under a microscope to avoid over-differentiating the target structures.
-
Immediately stop the differentiation by rinsing thoroughly in distilled water.
-
-
Counterstaining (Optional):
-
If a nuclear counterstain is desired, immerse the slides in a Hematoxylin solution for the recommended time.
-
"Blue" the Hematoxylin in running tap water or a bluing agent.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through graded alcohols (e.g., 95% and 100% ethanol).
-
Clear in two changes of xylene.
-
Mount the coverslip with a resinous mounting medium.
-
Expected Results:
-
Cytoplasm, muscle, and some connective tissues: Shades of red to pink.
-
Nuclei (if counterstained): Blue/Purple.
Visualizations
Caption: Relationship between pH and this compound staining outcome.
Caption: Troubleshooting workflow for pH-related this compound staining issues.
References
Effect of fixation method on Azo Rubine staining quality
This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of fixation methods on the quality of Azo Rubine staining. The information is tailored for researchers, scientists, and professionals in drug development to help address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Which is the best general-purpose fixative for this compound staining?
For most routine applications, 10% Neutral Buffered Formalin (NBF) is a reliable choice for this compound staining.[1][2] It provides excellent preservation of tissue morphology and is compatible with a wide range of staining protocols.[1][2] However, the ideal fixative can be tissue-dependent and depend on the specific components you aim to demonstrate.[1]
Q2: Can the duration of fixation affect my this compound staining results?
Yes, both under-fixation and over-fixation can negatively impact staining quality. Under-fixation can lead to poor tissue preservation and uneven staining. Over-fixation, particularly with cross-linking fixatives like formalin, can mask cellular components and reduce staining intensity.[2] A general guideline for formalin fixation is 24-48 hours for standard-sized tissue samples.[2][3]
Q3: Why is my this compound staining appearing weak or faded?
Weak staining can be attributed to several factors related to fixation:
-
Over-fixation: Extended time in a cross-linking fixative like formalin can mask the target structures.
-
Inadequate Fixation: If the fixative has not fully penetrated the tissue, it can result in poor preservation and subsequently weak staining in the center of the specimen.[2]
-
Incorrect Fixative Choice: Some fixatives may extract or alter the components that this compound binds to.
Q4: What causes non-specific background staining or precipitate in my this compound-stained slides?
Background staining can arise from issues with the staining solution itself, such as using old solutions or not filtering them.[4] However, fixation can also play a role. For instance, formalin pigment (an artifact of unbuffered formalin) can cause brownish-black deposits on blood-rich tissues.[1] Using 10% Neutral Buffered Formalin helps to avoid this.[2] Some fixatives that contain mercuric chloride can also leave precipitates that need to be removed before staining.[3][5]
Troubleshooting Guide
| Problem | Possible Fixation-Related Cause(s) | Recommended Solution(s) |
| Uneven or Patchy Staining | Incomplete fixative penetration. Tissue drying out during fixation or subsequent processing. | Ensure a 1:20 specimen-to-fixative volume ratio.[1] Ensure tissue sections are no more than 4-5 mm thick.[2] Keep slides in a humidified chamber during incubations.[4] |
| Weak Staining Intensity | Over-fixation, especially with cross-linking fixatives. | Optimize fixation time; for many tissues, 24-48 hours in 10% NBF is sufficient.[2] Consider using a fixative with a different mechanism, such as one based on alcohol, which may offer better stain affinity for certain targets.[6] |
| Presence of Pigment/Artifacts | Use of unbuffered formalin leading to formalin pigment. Use of mercury-based fixatives without proper post-fixation treatment. | Always use 10% Neutral Buffered Formalin.[2] If using a mercury-containing fixative, treat sections to remove mercury pigment before staining.[3] |
| Poor Cellular Detail | Sub-optimal fixative for the target tissue. Delayed fixation allowing for autolysis. | Choose a fixative known to preserve fine cellular structures, such as Bouin's solution or a mercury-free alternative like B-5 substitute for lymphoid tissues.[1] Place tissue in fixative immediately after harvesting. |
| Tissue Shrinkage or Hardening | Use of alcohol-based or harsh precipitating fixatives. | While these fixatives can enhance stain affinity, they may also cause shrinkage.[6] If morphology is critical, 10% NBF is often a better choice. If using alcohol-based fixatives, ensure proper dehydration steps. |
Comparison of Common Fixatives for this compound Staining
The following table provides a qualitative summary of how different fixatives may influence this compound staining quality based on general histological principles.
| Fixative | Primary Mechanism | Potential Advantages for this compound | Potential Disadvantages for this compound | Recommended For |
| 10% Neutral Buffered Formalin (NBF) | Cross-linking | Excellent morphological preservation; widely available and understood.[1][2] | Can mask some cellular components, potentially reducing staining intensity with over-fixation.[7] | Routine histological staining of most soft tissues.[1] |
| Bouin's Solution | Cross-linking & Precipitating | Can produce brilliant staining results with some dyes.[8] Good for preserving soft and delicate tissues. | Can cause some tissue shrinkage; the picric acid component is explosive when dry and must be handled with care. | Tissues where vibrant staining is desired and slight shrinkage is acceptable. |
| Carnoy's Solution | Precipitating | Rapid fixation; good preservation of nuclei.[7] | Causes significant tissue shrinkage and hardening; lyses red blood cells. | Tissues where rapid fixation is critical and some morphological artifact is tolerable. |
| Alcohol-based Fixatives (e.g., Ethanol (B145695), Methanol) | Precipitating/Denaturing | May result in higher stain affinity for some dyes.[6] | Can cause considerable tissue shrinkage and hardening.[5][6] | Cytological preparations and when preservation of nucleic acids is also a goal.[6] |
Experimental Protocols
General this compound Staining Protocol (for Paraffin-Embedded Sections)
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Hydrate through two changes each of 100% and 95% ethanol for 3 minutes each.
-
Rinse in distilled water.
-
-
Staining:
-
Immerse slides in this compound solution for 5-10 minutes.
-
Rinse briefly in distilled water to remove excess stain.
-
-
Differentiation (Optional):
-
If overstaining occurs, differentiate briefly in 70% ethanol.
-
-
Dehydration and Mounting:
-
Dehydrate sections through graded ethanol series (95%, 100%).
-
Clear with two changes of xylene for 3 minutes each.
-
Mount with a suitable resinous mounting medium.
-
Fixation Protocols
-
10% Neutral Buffered Formalin (NBF) Fixation:
-
Prepare or purchase a 10% NBF solution.
-
Immediately after dissection, immerse tissue specimens in NBF. The volume of fixative should be at least 10-20 times the volume of the tissue.[2]
-
Ensure the tissue thickness is no more than 4-5 mm to allow for adequate penetration.[2]
-
Fix for 24-48 hours at room temperature.
-
After fixation, transfer the tissue to 70% ethanol for storage before processing.
-
-
Bouin's Solution Fixation:
-
Immerse the tissue in Bouin's solution for 4-18 hours, depending on the size of the tissue.
-
After fixation, wash the tissue in several changes of 70% ethanol until the yellow color from the picric acid is removed.
-
Store in 70% ethanol until processing.
-
Visual Guides
Caption: A typical experimental workflow for this compound staining.
Caption: A decision tree for troubleshooting common this compound staining issues.
Caption: A diagram illustrating the choice of fixative based on experimental goals.
References
- 1. ethosbiosciences.com [ethosbiosciences.com]
- 2. med.nyu.edu [med.nyu.edu]
- 3. Popular Types of Fixative Solutions - Fixation and Fixatives [leicabiosystems.com]
- 4. benchchem.com [benchchem.com]
- 5. Fixation Strategies and Formulations | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Evaluation of two commercial and three home-made fixatives for the substitution of formalin: a formaldehyde–free laboratory is possible - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tissue fixation and the effect of molecular fixatives on downstream staining procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Non-Specific Binding of Azo Rubine
Welcome to the technical support center for Azo Rubine-related assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome challenges associated with non-specific binding of this compound.
Troubleshooting Guide
High background signal and variability in results are common issues when using this compound. This guide provides a systematic approach to identifying and resolving these problems.
Issue 1: High Background Signal Across the Entire Assay Plate
High background can obscure the true signal in a colorimetric assay, reducing sensitivity.[1] Non-specific binding is a primary source of high background signals.[2]
Possible Causes and Solutions:
-
Inadequate Blocking: Unoccupied sites on the assay plate can non-specifically bind assay components.[2]
-
Sub-optimal Reagent Concentrations: Incorrect concentrations of antibodies or other reagents can lead to increased non-specific interactions.
-
Solution: Titrate all reagents, including primary and secondary antibodies, to determine the optimal concentration that maximizes the signal-to-noise ratio.[4]
-
-
Insufficient Washing: Inadequate washing may leave behind unbound reagents that contribute to the background signal.[5]
-
Solution: Increase the number and/or duration of wash steps. Ensure complete removal of the wash buffer between steps.[6]
-
-
Poor Reagent Quality: Impurities in reagents can contribute to non-specific binding.[1]
-
Solution: Use high-purity reagents specifically recommended for your assay type.[1]
-
Issue 2: Inconsistent or Non-Reproducible Results
Variability between wells or experiments can compromise the reliability of your data.
Possible Causes and Solutions:
-
Inconsistent Sample Handling: Variations in pipetting, incubation times, or temperatures can introduce errors.[1]
-
Solution: Ensure consistent handling of all samples and reagents. Use calibrated pipettes and follow a standardized protocol for all steps.[1]
-
-
Protein Aggregation: this compound has been shown to induce conformational changes and aggregation in proteins like human serum albumin, which can lead to inconsistent binding.[7]
-
Solution: Evaluate the potential for protein aggregation in your samples. Consider optimizing buffer conditions (e.g., pH, ionic strength) to maintain protein stability.
-
-
Edge Effects: Wells on the outer edges of the plate may experience different temperature and evaporation rates, leading to variability.
-
Solution: Avoid using the outer wells of the plate for critical samples or standards. Fill them with buffer or a blank solution to create a more uniform environment.
-
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting high background and variability issues in this compound assays.
Caption: A step-by-step decision tree for troubleshooting common issues in this compound assays.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding and why is it a problem?
Non-specific binding refers to the attachment of assay components to unintended surfaces or molecules.[5] This is a primary cause of high background signals, which can mask the specific signal from the target analyte, thereby reducing the sensitivity and accuracy of the assay.[2]
Q2: How do blocking agents work to reduce non-specific binding?
Blocking agents are solutions containing proteins or other molecules that bind to unoccupied sites on the assay surface.[8] By saturating these sites, they prevent the non-specific binding of subsequent assay components, such as antibodies or the this compound dye itself.[2][3] This leads to a better signal-to-noise ratio.[2]
Q3: What are some common blocking agents and how do I choose the right one?
Commonly used protein-based blockers include Bovine Serum Albumin (BSA), non-fat dry milk, and casein.[8] The choice of blocking agent can be empirical, and it is often necessary to test several to find the most effective one for a particular assay. Casein has been shown to be a highly effective blocking agent in some ELISA applications.[9][10]
Q4: Can the pH of the buffer affect this compound's binding?
Yes, pH can significantly influence the binding characteristics of azo dyes.[11] this compound has been shown to induce more extensive structural changes and aggregation in proteins at acidic pH (3.5) compared to physiological pH (7.4).[7] Therefore, optimizing the pH of your assay buffers is crucial for minimizing non-specific interactions.
Q5: Can this compound interact with proteins in my sample?
Yes, studies have shown that this compound can bind to and destabilize the conformation of proteins like human serum albumin.[7] This interaction can lead to protein aggregation, which may contribute to non-specific binding and assay variability.[7]
Experimental Protocols
Protocol 1: Optimizing Blocking Conditions
This protocol provides a general framework for optimizing the blocking step in your assay.
-
Prepare a range of blocking buffers: Test different blocking agents (e.g., 1-5% BSA, 0.1-3% non-fat dry milk, 1x casein solution) in your standard assay buffer.
-
Coat your assay plate: Follow your standard protocol for coating the plate with your antigen or capture antibody.
-
Apply blocking buffers: Add the different blocking solutions to the wells.
-
Optimize incubation time and temperature: Test a range of incubation times (e.g., 30 minutes to 2 hours) and temperatures (e.g., room temperature, 37°C).[3]
-
Proceed with your standard assay protocol: After the blocking step, continue with the remaining steps of your assay.
-
Analyze the results: Compare the background signal (wells without the target analyte) across the different blocking conditions. The optimal condition will be the one that provides the lowest background without significantly reducing the specific signal.
Protocol 2: Titration of Primary and Secondary Antibodies
This protocol helps determine the optimal antibody concentrations to maximize the signal-to-noise ratio.
-
Coat and block the plate: Use your optimized coating and blocking procedures.
-
Create a primary antibody dilution series: Prepare a series of dilutions of your primary antibody (e.g., 1:500, 1:1000, 1:2000, 1:4000).[4]
-
Incubate with primary antibody: Add the different dilutions to the wells, including a negative control with no primary antibody.
-
Create a secondary antibody dilution series: For each primary antibody dilution, test a range of secondary antibody dilutions.
-
Incubate with secondary antibody: Add the secondary antibody dilutions to the appropriate wells.
-
Develop and read the plate: Follow your standard protocol for signal development and measurement.
-
Analyze the results: Identify the combination of primary and secondary antibody concentrations that gives the highest specific signal with the lowest background.
Data Presentation
Table 1: Comparison of Common Blocking Agents
| Blocking Agent | Typical Concentration | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 1-5% | Inexpensive, readily available.[8] | Can have lot-to-lot variability, potential for cross-reactivity.[8] |
| Non-Fat Dry Milk (Casein) | 0.1-3% | Inexpensive, effective for many applications.[8] | Can contain endogenous enzymes that may interfere with some assays, may mask some epitopes. |
| Fish Gelatin | 0.1-1% | Reduces non-specific binding from some mammalian serum components. | May not be as effective as other blockers for certain applications.[12] |
| Commercial Blocking Buffers | Varies | Optimized formulations, often provide consistent performance. | Can be more expensive. |
Mechanism of Non-Specific Binding and the Role of Blocking
The following diagram illustrates the principle of non-specific binding and how blocking agents mitigate this issue.
References
- 1. siriusgenomics.com [siriusgenomics.com]
- 2. hiyka.com [hiyka.com]
- 3. Blockers Practical Guide - Page 7 [collateral.meridianlifescience.com]
- 4. benchchem.com [benchchem.com]
- 5. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 6. researchgate.net [researchgate.net]
- 7. Aggregation and cytotoxicity of food additive dye (Azorubine)-albumin adducts: a multi-spectroscopic, microscopic and computational analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Methods for reducing non-specific antibody binding in enzyme-linked immunosorbent assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. corning.com [corning.com]
Technical Support Center: Enhancing Azo Rubine Degradation Efficiency
Welcome to the technical support center for Azo Rubine degradation experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific challenges you may encounter during your this compound degradation experiments.
1. My microbial degradation of this compound is slow or incomplete. What are the potential causes and solutions?
Several factors can hinder the efficiency of microbial degradation. Consider the following:
-
Microorganism Selection: Not all microorganisms are equally effective at degrading this compound. The choice of single strains versus microbial consortia can be critical. Consortia, often containing a mix of bacteria and fungi, can exhibit synergistic metabolic activities, leading to more complete mineralization of the dye.[1] For instance, a fungal-bacterial consortium might first break down the complex azo dye structure, with subsequent bacterial action mineralizing the intermediates.[1]
-
Environmental Conditions: The efficiency of microbial activity is highly dependent on environmental parameters.
-
pH: The optimal pH for this compound degradation can vary between different microbial species. It's crucial to determine the optimal pH range for your chosen microorganisms.[2] Generally, pH influences the transport of dye molecules across the cell membrane.[2]
-
Temperature: Enzyme activity is temperature-dependent. Low temperatures can lead to insufficient enzyme activity, while excessively high temperatures can cause enzyme denaturation.[2]
-
Oxygen Levels: The initial cleavage of the azo bond (-N=N-) is often more efficient under anaerobic or anoxic conditions, carried out by azoreductase enzymes.[1][3] The subsequent degradation of the resulting aromatic amines is typically an aerobic process.[2][3] A sequential anaerobic-aerobic process can, therefore, be more effective.[3]
-
-
Nutrient Availability: Ensure that the growth medium contains adequate carbon and nitrogen sources to support microbial growth and enzymatic activity.
-
Initial Dye Concentration: High concentrations of this compound can be toxic to microorganisms, inhibiting their growth and metabolic activity.[2][4] It is advisable to determine the optimal dye concentration for your specific microbial culture.[4]
Troubleshooting Steps:
-
Optimize pH and Temperature: Conduct pilot experiments to identify the optimal pH and temperature for your microbial culture.
-
Consider a Microbial Consortium: If using a single strain, consider introducing a microbial consortium known for dye degradation.
-
Implement a Two-Stage Process: Employ a sequential anaerobic-aerobic degradation strategy.
-
Test a Range of Dye Concentrations: Determine the inhibitory concentration of this compound for your microorganisms and work below that threshold.
2. My photocatalytic degradation of this compound shows low efficiency. How can I improve it?
Photocatalytic degradation efficiency is influenced by several key parameters:
-
Photocatalyst Selection and Dosage: The choice of photocatalyst is crucial. Titanium dioxide (TiO2) is a commonly used photocatalyst, but its efficiency can be enhanced by doping with other materials like reduced graphene oxide (rGO) and cadmium sulfide (B99878) (CdS).[5] The concentration of the photocatalyst also needs to be optimized; too little will result in insufficient active sites, while too much can lead to light scattering and reduced light penetration.
-
Light Source: The wavelength and intensity of the light source are critical. UV irradiation is commonly used to activate photocatalysts like TiO2.[5][6]
-
pH of the Solution: The pH of the this compound solution can affect the surface charge of the photocatalyst and the dye molecule, thereby influencing the adsorption of the dye onto the catalyst surface, which is a critical step in the degradation process.[7]
-
Presence of Other Substances: The presence of other ions or organic matter in the solution can interfere with the photocatalytic process. For instance, some metal ions can inhibit the generation of reactive oxygen species.[6]
Troubleshooting Steps:
-
Optimize Catalyst Concentration: Experiment with different concentrations of your photocatalyst to find the optimal dosage.
-
Adjust pH: Investigate the effect of pH on the degradation rate and adjust accordingly.
-
Enhance Your Photocatalyst: Consider using doped or composite photocatalysts to improve their activity under visible light.
-
Pre-treat Your Sample: If your sample contains high concentrations of interfering substances, consider a pre-treatment step to remove them.
3. What are Advanced Oxidation Processes (AOPs), and how can they be optimized for this compound degradation?
Advanced Oxidation Processes (AOPs) utilize highly reactive species, primarily hydroxyl radicals (•OH), to degrade organic pollutants.[8][9] Common AOPs for azo dye degradation include Fenton and photo-Fenton processes, ozonation, and UV/H₂O₂.[8][10][11]
-
Fenton and Photo-Fenton Processes: These processes involve the reaction of hydrogen peroxide (H₂O₂) with ferrous ions (Fe²⁺) to generate hydroxyl radicals.[8] The photo-Fenton process is enhanced by UV irradiation.
-
Ozonation: Ozone (O₃) is a powerful oxidizing agent that can directly react with this compound or decompose to form hydroxyl radicals.[10]
-
UV/H₂O₂: The combination of UV light and hydrogen peroxide generates hydroxyl radicals for degradation.
Optimization Strategies:
-
Reagent Concentrations: The concentrations of reagents like Fe²⁺ and H₂O₂ in the Fenton process are critical. An excess of either can be counterproductive.
-
pH: AOPs are often pH-dependent. For example, the Fenton reaction is most effective at an acidic pH (around 3-4).
-
Combined Processes: Combining different AOPs or coupling them with other treatment methods like biological degradation can lead to higher overall efficiency.
4. How can I confirm that this compound is being degraded and not just adsorbed?
This is a critical aspect of degradation studies. Several techniques can be employed:
-
UV-Vis Spectroscopy: While a decrease in the characteristic absorbance peak of this compound indicates decolorization, it doesn't confirm complete mineralization.[12][13] The disappearance of the peak in the visible region confirms the cleavage of the azo bond.[12]
-
Total Organic Carbon (TOC) and Chemical Oxygen Demand (COD) Analysis: A significant reduction in TOC and COD values indicates the mineralization of the organic dye molecule into simpler inorganic compounds like CO₂ and H₂O.[14]
-
Chromatography and Mass Spectrometry (GC-MS, LC-MS): These techniques are essential for identifying the intermediate degradation products.[2] The appearance of new peaks corresponding to smaller aromatic amines and other byproducts, followed by their eventual disappearance, provides strong evidence of a degradation pathway.
Data Presentation: Comparative Degradation Efficiency
The following tables summarize quantitative data from various studies to provide a comparative overview of this compound and other azo dye degradation efficiencies under different experimental conditions.
Table 1: Microbial Degradation of Azo Dyes
| Microorganism/Consortium | Azo Dye | Initial Concentration (mg/L) | Degradation Efficiency (%) | Time (h) | Key Conditions | Reference |
| Halophilic/halotolerant microflora | Direct Black G | 600 | >95 | 24 | 30-40°C, 0-60 g/L NaCl | [2] |
| Fungal-bacterial consortium | Rubine GFL | - | - | - | Synergistic degradation | [1] |
| Enriched mixed cultures BDN | RB160 | 100 | 100 | 4 | Co-metabolism with yeast extract | [4] |
| Bacillus albus DD1 | Reactive Black 5 | - | - | - | Isolated from textile effluent | [15] |
Table 2: Photocatalytic Degradation of Azo Dyes
| Photocatalyst | Azo Dye | Initial Concentration (mg/L) | Degradation Efficiency (%) | Time (min) | Light Source | Reference |
| Bismuth Ferrite (BFO) | Azorubine | 10 | 93.93 | 120 | Visible Light | [7] |
| γ-Fe₂O₃:TiO₂ | Navy Blue HE2R | - | ~95 | 15 | UV | [14] |
| Au:TiO₂ | Navy Blue HE2R | - | ~80 | 120 | UV | [14] |
| TiO₂-rGO-CdS | Methyl Orange | - | 100 | 240 | - | [5] |
| g-C₃N₄ | Acid Red 26 | - | - | - | UV-A | [6] |
Table 3: Degradation of Azo Dyes by Advanced Oxidation Processes (AOPs)
| AOP Method | Azo Dye | Degradation Efficiency (%) | Time (min) | Key Conditions | Reference |
| Photo-Fenton | Mixture (Acid Red 151, Acid Orange 7, Acid Blue 113) | 97 | 45 | 150 mg/L total dye | |
| Fenton | Mixture (Acid Red 151, Acid Orange 7, Acid Blue 113) | 86 | - | 150 mg/L total dye | |
| Ozonation (O₃) | AR88 | >95 | 5 | - | [10] |
| Ultrasound + Mechanical Stirring | Congo Red | >99 | 30 | - | [16] |
| Wet Electrochemical Oxidation (WEO) | Cationic Red X-GRL | ~100 (color removal) | 60 | 120°C | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments.
1. Protocol for Microbial Degradation of this compound
-
Microorganism and Culture Preparation:
-
Isolate or obtain a pure culture or a microbial consortium known for azo dye degradation.
-
Prepare a suitable liquid nutrient medium (e.g., Nutrient Broth for bacteria, Potato Dextrose Broth for fungi).
-
Inoculate the medium with the microbial culture and incubate under optimal conditions (e.g., 30°C, 120 rpm) until a sufficient cell density is reached.
-
-
Degradation Experiment:
-
Prepare a mineral salt medium containing this compound at the desired concentration.
-
Inoculate the this compound medium with the prepared microbial culture (e.g., 5% v/v).
-
For a sequential anaerobic-aerobic process, first incubate the culture under static (anaerobic) conditions for a specified period (e.g., 24-48 hours).
-
After the anaerobic phase, transfer the flasks to a shaker to provide aerobic conditions for a further incubation period.
-
Maintain control flasks containing the dye but no microbial inoculum, and flasks with the inoculum but no dye.
-
-
Sample Analysis:
-
At regular time intervals, withdraw aliquots from the experimental and control flasks.
-
Centrifuge the samples to remove microbial biomass.
-
Measure the absorbance of the supernatant at the maximum wavelength of this compound using a UV-Vis spectrophotometer to determine the extent of decolorization.
-
Analyze the supernatant for TOC/COD and intermediate products using appropriate analytical techniques (TOC analyzer, GC-MS, etc.).
-
2. Protocol for Photocatalytic Degradation of this compound
-
Photocatalyst Preparation and Characterization:
-
Synthesize or procure the desired photocatalyst (e.g., TiO₂, doped TiO₂).
-
Characterize the photocatalyst using techniques like XRD, SEM, and TEM to determine its crystalline structure, morphology, and particle size.
-
-
Photocatalytic Reactor Setup:
-
Use a batch photoreactor, which typically consists of a reaction vessel, a light source (e.g., UV lamp), and a magnetic stirrer.[14]
-
Ensure the reactor is equipped with a cooling system to maintain a constant temperature.
-
-
Degradation Experiment:
-
Prepare an aqueous solution of this compound of a known concentration.
-
Add the optimized amount of photocatalyst to the solution.
-
Stir the suspension in the dark for a period (e.g., 30 minutes) to achieve adsorption-desorption equilibrium between the dye and the catalyst surface.
-
Turn on the light source to initiate the photocatalytic reaction.
-
-
Sample Analysis:
-
Collect samples at specific time intervals.
-
Filter the samples to remove the photocatalyst particles.
-
Analyze the filtrate for the remaining this compound concentration using a UV-Vis spectrophotometer.
-
Monitor the degradation process by measuring TOC or COD at the beginning and end of the experiment.
-
Mandatory Visualizations
Diagram 1: General Workflow for this compound Degradation Experiment
Caption: A typical experimental workflow for studying this compound degradation.
Diagram 2: Simplified Microbial Degradation Pathway of Azo Dyes
Caption: Simplified pathway of azo dye degradation by microorganisms.
Diagram 3: Logical Relationship of Factors Affecting Photocatalytic Degradation
Caption: Key factors influencing the efficiency of photocatalytic degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. Biodegradation and Detoxification of Azo Dyes by Halophilic/Halotolerant Microflora Isolated From the Salt Fields of Tibet Autonomous Region China - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijcmas.com [ijcmas.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Photocatalytic degradation of azorubine dye in aqueous solutions using Bismuth Ferrite nanopowders [chemistry.semnan.ac.ir]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Advanced oxidation processes in azo dye wastewater treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Degradation of Azo Dye Solutions by a Nanocrystalline Fe-Based Alloy and the Adsorption of Their By-Products by Cork - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
Validation & Comparative
A Tale of Two Reds: Unpacking the Toxicological Profiles of Azo Rubine and Ponceau 4R
In the world of synthetic food colorants, the azo dyes Azo Rubine (also known as Carmoisine) and Ponceau 4R stand out for their vibrant red hues. Widely used in a variety of food products, their safety has been the subject of ongoing scientific scrutiny. This guide offers a detailed comparison of the toxicological profiles of these two additives, providing researchers, scientists, and drug development professionals with a comprehensive overview supported by experimental data and methodologies.
At a Glance: Comparative Toxicological Data
A summary of the key quantitative toxicological data for this compound and Ponceau 4R is presented below, offering a direct comparison of their acute toxicity, acceptable daily intake, and no-observed-adverse-effect levels.
| Toxicological Endpoint | This compound (Carmoisine) | Ponceau 4R |
| Oral LD50 (Rat) | > 2000 mg/kg bw[1] | > 8000 mg/kg bw[2] |
| Oral LD50 (Mouse) | 8 mg/kg bw[1] | 8 mg/kg bw[1] |
| Acceptable Daily Intake (ADI) - JECFA | 0-4 mg/kg bw[3] | 0-4 mg/kg bw[4][5] |
| Acceptable Daily Intake (ADI) - EFSA | 0-4 mg/kg bw[6] | 0.7 mg/kg bw[7] |
| No-Observed-Adverse-Effect-Level (NOAEL) | 400 mg/kg bw/day (long-term study in rats)[8] | 500 mg/kg bw/day (long-term study in rats)[9], 205 mg/kg bw/day (reproductive/neurobehavioural study in mice)[10] |
Delving into the Data: A Closer Look at Toxicity
Genotoxicity
Both this compound and Ponceau 4R have been investigated for their potential to cause genetic damage, with some conflicting results.
This compound (Carmoisine): Some studies have indicated that this compound is not genotoxic in Ames tests and does not cause chromosomal abnormalities in mice.[11] However, other research suggests it may induce DNA damage at high concentrations.
Ponceau 4R: Evidence for the genotoxicity of Ponceau 4R is also mixed. While some Ames tests have yielded negative results, others have been positive.[11] Studies have reported an increase in chromosomal abnormalities and DNA damage in mice.[11] It has been concluded that both colorants may be genotoxic, particularly at high concentrations.[1]
Carcinogenicity
Long-term toxicity studies have been conducted to assess the carcinogenic potential of both dyes.
This compound (Carmoisine): A long-term study in rats concluded that carmoisine (B33404) is not carcinogenic.[8]
Ponceau 4R: Similarly, a long-term toxicity study in rats exposed in utero showed no evidence of carcinogenicity for Ponceau 4R.[9]
Reproductive and Developmental Toxicity
The effects of these dyes on reproduction and development have been a key area of investigation.
Ponceau 4R: A study in mice found no adverse effects on reproduction, although some neurobehavioural effects were observed in offspring at high doses.[10] The no-observed-adverse-effect level (NOAEL) for these effects was determined to be 205 mg/kg per day.[10]
Experimental Corner: A Glimpse into the Protocols
The toxicological evaluation of food additives like this compound and Ponceau 4R relies on a battery of standardized tests. Below are outlines of the methodologies for key experiments, primarily based on OECD guidelines.
In Vitro Genotoxicity Testing Workflow
Bacterial Reverse Mutation Test (Ames Test) - Based on OECD Guideline 471
This test evaluates the potential of a substance to induce gene mutations in bacteria.
-
Test Strains: Several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations are used.[12]
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix) to mimic metabolic processes in the liver.[12]
-
Exposure: The bacterial strains are exposed to various concentrations of the test substance (this compound or Ponceau 4R) on agar (B569324) plates.[12]
-
Incubation: The plates are incubated for 48-72 hours.
-
Evaluation: The number of revertant colonies (bacteria that have mutated back to their original state) is counted. A significant, dose-dependent increase in revertant colonies compared to the control indicates a mutagenic potential.[12]
In Vitro Mammalian Cell Micronucleus Test - Based on OECD Guideline 487
This assay detects damage to chromosomes or the mitotic apparatus.
-
Cell Cultures: Human or rodent cell lines (e.g., human lymphocytes, CHO cells) are used.[13]
-
Exposure: The cells are exposed to at least three concentrations of the test substance for a defined period, both with and without metabolic activation.[13]
-
Cytokinesis Block: Cytochalasin B is often added to block cell division at the binucleate stage, making it easier to identify cells that have undergone mitosis.[14]
-
Harvesting and Staining: Cells are harvested, fixed, and stained to visualize the nuclei and micronuclei.
-
Analysis: The frequency of micronucleated cells is determined by microscopic examination. A significant increase in micronucleated cells indicates clastogenic (chromosome breaking) or aneugenic (chromosome loss) activity.[14]
In Vitro Mammalian Chromosomal Aberration Test - Based on OECD Guideline 473
This test identifies agents that cause structural changes in chromosomes.
-
Cell Cultures: Similar to the micronucleus test, cultured mammalian cells are used.[1][9]
-
Exposure: Cells are treated with the test substance at various concentrations, with and without metabolic activation.[1][9]
-
Metaphase Arrest: A substance like colcemid is added to arrest cells in the metaphase stage of cell division, when chromosomes are most visible.[1]
-
Harvesting and Preparation: Cells are harvested, treated with a hypotonic solution, fixed, and spread onto microscope slides.
-
Analysis: Chromosomes are stained and analyzed microscopically for structural aberrations such as breaks, gaps, and exchanges.[1][9]
Comet Assay (Single Cell Gel Electrophoresis)
This is a sensitive method for detecting DNA strand breaks in individual cells.
-
Cell Preparation: Single cells are embedded in a thin layer of agarose (B213101) on a microscope slide.
-
Lysis: The cells are lysed to remove membranes and proteins, leaving the DNA as a "nucleoid."
-
Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline solution to unwind the DNA and then subjected to electrophoresis.
-
Staining and Visualization: The DNA is stained with a fluorescent dye and visualized under a microscope.
-
Analysis: Damaged DNA (with strand breaks) migrates further in the electric field, creating a "comet tail." The length and intensity of the tail are proportional to the amount of DNA damage.
Metabolic Fate of Azo Dyes
The toxicity of azo dyes is often linked to their metabolism in the body, particularly by the gut microbiota.
The primary step in the metabolism of azo dyes is the reductive cleavage of the azo bond (-N=N-) by azoreductases, enzymes produced by the intestinal microflora. This process generates aromatic amines, which can then be absorbed into the bloodstream. These metabolites may undergo further metabolism in the liver before being excreted. The nature of these aromatic amines is a key determinant of the potential toxicity of the parent azo dye.
Conclusion
The toxicological evaluation of this compound and Ponceau 4R reveals complex profiles with some areas of concern, particularly regarding genotoxicity at high concentrations. While long-term studies have not indicated a carcinogenic risk for either colorant at the doses tested, the potential for other adverse effects warrants their continued monitoring and regulation. The established ADI values provide a margin of safety for consumers. For researchers and professionals in drug development, a thorough understanding of the toxicological endpoints and the methodologies used to assess them is crucial for ensuring the safety of food products and pharmaceuticals. The standardized protocols, such as the OECD guidelines, provide a robust framework for generating reliable and comparable data for risk assessment.
References
- 1. oecd.org [oecd.org]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. Redbook 2000: IV.C.5.a. Chronic Toxicity Studies with Rodents | FDA [fda.gov]
- 4. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 5. voltaelevators.com [voltaelevators.com]
- 6. oecd.org [oecd.org]
- 7. Comet Assay: A Method to Evaluate Genotoxicity of Nano-Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nucro-technics.com [nucro-technics.com]
- 9. criver.com [criver.com]
- 10. oecd.org [oecd.org]
- 11. Oral Toxicity OECD 408 - Altogen Labs [altogenlabs.com]
- 12. nib.si [nib.si]
- 13. criver.com [criver.com]
- 14. oecd.org [oecd.org]
A Comparative Guide to Validated HPLC Methods for Azo Rubine Quantification
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of Azo Rubine, a synthetic red azo dye, is crucial for food safety, quality control, and regulatory compliance. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for this purpose. This guide provides a detailed comparison of two validated HPLC methods, offering insights into their performance characteristics and experimental protocols to aid in method selection and implementation.
The validation of an analytical method is a critical process that ensures the method is suitable for its intended purpose, providing consistent, reliable, and accurate data.[1][2] Key validation parameters, as stipulated by guidelines from bodies like the International Council for Harmonisation (ICH), include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[3]
Comparative Performance of Validated HPLC Methods
The following table summarizes the performance of two distinct validated HPLC methods for the quantification of this compound in food matrices. This side-by-side comparison allows for an informed decision based on the specific requirements of the analysis, such as the required sensitivity and the nature of the sample matrix.
| Validation Parameter | Method 1: FSA (Food Standards Agency) Method | Method 2: Simultaneous Determination in Milk & Cheese |
| Linearity (R²) | 0.999[1][4] | 0.999 - 1.000[3][5] |
| Limit of Detection (LOD) | 0.07 µg/mL[1][4] | 1.14 - 1.73 µg/mL[3][5] |
| Limit of Quantification (LOQ) | 0.20 µg/mL[1][4] | 3.46 - 5.25 µg/mL[3][5] |
| Accuracy (Recovery %) | 98.6 - 100.7%[1][4] | 98.81 - 115.94%[3][5] |
| Precision (RSD %) | 0 - 0.5%[1][4] | 0.08 - 3.71%[3][5] |
| Matrix | Beverages, Breads/Snacks, Other Foods[1] | Processed Milk and Cheese[3][5] |
| Detection | Diode Array Detector (DAD)[1] | Photodiode Array (PDA) Detector[3] |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the successful implementation of an HPLC method. Below are the methodologies for the two compared validated methods.
Method 1: FSA (Food Standards Agency) Method
This method was identified as the most suitable for this compound analysis in a comparative study due to its high accuracy and precision.[1]
Sample Preparation: [1]
-
Beverages: Dilute the sample with the mobile phase or an appropriate solvent.
-
Breads/Snacks and Other Solid Foods: Homogenize a representative sample. Extract this compound using a suitable solvent such as a mixture of methanol (B129727) and water, which may be assisted by ultrasonication or vortexing.
-
Clean-up: Filter the extract through a 0.22 or 0.45 µm syringe filter prior to injection into the HPLC system.
Chromatographic Conditions: [1]
-
HPLC System: An HPLC system equipped with a Diode Array Detector (DAD).
-
Column: C18 column.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Detection: The DAD is set to monitor the absorbance at the maximum absorption wavelength of this compound.
Method 2: Simultaneous Determination in Milk & Cheese
This HPLC-PDA method was validated for the simultaneous measurement of this compound, Brilliant Black BN, and Lithol Rubine BK in processed milk and cheese.[3]
Sample Preparation: [3]
-
A sample pretreatment method optimized for high-fat food matrices is employed. For milk and cheese samples, a known amount is spiked with a standard solution.
-
The extraction procedure is followed by filtration to prepare the sample for injection.
Chromatographic Conditions: [3]
-
HPLC System: An HPLC system with a Photodiode Array (PDA) detector.
-
Mobile Phase: A gradient elution with 0.02 M ammonium acetate (B1210297) solution (Mobile Phase A) and methanol (Mobile Phase B).
-
Gradient Program:
-
0-10 min: 95% to 10% A
-
10-11 min: 10% to 30% A
-
11-13 min: Hold at 30% A
-
13-15 min: 30% to 26% A
-
15-16 min: 26% to 0% A
-
16-20 min: Hold at 0% A
-
20-25 min: 0% to 95% A
-
25-30 min: Hold at 95% A
-
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 10 µL.
Mandatory Visualizations
To further elucidate the processes involved in HPLC method validation, the following diagrams illustrate the general experimental workflow and the logical relationships between key validation parameters.
References
- 1. foodsafety.or.kr [foodsafety.or.kr]
- 2. benchchem.com [benchchem.com]
- 3. Improvement of analytical method for three azo dyes in processed milk and cheese using HPLC-PDA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Azo Dyes for Amyloid Plaque Staining: Azo Rubine vs. Congo Red
For researchers, scientists, and drug development professionals engaged in the study of amyloid plaques, the accurate and reliable visualization of these protein aggregates is paramount. Histological staining remains a cornerstone technique for this purpose. While Congo Red is widely recognized as the "gold standard" for identifying amyloid deposits, other azo dyes are also utilized. This guide provides a detailed comparison between Congo Red and another prominent azo dye, Sirius Red, which is often used for the same application and serves as a relevant alternative to the initially queried "Azo Rubine"—a term more commonly associated with a food colorant and not a specific amyloid stain.
Overview of Amyloid Staining with Azo Dyes
Azo dyes are organic compounds characterized by the presence of one or more azo groups (—N=N—). Their linear molecular structure allows them to bind to the β-pleated sheet conformation characteristic of amyloid fibrils. This alignment of dye molecules along the amyloid fibril axis is responsible for the unique optical properties observed, most notably the characteristic apple-green birefringence under polarized light, which is a hallmark of amyloid.[1][2]
Congo Red has been the most popular dye for amyloid detection for decades.[1] Its ability to stain amyloid deposits red under bright-field microscopy and produce a distinct apple-green birefringence under polarized light makes it a highly specific method for amyloid identification.[2]
Sirius Red (Direct Red 80) is another polyazo dye used for staining both collagen and amyloid.[3][4] When used for amyloid detection, it also imparts a red color to the deposits and can exhibit green birefringence under polarized light.[5][6] It is sometimes favored for its more intense red color, which can be easier to visualize.[7]
Quantitative and Qualitative Comparison
| Feature | Congo Red | Sirius Red (Direct Red 80) |
| Primary Application | Gold standard for amyloid staining.[2] | Staining of collagen and amyloid.[3][4] |
| Color of Stained Amyloid | Pink to red.[7] | Red.[6] |
| Birefringence | Apple-green birefringence under polarized light.[2] | Deep green birefringence under polarized light.[5][6] |
| Sensitivity | Considered highly specific, but potentially less sensitive for very small deposits. | Can provide more intense staining, potentially enhancing visualization of smaller deposits.[8] |
| Specificity | High specificity for amyloid. | Can also stain collagen, which may lead to non-specific staining of fibrous tissues.[9] |
| Fluorescence | Exhibits fluorescence that can be used for detection. | Lacks ultraviolet fluorescence.[9] |
| Protocol Complexity | Several well-established protocols are available, with varying complexity. | Protocols are similar in complexity to Congo Red methods. |
| Advantages | Well-established, highly specific with characteristic birefringence. | Intense color, good contrast, and can be used in combination with Congo Red.[8] |
| Disadvantages | Can be less sensitive for early-stage deposits. | Potential for non-specific staining of collagen and other fibrous tissues.[9] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable staining results. Below are representative protocols for Congo Red and Sirius Red staining of amyloid plaques in paraffin-embedded tissue sections.
Congo Red Staining Protocol (Alkaline Method)
This method is widely considered reliable for amyloid detection.
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Hydrate through two changes each of 100% and 95% ethanol (B145695) for 3 minutes each.
-
Rinse in distilled water.
-
-
Staining:
-
Place slides in an alkaline Congo Red solution (e.g., 0.5% Congo Red in 50% alcohol with a specific salt concentration and alkaline pH) for 20-60 minutes.
-
-
Differentiation:
-
Differentiate quickly in an alkaline alcohol solution (typically 5-10 dips).
-
-
Washing:
-
Rinse well in tap water.
-
-
Counterstaining (Optional):
-
Stain nuclei with a hematoxylin (B73222) solution for 1-2 minutes.
-
"Blue" the nuclei by rinsing in tap water.
-
-
Dehydration and Mounting:
-
Dehydrate through graded alcohols (95% and 100%).
-
Clear in xylene and mount with a resinous mounting medium.
-
Sirius Red Staining Protocol for Amyloid (Alkaline Method)
This protocol is specifically for the detection of amyloid deposits.
-
Deparaffinization and Rehydration:
-
Bring sections to water via xylene and graded alcohols.
-
-
Nuclear Staining (Optional):
-
Stain nuclei with a progressive alum hematoxylin for a few minutes.
-
Rinse with tap water.
-
-
Staining:
-
Place slides in an alkaline Sirius Red solution for 1-2 hours.
-
-
Washing:
-
Rinse well with tap water.
-
-
Dehydration and Mounting:
-
Dehydrate with absolute ethanol.
-
Clear with xylene and mount with a resinous medium.[5]
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for histological staining of amyloid plaques with both Congo Red and Sirius Red.
Caption: General workflow for amyloid plaque staining.
Signaling Pathways and Logical Relationships
The binding of both Congo Red and Sirius Red to amyloid plaques is a physical interaction rather than a signaling pathway. The dye molecules intercalate with the β-pleated sheet structure of the amyloid fibrils. This ordered arrangement of dye molecules results in the characteristic birefringence observed under polarized light.
Caption: Azo dye binding mechanism to amyloid fibrils.
Conclusion and Recommendations
Both Congo Red and Sirius Red are valuable tools for the histological detection of amyloid plaques.
-
Congo Red remains the gold standard due to its high specificity and the extensive historical data supporting its use. It is the recommended stain for definitive diagnostic purposes.
-
Sirius Red serves as a useful alternative, particularly when a more intense color is desired for visualization under bright-field microscopy. However, researchers must be cautious of potential non-specific staining, especially in tissues rich in collagen. A key disadvantage is its lack of UV fluorescence.[9]
For novel research applications, employing both stains on adjacent tissue sections could provide complementary information. A combination staining technique using both Congo Red and Sirius Red has also been described to enhance the brightness and contrast of amyloid deposits.[8] Ultimately, the choice of stain will depend on the specific research question, the tissue being examined, and the available microscopy equipment. It is always recommended to include appropriate positive and negative controls to ensure the validity of the staining results.
References
- 1. researchgate.net [researchgate.net]
- 2. Congo red stain: The gold standard for diagnosing amyloidosis - [pcc.oneamyloidosisvoice.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Certification procedures for sirius red F3B (CI 35780, Direct red 80) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. stainsfile.com [stainsfile.com]
- 6. stainsfile.com [stainsfile.com]
- 7. stainsfile.com [stainsfile.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Comparison of Sirius red and Congo red as stains for amyloid in animal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Azo Rubine Versus Natural Red Dyes in Food Models
For researchers, scientists, and professionals in drug development, the selection of appropriate colorants is a critical aspect of product formulation, balancing aesthetic appeal with stability and safety. This guide provides an objective comparison of the synthetic azo dye, Azo Rubine (E122), against common natural red alternatives—anthocyanins, carminic acid, and betanin (beetroot red)—in various food model systems. The following sections present quantitative data on their stability, detailed experimental protocols for performance evaluation, and visual representations of metabolic pathways and experimental workflows.
Data Presentation: Quantitative Comparison of Dye Stability
The stability of a colorant is paramount to maintaining the visual integrity of a product throughout its shelf life. The following tables summarize the performance of this compound and its natural counterparts under key stress factors encountered in food processing and storage: thermal stress, pH variation, and light exposure.
| Colorant | Temperature (°C) | Half-life (t½) | Percent Retention | Food Model/Solvent |
| This compound (Carmoisine) | 24 - 55 | Thermally stable up to 300°C[1] | - | Aqueous Solution |
| 90 | - | High stability reported | General | |
| Anthocyanins (from Elderberry) | 90 | ~4.5 hours | 63.8% after 6 hours | Aqueous Solution |
| Anthocyanins (from Red Cabbage) | 90 | ~3.5 hours | 46.1% after 6 hours | Aqueous Solution |
| Carminic Acid (Cochineal) | 90 | > 6 hours | 95% after 6 hours[2][3] | Aqueous Solution |
| Betanin (Beetroot Red) | 75 | ~1.6 hours | - | Aqueous Solution |
| 90 | ~1.84 hours[2] | 12.5% after 6 hours[2][3] | Aqueous Solution | |
| Table 1: Thermal Stability of Red Food Dyes. This table illustrates the comparative heat resistance of this compound and various natural red dyes. |
| Colorant | pH Range | Color Change | Food Model/Solvent |
| This compound (Carmoisine) | 2.8 - 8.1 | Stable red to red-orange hue[4] | Aqueous Solution |
| Anthocyanins (e.g., Enocyanin) | 2.8 - 8.1 | Red at low pH, shifting to bluish hues near neutral pH[4] | Aqueous Solution |
| Carminic Acid (Cochineal) | 2.8 - 8.1 | Stable red, with slight decrease in hue as pH increases[4] | Aqueous Solution |
| Betanin (Beetroot Red) | 3 - 7 | Stable red-violet[5] | Aqueous Solution |
| Table 2: pH Stability of Red Food Dyes. This table outlines the color stability of this compound and natural red dyes across a range of pH values. |
| Colorant | Light Condition | Stability | Food Model/Solvent |
| This compound (Carmoisine) | General | Generally good stability | General |
| Anthocyanins | General | Prone to degradation | General |
| Carminic Acid | General | Good stability | General |
| Betanin (Beetroot Red) | Sunlight | Low stability[6] | Aqueous Solution |
| Fluorescent Light | Quite stable[6] | Aqueous Solution | |
| Table 3: Light Stability of Red Food Dyes. This table provides a qualitative comparison of the light stability of this compound and natural red dyes. |
Experimental Protocols
Accurate and reproducible assessment of dye stability is crucial for informed ingredient selection. The following are detailed methodologies for key experiments used to evaluate the stability of food colorants.
Protocol 1: Thermal Stability Assessment
This protocol is designed to quantify the degradation of colorants when subjected to elevated temperatures.
-
Sample Preparation: Prepare a stock solution of the colorant in a suitable solvent, such as deionized water or a citrate (B86180) buffer at a specific pH, to a known concentration.
-
Incubation: Aliquot the sample solution into sealed, light-protected containers (e.g., amber glass vials). Place the vials in a temperature-controlled environment such as a water bath or incubator set to the desired temperature (e.g., 50, 70, or 90°C).
-
Data Collection: At regular time intervals, remove a vial, cool it rapidly to room temperature, and measure the absorbance at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.
-
Data Analysis: Plot the natural logarithm of the absorbance (or concentration) versus time. For a first-order degradation reaction, the plot will be linear. The degradation rate constant (k) is the negative of the slope. The half-life (t½) can be calculated using the formula: t½ = 0.693 / k.
Protocol 2: pH Stability Evaluation
This protocol assesses the stability and color integrity of dyes across a spectrum of pH values.
-
Sample Preparation: Prepare a series of buffer solutions with a range of pH values (e.g., pH 3, 5, 7, 9). Dissolve the colorant in each buffer to achieve a specific, consistent concentration.
-
Incubation: Store the samples in the dark at a constant temperature for a predetermined period.
-
Analysis: Measure the color of each solution at the beginning and end of the incubation period. This can be done by measuring the absorbance spectrum (e.g., 400-700 nm) with a spectrophotometer or by determining the CIELAB color coordinates (L, a, b*) using a colorimeter.
-
Data Analysis: Compare the changes in the absorbance spectra or the color coordinates over time for each pH value to determine the pH stability range of the colorant.
Protocol 3: Light Stability (Photostability) Testing
This protocol evaluates the degradation of colorants upon exposure to a controlled light source.
-
Sample Preparation: Prepare a solution of the colorant at a known concentration in a transparent container (e.g., quartz cuvette).
-
Exposure: Place the sample solutions in a light exposure chamber equipped with a controlled light source (e.g., xenon lamp or fluorescent lamp) that mimics natural sunlight. A control sample should be kept in the dark under the same temperature conditions.
-
Analysis: At regular intervals, measure the absorbance of the samples at their λmax using a UV-Vis spectrophotometer.
-
Data Analysis: Calculate the percentage of color loss over time to determine the photostability of the dye. The degradation kinetics can also be determined as described in the thermal stability protocol.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key biological and experimental processes related to this compound and natural red dyes.
Caption: Metabolic pathway of this compound in the body.
Caption: Simplified degradation pathway of anthocyanins.
Caption: General experimental workflow for dye stability testing.
References
Evaluating Azo Rubine as a Tracking Marker: A Comparative Guide
For researchers, scientists, and drug development professionals seeking reliable tracking markers for electrophoretic analysis, Azo Rubine (also known as Carmoisine or Food Red 3) presents a cost-effective and readily available alternative to commonly used synthetic dyes. This guide provides a comprehensive evaluation of this compound's performance compared to standard tracking dyes like Bromophenol Blue and Xylene Cyanol, supported by available experimental data and detailed protocols.
Performance Comparison of Tracking Dyes
The selection of a tracking dye is critical for monitoring the progress of electrophoresis and ensuring reproducible results. The ideal tracking dye should be easily visible, migrate at a predictable rate without interfering with the sample, and be inert to the sample and electrophoresis buffer.
Migration Characteristics
A study comparing various food dyes to a commercial loading buffer (containing Bromophenol Blue, Xylene Cyanol, and Orange G) in 1% agarose (B213101) gel demonstrated that a mixture including Carmoisine provided clear and easily readable separation of DNA bands. The migration of the DNA ladder was not affected, suggesting no significant interaction between the food dyes and the DNA.[1]
Carmoisine, with a molecular weight of 502.44 g/mol , is reported to be a suitable indicator for DNA fragments smaller than 50 base pairs (bp) in a 1% agarose gel.[2] In the same study, Brilliant Blue FCF was observed to migrate between Xylene Cyanol and Bromophenol Blue.[1]
Table 1: Approximate Migration of Common Tracking Dyes in 1% Agarose Gel
| Tracking Dye | Apparent Co-migration with dsDNA Fragment Size |
| This compound (Carmoisine) | < 50 bp[2] |
| Bromophenol Blue | ~300 bp |
| Xylene Cyanol FF | ~4000 bp |
| Orange G | < 50 bp |
Note: The migration of tracking dyes is dependent on the agarose concentration, the composition of the electrophoresis buffer, and the applied voltage. The values presented are approximate and should be calibrated for specific experimental conditions.
Spectrophotometric Interference
A critical consideration for a tracking dye is its potential to interfere with downstream spectrophotometric quantification of nucleic acids and proteins. This compound exhibits a maximum absorbance peak at approximately 516 nm in an aqueous solution. It also shows absorbance in the UV range, with a peak around 222 nm.
The standard wavelengths for quantifying nucleic acids and proteins are 260 nm and 280 nm, respectively. While this compound's major absorbance peak is distant from these wavelengths, its absorbance in the UV spectrum could potentially lead to inflated readings in spectrophotometers like the NanoDrop, especially if the dye is present in high concentrations or if the sample concentration is low. It is recommended to run a blank with the loading buffer containing this compound to mitigate this potential interference.
Cytotoxicity
For applications in drug development and cell-based assays where downstream use of the separated biomolecules is intended, the cytotoxicity of the tracking dye is a significant concern. While comprehensive cytotoxicity data for this compound on specific cell lines like HeLa and HEK293 is limited in the context of its use as a tracking dye, some studies on its genotoxic potential are available. One study on human peripheral lymphocytes indicated that Carmoisine, at high concentrations, could have genotoxic effects.[3] However, as a food additive, it is generally considered safe at regulated consumption levels. In contrast, Bromophenol Blue is known to be a potential irritant.
Given the limited specific data, it is advisable for researchers to perform their own cytotoxicity assays if the purified biomolecules are to be used in sensitive cell-based experiments.
Table 2: Summary of Performance Characteristics
| Feature | This compound (Carmoisine) | Bromophenol Blue | Xylene Cyanol FF |
| Visual Color | Red | Blue | Cyan |
| Molecular Weight | 502.44 g/mol | 669.96 g/mol | 538.61 g/mol |
| Primary Use | Food colorant | Tracking dye | Tracking dye |
| Interference with NanoDrop | Potential for interference due to UV absorbance. | Minimal, but can affect readings at high concentrations. | Minimal. |
| Toxicity | Generally considered safe as a food additive, but some genotoxicity at high concentrations reported.[3] | Potential irritant. | Generally considered low toxicity. |
Experimental Protocols
Preparation of this compound Loading Dye (6X)
This protocol is adapted from a study on food dyes as alternative tracking dyes.[2]
Components:
-
This compound (Carmoisine): 0.25% (w/v)
-
Glycerol: 15% (v/v)
-
10X TBE or TAE buffer: 6 ml
-
Nuclease-free water: to a final volume of 10 ml
Procedure:
-
In a 15 ml conical tube, dissolve 25 mg of this compound powder in 6 ml of 10X TBE or TAE buffer.
-
Add 1.5 ml of glycerol.
-
Bring the final volume to 10 ml with nuclease-free water.
-
Vortex thoroughly until the dye is completely dissolved.
-
Store at 4°C for short-term use or at -20°C for long-term storage.
Agarose Gel Electrophoresis Workflow
The following diagram illustrates a standard workflow for agarose gel electrophoresis using a tracking dye.
Signaling Pathways and Logical Relationships
The Role of Tracking Dyes in Electrophoresis
The following diagram illustrates the logical relationship of the components in a loading dye and their functions during electrophoresis.
Conclusion
This compound (Carmoisine) demonstrates potential as a tracking marker in gel electrophoresis, offering a readily available and cost-effective option. Its migration characteristics, particularly for small DNA fragments, make it a viable alternative to dyes like Orange G. However, the limited availability of quantitative data on its performance, especially concerning interference with quantification assays and specific cytotoxicity, necessitates careful validation by researchers for their specific applications. While it appears to be a safe and effective option for routine qualitative analysis, further quantitative studies are required to fully establish its performance profile against standard tracking dyes in a broader range of molecular biology applications.
References
Navigating the Analytical Maze: An Inter-Laboratory Comparison of Azo Rubine Detection Methods
For researchers, scientists, and drug development professionals, the accurate detection and quantification of synthetic food colorants like Azo Rubine (E 122) is a critical aspect of food safety and quality control. This guide provides a comprehensive comparison of validated analytical methods for this compound detection, supported by performance data from single-laboratory and inter-laboratory studies. Detailed experimental protocols and visual workflows are presented to aid in methodological assessment and implementation.
This publication delves into the performance of High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD), UV-Visible Spectrophotometry, and Thin-Layer Chromatography (TLC) for the analysis of this compound in various food matrices. By summarizing quantitative data, detailing experimental procedures, and visualizing key processes, this guide aims to equip professionals with the necessary information to select and validate the most appropriate method for their analytical needs.
Comparative Analysis of Method Performance
The selection of an analytical method for this compound detection is contingent on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The following tables summarize the performance characteristics of HPLC-DAD, UV-Visible Spectrophotometry, and TLC based on available validation data.
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
HPLC-DAD is a widely adopted technique for the simultaneous determination of multiple azo dyes due to its high resolution and sensitivity.
Table 1: Performance Characteristics of HPLC-DAD Methods for this compound (Carmoisine) Detection
| Food Matrix | Linearity (R²) | Limit of Detection (LOD) (µg/mL) | Limit of Quantitation (LOQ) (µg/mL) | Recovery (%) | Precision (RSD%) | Inter-laboratory Performance (z-score) | Reference |
| Beverages | 0.999 | 0.07 | 0.20 | 97-103 | 0.37-0.86 | < 2 (satisfactory) | [1][2] |
| Breads/Snacks | 0.999 | 0.07 | 0.20 | 95-101 | 0-0.5 | Not Reported | [1] |
| Processed Milk and Cheese | 0.999-1.000 | 1.14-1.73 | 3.46-5.25 | 98.81-115.94 | 0.08-3.71 | Not Reported | [3] |
| Carbonated Soft Drinks | > 0.99 | 0.1 | Not Reported | 92-102 | < 8.0 | Not Reported | [4] |
UV-Visible Spectrophotometry
Spectrophotometry offers a simpler and more cost-effective alternative to chromatographic methods, though it may be less specific in complex matrices.
Table 2: Performance Characteristics of a UV-Visible Spectrophotometric Method for this compound Detection
| Food Matrix | Linearity Range (ppb) | Limit of Detection (ppb) | Precision (RSD%) | Reference |
| Various Food Samples | 10-1200 | 3 | 1.8-3.9 | [5] |
Thin-Layer Chromatography (TLC)
TLC is a valuable tool for rapid screening and qualitative analysis of food dyes. Quantitative analysis is also possible with densitometric detection.
Table 3: Performance Characteristics of TLC Methods for Azo Dye Analysis
| Analyte | Linearity Range | Limit of Detection (µ g/spot ) | Limit of Quantitation (µ g/spot ) | Reference |
| Fluoxetine (as an example of quantitative TLC) | Not Specified | 0.066 - 0.149 | 0.199 - 0.451 | [6] |
| Piperine (as an example of HPTLC) | 200-1000 ng/spot | Not specified | Not specified | [6] |
Note: Specific quantitative performance data for this compound by TLC is limited in the reviewed literature. The data for other compounds is provided to illustrate the capabilities of quantitative TLC.
Experimental Protocols
Detailed and validated experimental protocols are crucial for achieving reproducible and reliable results. Below are methodologies for the aforementioned analytical techniques.
HPLC-DAD Method for this compound in Beverages
This protocol is based on a validated method for the analysis of synthetic dyes in soft drinks.[1][4]
1. Sample Preparation: a. Degas carbonated beverage samples by sonication for 10 minutes. b. For beverages, dilute the sample with deionized water if necessary. c. Filter the sample through a 0.45 µm syringe filter prior to injection.
2. Chromatographic Conditions:
- HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode-Array Detector (DAD).
- Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]
- Mobile Phase: A gradient elution using a mixture of:
- Solvent A: Ammonium acetate (B1210297) buffer solution (e.g., 0.02 M).
- Solvent B: Acetonitrile or Methanol.
- Flow Rate: 1.0 mL/min.
- Injection Volume: 20 µL.
- Column Temperature: 30 °C.
- Detection: Monitor the absorbance at the maximum wavelength of this compound (approximately 516 nm).
3. Calibration: a. Prepare a series of standard solutions of this compound in deionized water covering the expected concentration range in the samples. b. Inject the standard solutions and construct a calibration curve by plotting the peak area against the concentration.
UV-Visible Spectrophotometric Method for this compound in Confectionery
This protocol is adapted from a method for the determination of dyes in candies.[8][9]
1. Sample Preparation: a. Weigh a known amount of the homogenized confectionery sample. b. Dissolve the sample in a suitable volume of hot deionized water. c. For some matrices, boiling may be necessary to fully extract the dye. d. Allow the solution to cool and filter it to remove any solid particles. e. Dilute the filtrate to a known volume with deionized water.
2. Spectrophotometric Measurement:
- Spectrophotometer: A UV-Visible spectrophotometer.
- Wavelength Scan: Scan the prepared sample solution from 400 nm to 700 nm to determine the wavelength of maximum absorbance (λmax) for this compound.
- Absorbance Measurement: Measure the absorbance of the sample solution at the determined λmax.
3. Quantification: a. Prepare a series of this compound standard solutions of known concentrations. b. Measure the absorbance of each standard solution at the λmax. c. Create a calibration curve by plotting absorbance versus concentration. d. Determine the concentration of this compound in the sample solution from the calibration curve.
Thin-Layer Chromatography (TLC) Method for this compound Screening
This is a general procedure for the qualitative analysis of food dyes.
1. Sample and Standard Preparation: a. Extract the this compound from the food sample using a suitable solvent (e.g., a mixture of ethanol (B145695) and water). b. Prepare a standard solution of this compound in the same solvent.
2. TLC Plate Preparation and Spotting: a. On a silica (B1680970) gel TLC plate, draw a faint pencil line about 1 cm from the bottom (the origin). b. Using a capillary tube, spot a small amount of the sample extract and the standard solution onto the origin line, ensuring the spots are small and do not spread. c. Allow the spots to dry completely.
3. Chromatographic Development: a. Pour a suitable mobile phase (e.g., a mixture of n-butanol, ethanol, and water) into a developing chamber to a depth of about 0.5 cm. b. Place the spotted TLC plate into the chamber, ensuring the origin line is above the solvent level. c. Cover the chamber and allow the solvent to ascend the plate by capillary action until it is about 1 cm from the top.
4. Visualization and Identification: a. Remove the plate from the chamber and immediately mark the solvent front with a pencil. b. Allow the plate to dry. c. This compound will appear as a red spot. Compare the retention factor (Rf) value and the color of the spot from the sample with that of the standard. The Rf value is calculated as the distance traveled by the spot divided by the distance traveled by the solvent front.
Metabolic Pathway of this compound
The metabolism of azo dyes like this compound primarily occurs in the gut and liver. The initial and most significant step is the reductive cleavage of the azo bond (-N=N-).[10] This process is catalyzed by azoreductases produced by the intestinal microflora and, to a lesser extent, by liver enzymes. This cleavage results in the formation of aromatic amines, which can then be absorbed and undergo further metabolic transformations, including detoxification through conjugation or potential activation to more toxic compounds.
Inter-Laboratory Validation Workflow
Inter-laboratory validation, often through proficiency testing (PT) schemes, is essential to assess the reproducibility and reliability of an analytical method across different laboratories. The workflow ensures that a method is robust and provides comparable results regardless of the testing environment.
References
- 1. foodsafety.or.kr [foodsafety.or.kr]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. medium.com [medium.com]
- 4. iosrjournals.org [iosrjournals.org]
- 5. fapas.com [fapas.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. biofronttech.com [biofronttech.com]
- 9. jotse.org [jotse.org]
- 10. youtube.com [youtube.com]
Unveiling Photocatalytic Efficacy: A Comparative Analysis of Azo Dye Degradation
A head-to-head comparison of the photocatalytic degradation of prevalent azo dyes—Methyl Orange, Congo Red, Methylene Blue, and Acid Orange 7—reveals significant variations in degradation efficiency and kinetics. This guide synthesizes experimental findings to provide researchers, scientists, and drug development professionals with a clear, data-driven overview of photocatalytic performance across these common industrial pollutants.
The persistent nature of azo dyes in industrial wastewater poses a significant environmental challenge. Advanced oxidation processes, particularly heterogeneous photocatalysis, have emerged as a promising technology for their degradation. This guide delves into the comparative performance of photocatalysis on four widely studied azo dyes, summarizing key quantitative data and outlining the experimental protocols for reproducibility.
Comparative Degradation Efficiency and Kinetics
The efficiency of photocatalytic degradation is contingent on numerous factors, including the molecular structure of the dye, the type of photocatalyst used, pH of the solution, and the initial dye concentration. The following tables summarize the degradation efficiency and pseudo-first-order rate constants for Methyl Orange, Congo Red, Methylene Blue, and Acid Orange 7 under various experimental conditions as reported in the literature.
| Azo Dye | Photocatalyst | Initial Concentration (mg/L) | Catalyst Dosage (g/L) | pH | Irradiation Time (min) | Degradation Efficiency (%) | Reference |
| Methyl Orange | Mg-Co ferrite | 30 | 2.0 | 5.5 | 120-150 | ~85.16 | [1] |
| Congo Red | Mg-Co ferrite | 30 | 2.0 | 5.5 | 120-150 | ~95.40 | [1] |
| Methylene Blue | Bentonite-Fe3O4 | 25 | 0.05 | 11 | 90 | 94.34 | [2] |
| Congo Red | Bentonite-Fe3O4 | 25 | 0.05 | 5 | 90 | 98.45 | [2] |
| Acid Orange 7 | TiO2 | 50 | 1.0 | - | 1920 (32 hours) | 76 | [3] |
| Methylene Blue | Ca-POM | 20 | 0.8 | - | 140 | 81.21 | [4] |
| Methyl Orange | Ca-POM | 20 | 0.8 | - | 140 | 25.80 | [4] |
Table 1: Comparative Photocatalytic Degradation Efficiency of Different Azo Dyes.
| Azo Dye | Photocatalyst | Rate Constant (k, min⁻¹) | Kinetic Model | Reference |
| Congo Red | Al2O3 Nanoparticles | 0.01929 | Pseudo-first-order | [5] |
| Methylene Blue | Al2O3 Nanoparticles | 0.00420 | Pseudo-first-order | [5] |
| Methyl Red | Al2O3 Nanoparticles | 0.00157 | Pseudo-first-order | [5] |
| Methylene Blue | Bentonite-Fe3O4 | 0.0356 | Pseudo-first-order | [2] |
| Congo Red | Bentonite-Fe3O4 | 0.0348 | Pseudo-first-order | [2] |
| Acid Orange 7 | TiO2 | Higher than Methyl Orange | Pseudo-first-order | [6][7] |
| Methyl Orange | TiO2 | Lower than Acid Orange 7 | Pseudo-first-order | [6][7] |
Table 2: Comparative Reaction Kinetics of Azo Dye Photocatalytic Degradation.
Studies consistently show that the photocatalytic degradation of these azo dyes generally follows pseudo-first-order kinetics.[5][8][9] The rate of degradation is influenced by the dye's molecular structure and its ability to adsorb onto the photocatalyst surface. For instance, a comparative study between Acid Orange 7 (AO7) and Methyl Orange (MO) under solar light with a TiO2 photocatalyst revealed that AO7 degraded more rapidly than MO.[6][7] This difference was attributed to the distinct molecular structures of the dyes and their adsorption capabilities on the TiO2 surface.[6]
Experimental Protocols
To ensure the validity and reproducibility of these findings, a standardized experimental protocol is crucial. The following outlines a typical methodology for a comparative study on the photocatalytic degradation of azo dyes.
1. Materials and Reagents:
-
Azo dyes (e.g., Methyl Orange, Congo Red, Methylene Blue, Acid Orange 7)
-
Photocatalyst (e.g., TiO2 P25, ZnO, synthesized nanoparticles)
-
Deionized water
-
Acids and bases for pH adjustment (e.g., HCl, NaOH)
2. Photocatalytic Reactor Setup:
-
A reactor vessel, often made of quartz or borosilicate glass to allow for UV-Vis light penetration.
-
A light source, such as a UV lamp or a solar simulator, with a specified wavelength and intensity.
-
A magnetic stirrer to ensure a homogenous suspension of the photocatalyst.
-
A system for taking samples at regular intervals.
3. Experimental Procedure:
-
A stock solution of the azo dye is prepared in deionized water.
-
The desired volume of the dye solution is transferred to the photocatalytic reactor.
-
A specific amount of the photocatalyst is added to the solution to achieve the desired catalyst loading.
-
The suspension is typically stirred in the dark for a period (e.g., 30 minutes) to establish adsorption-desorption equilibrium between the dye and the catalyst surface.
-
The light source is then turned on to initiate the photocatalytic reaction.
-
Aliquots of the suspension are withdrawn at specific time intervals.
-
The withdrawn samples are centrifuged or filtered to remove the photocatalyst particles.
-
The concentration of the remaining dye in the supernatant is determined using a UV-Vis spectrophotometer by measuring the absorbance at the dye's maximum absorption wavelength.
-
The degradation efficiency is calculated using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] x 100, where C₀ is the initial dye concentration and Cₜ is the dye concentration at time t.
4. Kinetic Analysis:
-
The reaction kinetics are often analyzed using the pseudo-first-order model, represented by the equation: ln(C₀/Cₜ) = kt, where k is the pseudo-first-order rate constant. A linear plot of ln(C₀/Cₜ) versus time indicates that the reaction follows this model.
Visualizing the Process
To better understand the experimental workflow and the underlying mechanism, the following diagrams are provided.
Caption: Experimental workflow for a typical photocatalytic degradation study.
Caption: Simplified mechanism of azo dye photocatalytic degradation.
References
- 1. jwent.net [jwent.net]
- 2. cst.kipmi.or.id [cst.kipmi.or.id]
- 3. ijert.org [ijert.org]
- 4. mdpi.com [mdpi.com]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. Comparative Study on Photocatalytic Degradation of Mono Azo Dye Acid Orange 7 and Methyl Orange under Solar Light Irradiation | CiNii Research [cir.nii.ac.jp]
- 8. emerald.com [emerald.com]
- 9. pubs.acs.org [pubs.acs.org]
Safer Stains: A Comparative Guide to Non-Toxic Alternatives for Azo Rubine in Biological Staining
For researchers, scientists, and drug development professionals seeking to minimize cellular artifacts and toxicity in their histological studies, this guide offers a comprehensive comparison of non-toxic alternatives to the synthetic azo dye, Azo Rubine. This document provides an objective analysis of natural and safer synthetic staining agents, supported by available experimental data and detailed protocols to facilitate the transition to more reliable and biologically compatible staining methods.
This compound, a member of the azo dye family, has been a common tool in biological staining for its vibrant red hue. However, growing concerns over the cytotoxicity of azo dyes, including their potential to induce oxidative stress, DNA damage, and interfere with cellular signaling pathways, have prompted a search for safer alternatives.[1][2][3][4] This guide explores the performance of promising non-toxic alternatives, focusing on their staining efficacy, impact on cellular integrity, and ease of use.
Performance Comparison: this compound vs. Non-Toxic Alternatives
The selection of a suitable staining agent is critical for accurate interpretation of cellular morphology and function. The following table summarizes the performance of this compound against several non-toxic alternatives based on available literature. While direct quantitative comparisons are limited, this table provides a semi-quantitative overview to guide your selection process.
| Stain | Type | Staining Color | Staining Intensity | Cellular Toxicity | Ease of Use | Key Advantages | Key Disadvantages |
| This compound (Carmoisine) | Synthetic Azo Dye | Red | High | Moderate to High[1][5] | High | Consistent results, strong color | Cytotoxic, potential for artifacts[1][2] |
| Lawsonia inermis (Henna) | Natural | Brownish-Red | High | Low[6][7] | Moderate | Non-toxic, excellent contrast[7] | Variability in preparation[7] |
| Curcuma longa (Turmeric) | Natural | Yellow to Orange | Moderate to High | Low[8] | Moderate | Non-toxic, biodegradable[8] | Staining can be less intense than synthetic dyes[8] |
| Hibiscus sabdariffa (Roselle) | Natural | Red to Purple | Moderate | Low[6][9] | Moderate | Eco-friendly, readily available[6] | pH-sensitive color, may fade[7] |
| Food Coloring Agents | Synthetic (Food Grade) | Red/Green | Moderate to High | Low | High | Inexpensive, biofriendly[10] | May lack specificity of traditional stains |
Experimental Protocols
To ensure reproducibility and accurate comparison, detailed methodologies for staining with this compound and two of the most promising natural alternatives, Lawsonia inermis and Curcuma longa, are provided below.
Protocol 1: this compound Staining for Paraffin-Embedded Sections
Materials:
-
This compound solution (1% w/v in distilled water)
-
Deparaffinization and rehydration reagents (Xylene, graded alcohols)
-
Hematoxylin (B73222) (for counterstaining)
-
Differentiating solution (e.g., acid alcohol)
-
Bluing agent (e.g., Scott's tap water substitute)
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of alcohol to distilled water.
-
Nuclear Counterstain (Optional): Stain with Hematoxylin for 5-10 minutes.
-
Differentiation: Briefly dip in acid alcohol to remove excess hematoxylin.
-
Bluing: Place in a bluing agent to turn the nuclei blue.
-
Wash: Wash gently in running tap water.
-
This compound Staining: Immerse slides in 1% this compound solution for 5-10 minutes.
-
Wash: Rinse briefly in distilled water.
-
Dehydration and Clearing: Dehydrate through graded alcohols and clear in xylene.
-
Mounting: Mount with a suitable mounting medium.
Protocol 2: Lawsonia inermis (Henna) Staining
Materials:
-
Lawsonia inermis powder
-
Distilled water
-
Ethanol (for extraction)
-
Hematoxylin (for counterstaining)
-
Deparaffinization and rehydration reagents
-
Mounting medium
Procedure:
-
Preparation of Henna Extract:
-
Mix 10g of Lawsonia inermis powder with 100ml of 70% ethanol.
-
Heat the mixture at 60°C for 1 hour.
-
Allow to cool and filter to obtain the staining solution.
-
-
Deparaffinization and Rehydration: As described in Protocol 1.
-
Nuclear Counterstain: Stain with Hematoxylin for 5-10 minutes.
-
Wash: Wash gently in running tap water.
-
Henna Staining: Immerse slides in the prepared henna extract for 15-20 minutes.
-
Wash: Rinse in distilled water.
-
Dehydration and Clearing: As described in Protocol 1.
-
Mounting: Mount with a suitable mounting medium.
Protocol 3: Curcuma longa (Turmeric) Staining
Materials:
-
Curcuma longa (turmeric) powder
-
Distilled water
-
Hematoxylin (for counterstaining)
-
Deparaffinization and rehydration reagents
-
Mounting medium
Procedure:
-
Preparation of Turmeric Extract:
-
Boil 5g of turmeric powder in 100ml of distilled water for 10 minutes.
-
Allow the solution to cool and filter to obtain the staining solution.
-
-
Deparaffinization and Rehydration: As described in Protocol 1.
-
Nuclear Counterstain: Stain with Hematoxylin for 5-10 minutes.
-
Wash: Wash gently in running tap water.
-
Turmeric Staining: Immerse slides in the turmeric extract for 20-30 minutes.
-
Wash: Rinse in distilled water.
-
Dehydration and Clearing: As described in Protocol 1.
-
Mounting: Mount with a suitable mounting medium.
Visualizing the Impact: Signaling Pathways and Experimental Workflow
To better understand the implications of using this compound and the workflow for comparing these stains, the following diagrams are provided.
References
- 1. The effect of Azo-dyes on glioblastoma cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Toxicological significance of azo dye metabolism by human intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ojs.uajy.ac.id [ojs.uajy.ac.id]
- 7. benchchem.com [benchchem.com]
- 8. Evaluation of biosafe alternative to eosin in hematoxylin and eosin staining procedure: A comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Utilization of Natural Dyes Substances for Histological Staining: A Review: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 10. Exploring a safer alternative to eosin in soft tissue staining - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Analysis of Azo Rubine: Spectrophotometry vs. Mass Spectrometry
For researchers, scientists, and professionals in drug development, the accurate quantification of compounds like the azo dye Azo Rubine (also known as Carmoisine or E122) is critical. This guide provides an objective comparison between two common analytical techniques: UV-Visible (UV-Vis) Spectrophotometry and Liquid Chromatography-Mass Spectrometry (LC-MS). The information presented, supported by experimental data, will aid in selecting the appropriate methodology for specific analytical needs.
Introduction to Analytical Techniques
UV-Vis Spectrophotometry is a widely used technique that measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum by a substance. It is a simple, cost-effective, and robust method for the quantitative analysis of colored compounds like this compound. The concentration of the analyte is determined by Beer's Law, which states that the absorbance is directly proportional to the concentration of the absorbing species.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of high-performance liquid chromatography (HPLC) with the highly sensitive and selective detection of mass spectrometry. LC-MS can identify and quantify compounds based on their mass-to-charge ratio (m/z), providing a high degree of specificity, which is particularly useful for complex matrices.[1]
Quantitative Data Comparison
The following table summarizes the key quantitative parameters for the analysis of this compound using UV-Vis Spectrophotometry and LC-MS. These values are compiled from various studies and represent typical performance characteristics.
| Parameter | UV-Vis Spectrophotometry | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Light Absorbance | Mass-to-Charge Ratio (m/z) |
| Specificity | Lower; susceptible to interference from other absorbing compounds. | Higher; provides structural information and can distinguish between compounds with similar properties.[1] |
| Sensitivity (LOD/LOQ) | Generally in the µg/mL to ng/mL range.[2] | Generally in the ng/mL to pg/mL range.[3] |
| **Linearity (R²) ** | Typically > 0.99 | Typically > 0.99[4] |
| This compound λmax | 516.41 nm[5] | Not Applicable |
| This compound Mol. Wt. | 502.42 g/mol [1][6] | 502.42 g/mol [1][6] |
| Expected [M-2Na+2H]⁻ m/z | Not Applicable | 458.0 |
| Typical Instrumentation | UV-Vis Spectrophotometer | HPLC or UHPLC coupled to a Mass Spectrometer (e.g., Triple Quadrupole or Orbitrap) |
| Cost | Lower | Higher |
| Throughput | Higher | Lower |
Experimental Protocols
Detailed methodologies for the analysis of this compound by both techniques are provided below.
UV-Vis Spectrophotometry Protocol
This protocol is based on the direct spectrophotometric measurement of this compound in an aqueous solution.
-
Standard Preparation: Prepare a stock solution of this compound in deionized water. From the stock solution, prepare a series of calibration standards by serial dilution.
-
Sample Preparation: Dissolve the sample containing this compound in deionized water. If necessary, filter the sample to remove any particulate matter. For a 0.001% aqueous solution, an absorbance of approximately 0.496 is expected at the λmax.[5]
-
Instrumentation: Use a calibrated UV-Vis spectrophotometer.
-
Measurement:
-
Set the spectrophotometer to scan a wavelength range (e.g., 400-700 nm) to determine the absorbance maximum (λmax). For this compound, the λmax is 516.41 nm.[5]
-
Measure the absorbance of the blank (deionized water), calibration standards, and samples at 516.41 nm.
-
-
Quantification: Construct a calibration curve by plotting the absorbance of the standards against their known concentrations. Determine the concentration of this compound in the samples from the calibration curve.
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
This protocol outlines a general method for the quantification of this compound using LC-MS/MS.
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727)/water mixture). Prepare a series of calibration standards by serial dilution in the mobile phase.
-
Sample Preparation:
-
Liquid Samples: Dilute the sample with the mobile phase or an appropriate solvent.[7]
-
Solid Samples: Homogenize the sample and extract this compound using a suitable solvent like methanol or acetonitrile, potentially aided by ultrasonication.[7]
-
Centrifuge and filter the extract through a 0.45 µm syringe filter before analysis.[1]
-
-
Chromatographic Conditions:
-
HPLC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent (e.g., methanol or acetonitrile).[3][7]
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Source: Electrospray ionization (ESI) is commonly used, often in negative ion mode for sulfonated dyes like this compound.
-
MS Analyzer: A triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap).
-
Data Acquisition: Selected Ion Monitoring (SIM) for the parent ion or Multiple Reaction Monitoring (MRM) for parent and fragment ions for enhanced selectivity and sensitivity.
-
Expected Ions: The molecular formula of this compound is C₂₀H₁₂N₂Na₂O₇S₂. In negative ion mode, the doubly charged ion [M-2Na+2H]²⁻ at m/z 229 or the singly charged ion [M-2Na+H]⁻ at m/z 458 would be expected. Fragmentation of the azo bond is a characteristic feature in MS/MS analysis of azo dyes.
-
-
Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentrations. Determine the concentration of this compound in the samples from this curve.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the analysis of this compound, from sample preparation to data analysis for both techniques.
Caption: Experimental workflow for this compound analysis.
Conclusion
Both UV-Vis spectrophotometry and LC-MS are valuable techniques for the quantification of this compound. The choice between them depends on the specific requirements of the analysis.
-
UV-Vis Spectrophotometry is a suitable choice for routine quality control and for the analysis of relatively simple matrices where high sensitivity is not required. Its low cost and high throughput make it an attractive option.
-
LC-MS is the preferred method for complex samples where high specificity and sensitivity are essential. It is also the method of choice for regulatory purposes and for research that requires definitive identification and quantification at trace levels.
By understanding the principles, performance characteristics, and experimental protocols of each technique, researchers can make an informed decision to ensure the accuracy and reliability of their analytical results.
References
- 1. chemimpex.com [chemimpex.com]
- 2. selleckchem.com [selleckchem.com]
- 3. chem-agilent.com [chem-agilent.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. Azorubine | C20H12N2Na2O7S2 | CID 19118 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Assessing the purity of commercial Azo Rubine from different suppliers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for assessing the purity of commercial Azo Rubine from different suppliers. Detailed experimental protocols, comparative data presentation formats, and a visual workflow are included to assist researchers in selecting and implementing the most suitable methods for their specific needs.
Introduction to this compound and the Importance of Purity
This compound, also known as Carmoisine or E122, is a synthetic azo dye widely used in the food, pharmaceutical, and cosmetic industries to impart a red color to products.[1] In research and drug development, it can be used as a marker or a component in various formulations. The purity of this compound is a critical quality attribute, as impurities can affect the product's efficacy, safety, and stability. Potential impurities may include unreacted starting materials, by-products from the synthesis process, and subsidiary coloring matters.[2] Therefore, robust analytical methods are essential to accurately quantify the purity of this compound from different commercial suppliers and ensure lot-to-lot consistency.
This guide explores three common and effective analytical techniques for this compound purity assessment: High-Performance Liquid Chromatography (HPLC), UV-Visible (UV-Vis) Spectrophotometry, and Thin-Layer Chromatography (TLC).
Experimental Workflow
The overall workflow for assessing the purity of commercial this compound from different suppliers is depicted in the following diagram.
Caption: Experimental workflow for this compound purity assessment.
Experimental Protocols
This section provides detailed methodologies for the three key analytical techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a high-resolution technique that separates the main this compound compound from its impurities, allowing for accurate quantification.
Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Photodiode Array (PDA) or UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of 5 mM ammonium (B1175870) acetate (B1210297) in water (Solvent A) and acetonitrile (B52724) (Solvent B). A common starting point is a gradient elution.
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 40°C.[3]
-
Detection Wavelength: 520 nm for this compound.[2][4] A PDA detector can be set to scan a wider range (e.g., 200-700 nm) to identify impurities with different absorption maxima.
-
Injection Volume: 20 µL.[3]
Preparation of Solutions:
-
Standard Solution: Accurately weigh a known amount of high-purity this compound standard and dissolve it in the mobile phase to prepare a stock solution of known concentration (e.g., 100 µg/mL). Prepare a series of calibration standards by diluting the stock solution.
-
Sample Solution: Accurately weigh a sample of commercial this compound and dissolve it in the mobile phase to achieve a final concentration within the linear range of the calibration curve (e.g., 100 µg/mL). Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis and Quantification:
The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For a more accurate quantitative determination, a calibration curve is constructed by plotting the peak area of the standard against its concentration. The concentration of this compound in the sample is then determined from this curve, and the purity is calculated as follows:
Purity (%) = (Concentration of this compound in sample / Initial weight of sample) x 100
UV-Visible (UV-Vis) Spectrophotometry
UV-Vis spectrophotometry is a simpler and faster method for a preliminary assessment of this compound concentration, which can be an indicator of purity if significant non-absorbing impurities are present.
Instrumentation and Parameters:
-
Spectrophotometer: A standard UV-Vis spectrophotometer.
-
Cuvette: 1 cm path length quartz or glass cuvette.
-
Wavelength of Maximum Absorbance (λmax): Approximately 516 nm in an aqueous solution.[5]
-
Solvent: Deionized water.
Preparation of Solutions:
-
Standard Solution: Prepare a stock solution of high-purity this compound in deionized water (e.g., 100 µg/mL). From this, prepare a series of dilutions to create a calibration curve (e.g., 1, 2, 5, 10, 15 µg/mL).
-
Sample Solution: Prepare a solution of the commercial this compound in deionized water at a concentration that falls within the linear range of the calibration curve.
Data Analysis and Quantification:
Measure the absorbance of the standard and sample solutions at the λmax. Create a calibration curve by plotting the absorbance of the standards against their known concentrations. Determine the concentration of this compound in the sample solution from the calibration curve. The purity can be estimated by comparing the measured concentration to the expected concentration based on the weighed amount.
Purity (%) = (Measured concentration / Expected concentration) x 100
Thin-Layer Chromatography (TLC)
TLC is a cost-effective and rapid qualitative method to visually assess the presence of colored impurities.
Materials and Method:
-
Stationary Phase: Silica gel 60 F254 TLC plates.
-
Mobile Phase: A mixture of petroleum ether and acetone (B3395972) (e.g., 70:30, v/v) is a common solvent system for separating azo dyes.[6] The optimal ratio may need to be determined experimentally to achieve good separation.
-
Sample Application: Spot dilute solutions of the this compound standard and the commercial samples onto the TLC plate.
-
Development: Develop the plate in a saturated TLC chamber until the solvent front reaches near the top of the plate.
-
Visualization: this compound and colored impurities will be visible under daylight. The plate can also be viewed under UV light (254 nm) to detect UV-active impurities.[6]
Data Analysis:
Compare the chromatograms of the commercial samples to the standard. The presence of additional spots in the commercial samples indicates the presence of impurities. The retention factor (Rf) of each spot can be calculated as follows:
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison across different suppliers.
Table 1: HPLC Purity Assessment of Commercial this compound
| Supplier | Lot Number | This compound Peak Area | Total Peak Area | Purity (%) | Number of Impurity Peaks |
| Supplier A | Lot-001 | ||||
| Supplier B | Lot-002 | ||||
| Supplier C | Lot-003 |
Table 2: UV-Vis Spectrophotometry Purity Estimation of Commercial this compound
| Supplier | Lot Number | Expected Concentration (µg/mL) | Measured Absorbance | Measured Concentration (µg/mL) | Estimated Purity (%) |
| Supplier A | Lot-001 | ||||
| Supplier B | Lot-002 | ||||
| Supplier C | Lot-003 |
Table 3: TLC Analysis of Commercial this compound
| Supplier | Lot Number | Rf of Main Spot | Number of Impurity Spots | Rf of Impurity Spots |
| Supplier A | Lot-001 | |||
| Supplier B | Lot-002 | |||
| Supplier C | Lot-003 |
Conclusion
The choice of analytical technique for assessing the purity of commercial this compound will depend on the specific requirements of the research. HPLC offers the most detailed and quantitative information, separating and quantifying individual impurities. UV-Vis spectrophotometry provides a rapid estimation of purity, particularly useful for screening large numbers of samples. TLC is a simple, cost-effective method for the qualitative detection of colored impurities. For a comprehensive assessment, a combination of these techniques is recommended. By following the detailed protocols and utilizing the structured data presentation formats outlined in this guide, researchers can effectively compare the purity of this compound from different suppliers and make informed decisions for their applications.
References
- 1. A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight [comptes-rendus.academie-sciences.fr]
- 2. researchgate.net [researchgate.net]
- 3. holcapek.upce.cz [holcapek.upce.cz]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. asianpubs.org [asianpubs.org]
Bacterial Battle Against Azo Dyes: A Comparative Analysis of Metabolic Prowess
For researchers, scientists, and drug development professionals, understanding the mechanisms by which bacteria metabolize azo dyes is crucial for developing effective bioremediation strategies and assessing the environmental fate of these widely used compounds. This guide provides a comparative analysis of the azo dye metabolism capabilities of different bacterial strains, supported by experimental data and detailed protocols.
Azo dyes, characterized by the presence of one or more azo bonds (–N=N–), represent the largest class of synthetic colorants used in a variety of industries, including textiles, printing, and food.[1][2] The release of these dyes into the environment is a significant concern due to their recalcitrant nature and the potential toxicity of their breakdown products.[1][3] Bacterial degradation offers a promising, eco-friendly approach to address this environmental challenge.[4][5] This comparative study focuses on the metabolic capabilities of prominent bacterial genera—Pseudomonas, Bacillus, and Shewanella—known for their efficiency in azo dye degradation.
Comparative Performance of Bacterial Strains in Azo Dye Decolorization
The efficiency of azo dye metabolism varies significantly among different bacterial strains and is influenced by factors such as the specific dye, environmental conditions (e.g., pH, temperature, oxygen availability), and the enzymatic machinery of the microorganism.[4] The following table summarizes the quantitative data on the decolorization performance of selected bacterial strains against various azo dyes.
| Bacterial Strain | Azo Dye | Initial Concentration (mg/L) | Decolorization Efficiency (%) | Time (hours) | Optimal pH | Optimal Temperature (°C) | Reference |
| Pseudomonas aeruginosa | Methyl Red | 17.24 | >80 | 465.6 | 10 | 31.54 | [6] |
| Pseudomonas aeruginosa | Brown 703 | 20 | 71.36 | 72 | 7 | 38 | [7] |
| Pseudomonas putida | Reactive Black 5 | 400 | High | - | 6 | 36 | [8] |
| Bacillus megaterium | Acid Red 337 | 500 | 91 | 24 | 7 | 30 | [9] |
| Bacillus subtilis | Acid Orange-10 | 200 | 100 | 24 | 8.5 | 40 | [10] |
| Bacillus subtilis | Orange II | - | High | - | - | 35 | [11] |
| Shewanella oneidensis MR-1 | Methyl Orange | 90 | High | <3 | - | - | [12] |
| Shewanella oneidensis MR-1 | Amaranth | 90 | High | <3 | - | - | [12] |
| Shewanella putrefaciens AS96 | Various Azo Dyes | 100 | High (up to 60 g/L NaCl) | - | - | - | [13] |
| Lysinibacillus fusiformis | Methyl Red | - | 96 | 2 | 7 | 30-32 | [4] |
Key Metabolic Pathways and Enzymology
The bacterial degradation of azo dyes typically initiates with the reductive cleavage of the azo bond, a process catalyzed by enzymes known as azoreductases.[4][10][11] This initial step breaks the chromophore, leading to the decolorization of the dye and the formation of aromatic amines, which are often colorless but can be more toxic than the parent compound.[1][4] Subsequent degradation of these aromatic amines usually occurs under aerobic conditions and involves a variety of oxidative enzymes.[4]
Several key enzymes are implicated in azo dye metabolism:
-
Azoreductases: These are the primary enzymes responsible for the initial reductive cleavage of the azo bond. They can be flavin-dependent or flavin-free and utilize NADH or NADPH as electron donors.[14][15]
-
Laccases: These multi-copper oxidases can degrade a wide range of phenolic compounds, including some azo dyes and their aromatic amine byproducts.[4]
-
Peroxidases: Lignin peroxidase and manganese peroxidase are also involved in the oxidative degradation of azo dyes and their intermediates.[4]
The following diagram illustrates a generalized workflow for investigating bacterial azo dye metabolism.
The metabolic pathway for the degradation of a typical azo dye, such as Methyl Red, by a bacterium like Pseudomonas aeruginosa can be visualized as follows.
Experimental Protocols
Accurate and reproducible experimental protocols are fundamental to the comparative study of azo dye metabolism. Below are detailed methodologies for key experiments.
Bacterial Culture and Acclimatization
-
Objective: To prepare bacterial cultures for decolorization experiments and adapt them to the presence of the azo dye.
-
Protocol:
-
Inoculate a single colony of the bacterial strain into a nutrient broth and incubate at its optimal temperature with shaking until the culture reaches the mid-logarithmic phase of growth.[16]
-
To acclimatize the culture, gradually introduce the azo dye to the growth medium in increasing concentrations over several transfers.[8] This allows the bacteria to adapt and potentially enhance their degradation capabilities.
-
Azo Dye Decolorization Assay
-
Objective: To quantify the extent of azo dye decolorization by the bacterial strain.
-
Protocol:
-
Prepare a reaction mixture containing a defined concentration of the azo dye in a suitable buffer or minimal salts medium.
-
Inoculate the reaction mixture with a standardized amount of the acclimatized bacterial culture (e.g., based on optical density).
-
Incubate the mixture under optimized conditions (pH, temperature, aeration).
-
At regular time intervals, withdraw an aliquot of the culture, centrifuge to pellet the bacterial cells, and collect the supernatant.[8]
-
Measure the absorbance of the supernatant at the maximum wavelength (λmax) of the azo dye using a UV-Vis spectrophotometer.[8]
-
Calculate the percentage of decolorization using the following formula: Decolorization (%) = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100[8]
-
Azoreductase Activity Assay
-
Objective: To measure the activity of azoreductase, the key enzyme in the initial step of azo dye degradation.
-
Protocol:
-
Prepare a crude cell extract by harvesting bacterial cells from a culture, washing them, and disrupting them using methods like sonication or enzymatic lysis.
-
The reaction mixture should contain a potassium phosphate (B84403) buffer (pH 7.0), a specific concentration of the azo dye (e.g., Methyl Red), NADH or NADPH as an electron donor, and the crude cell extract.[17]
-
Initiate the reaction by adding the cell extract or the electron donor.
-
Monitor the decrease in absorbance at the λmax of the azo dye over time using a spectrophotometer.[17]
-
One unit of azoreductase activity is typically defined as the amount of enzyme required to decolorize 1 µmol of the azo dye per minute under the specified conditions.[17]
-
Identification of Metabolic Byproducts
-
Objective: To identify the aromatic amines and other intermediates formed during azo dye degradation.
-
Protocol:
-
After a significant level of decolorization is achieved, extract the metabolites from the culture supernatant using an appropriate organic solvent (e.g., ethyl acetate).
-
Concentrate the extract and analyze it using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[18]
-
Compare the retention times and mass spectra of the detected compounds with those of known standards to identify the degradation products.[19]
-
Conclusion
The comparative analysis reveals that bacterial strains from the genera Pseudomonas, Bacillus, and Shewanella are potent agents for the bioremediation of azo dyes. While all demonstrate high decolorization efficiencies, the optimal conditions and the specific dyes they can effectively degrade vary. Bacillus species, for instance, have shown remarkable efficiency in completely decolorizing high concentrations of certain azo dyes in a short period.[9][10] Pseudomonas species are versatile and can be optimized to degrade a range of dyes under different conditions.[6][7] Shewanella species are particularly interesting due to their robust performance even under saline conditions and their rapid decolorization rates.[12][13]
The provided experimental protocols offer a standardized framework for researchers to conduct their own comparative studies. Future research should focus on mixed bacterial consortia, which may exhibit synergistic effects and lead to more complete mineralization of azo dyes.[20] Furthermore, genetic and metabolic engineering of these potent bacterial strains could further enhance their dye-degrading capabilities, paving the way for more efficient and sustainable solutions to azo dye pollution.
References
- 1. Physiology and biochemistry of reduction of azo compounds by Shewanella strains relevant to electron transport chain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. ijcmas.com [ijcmas.com]
- 4. mdpi.com [mdpi.com]
- 5. journal.environcj.in [journal.environcj.in]
- 6. Biodegradation of Azo Dye Methyl Red by Pseudomonas aeruginosa: Optimization of Process Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioremediation of Azo Dye Brown 703 by Pseudomonas aeruginosa: An Effective Treatment Technique for Dye-Polluted Wastewater [mdpi.com]
- 8. neptjournal.com [neptjournal.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Bio-degradation of Azo Dye Acid Orange-10 by a New Isolate of Bacillus subtilis Isolated from Soil Sample around Textile Industry in South Karnataka – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 11. Bacillus subtilis: As an Efficient Bacterial Strain for the Reclamation of Water Loaded with Textile Azo Dye, Orange II - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Decolorization of azo dyes by Shewanella sp. under saline conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Biochemical and molecular characterization of an azoreductase from Staphylococcus aureus, a tetrameric NADPH-dependent flavoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent Advances in Azo Dye Degrading Enzyme Research - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Biodecolorization and degradation of textile azo dyes using Lysinibacillus sphaericus MTCC 9523 [frontiersin.org]
- 17. emergentresearch.org [emergentresearch.org]
- 18. Biodegradation of textile azo dye by Shewanella decolorationis S12 under microaerophilic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. sciepub.com [sciepub.com]
- 20. Decolorization of azo dyes (Direct Blue 151 and Direct Red 31) by moderately alkaliphilic bacterial consortium - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Genotoxicity of Azo Rubine and Other Sulphonated Mono Azo Dyes
A comprehensive review for researchers and drug development professionals on the DNA-damaging potential of common food colorants.
Sulphonated mono azo dyes, a class of synthetic colorants widely used in the food, pharmaceutical, and cosmetic industries, have long been the subject of scrutiny regarding their potential genotoxic effects. Among these, Azo Rubine (also known as Carmoisine) is a prominent member, alongside others like Amaranth, Sunset Yellow FCF, and Allura Red AC. This guide provides a comparative analysis of the genotoxicity of this compound versus these other sulphonated mono azo dyes, summarizing key experimental findings, detailing methodologies, and illustrating the underlying molecular mechanisms.
Executive Summary
The genotoxicity of sulphonated mono azo dyes is primarily linked to their metabolic activation into reactive aromatic amines and the subsequent induction of oxidative stress. While in vitro and in vivo studies have yielded variable results, a general consensus points towards a potential for DNA damage under certain conditions. This guide will delve into the nuances of these findings, presenting the available quantitative data to facilitate a direct comparison.
Comparative Genotoxicity Data
The following tables summarize quantitative data from various genotoxicity assays conducted on this compound and other selected sulphonated mono azo dyes. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
Table 1: In Vivo Micronucleus Assay Data
The micronucleus assay is a widely used method to assess chromosomal damage. It detects the formation of small, secondary nuclei (micronuclei) in cells, which are indicative of chromosome breaks or loss.
| Dye | Species/Cell Line | Dose Range | Key Findings | Reference |
| This compound (Carmoisine) | Male CBA × C57Bl6/j mice (bone marrow) | 250–2000 mg/kg bw (oral) | No statistically significant increase in micronucleated polychromatophilic erythrocytes (MNPCEs) was observed. However, at 1000 and 2000 mg/kg, the incidence of MNPCEs slightly exceeded the historical negative control, leading to an "uncertain" result. | [1] |
| Amaranth | Mice (gut) | Up to 2000 mg/kg bw (oral) | Did not induce a genotoxic effect in the gut micronucleus assay. | [2] |
| Sunset Yellow FCF | Male F1 CBA × C57Bl6/j mice (bone marrow) | 250–2000 mg/kg bw (oral) | A significant increase in the frequency of PCEs with micronuclei was observed at the maximum dose. | [3] |
| Allura Red AC | Male FVB mice (peripheral blood) | 100–2000 mg/kg bw (intraperitoneal) | No significant difference in the frequency of micronucleated polychromatic erythrocytes was observed. | [4] |
| Ponceau 4R | Male CBA × C57Bl6/j mice (bone marrow) | 125–2000 mg/kg bw (oral) | All tested samples caused a dose-dependent increase in the frequency of PCEs with micronuclei. | [5] |
Table 2: In Vitro and In Vivo Comet Assay Data
The comet assay, or single-cell gel electrophoresis, is a sensitive technique for detecting DNA strand breaks in individual cells. The extent of DNA damage is visualized as a "comet" with a tail of fragmented DNA.
| Dye | Species/Cell Line | Concentration/Dose Range | Key Findings | Reference |
| This compound (Carmoisine) | Human peripheral lymphocytes | 37.5, 75, 150, and 300 μg/mL | Increased tail length only at the highest concentration (300 μg/mL). | [6] |
| Amaranth | Saccharomyces cerevisiae | 9.76 to 5,000 μg/mL | At 37°C, a direct relation between Amaranth concentration and comet tail was observed, with significant DNA damage at 1,250 μg/mL. | [7] |
| Sunset Yellow FCF | Male rats | 2.5 mg/kg bw/day (oral) | Induced a significant genotoxic effect as evidenced by an elevated tail moment in leucocyte nuclei. | [8] |
| Allura Red AC | Male rats | 7 mg/kg bw/day (oral) | Did not induce any significant genotoxic effects on the leucocytes. | [8] |
| Ponceau 4R | Human peripheral lymphocytes | 37.5, 75, 150, and 300 μg/mL | Increased tail length at 150 and 300 μg/mL, and increased tail moment at 300 μg/mL. | [6] |
Mechanisms of Genotoxicity
The genotoxic potential of sulphonated mono azo dyes is not typically exerted by the parent compound itself but rather through its metabolic byproducts. The primary mechanism involves the reductive cleavage of the azo bond (-N=N-), a process largely carried out by azoreductase enzymes produced by the gut microbiota.[2] This cleavage results in the formation of aromatic amines, some of which are known or suspected carcinogens.[2]
These aromatic amines can then be absorbed and undergo further metabolic activation in the liver and other tissues, primarily through N-hydroxylation and subsequent esterification.[2] This process can lead to the formation of highly reactive nitrenium ions that can bind to DNA, forming DNA adducts.[2] These adducts can interfere with DNA replication and transcription, leading to mutations.
A secondary mechanism of genotoxicity is the induction of oxidative stress. The metabolism of azo dyes can generate reactive oxygen species (ROS), which can cause damage to DNA, proteins, and lipids. This oxidative damage can include single- and double-strand DNA breaks, as well as the formation of oxidized bases.
Metabolic activation pathway of sulphonated mono azo dyes leading to genotoxicity.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and comparison of genotoxicity data. Below are representative protocols for the in vivo micronucleus and comet assays, based on commonly cited methodologies and OECD guidelines.
In Vivo Micronucleus Assay Protocol (Mouse Bone Marrow)
This protocol is a generalized representation and specific details may vary between studies.
Workflow for the in vivo mouse bone marrow micronucleus assay.
Key Steps:
-
Animal Dosing: Typically, male mice are administered the test substance (azo dye) via oral gavage at a range of doses, alongside a vehicle control and a known genotoxic positive control.
-
Exposure: The animals are housed for a specific period (e.g., 24 to 48 hours) to allow for the absorption, metabolism, and potential genotoxic effects of the dye.
-
Sample Collection: Animals are euthanized, and bone marrow is flushed from the femurs.
-
Slide Preparation: The bone marrow cells are centrifuged, and the resulting pellet is used to prepare smears on microscope slides.
-
Staining: The slides are stained with a dye that allows for the differentiation of polychromatic erythrocytes (PCEs), normochromatic erythrocytes (NCEs), and micronuclei.
-
Analysis: The frequency of micronucleated PCEs is determined by scoring a set number of PCEs (e.g., 2000) per animal under a microscope. The ratio of PCEs to NCEs is also assessed as a measure of cytotoxicity.
In Vivo Comet Assay Protocol
This protocol is a generalized representation, and specific parameters can be adjusted based on the tissue and suspected type of DNA damage.
References
- 1. researchgate.net [researchgate.net]
- 2. DNA Damage by Aromatic Amines : Department of Chemistry : University of Hamburg [chemie.uni-hamburg.de]
- 3. The Impact Of Azo Dye Exposure On Nrf2 Activation And Oxidative Stress Markers In Textile Workers [openbiochemistryjournal.com]
- 4. Biochemical approaches to assess oxidative stress induced by exposure to natural and synthetic dyes in early life stages in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. publications.iarc.who.int [publications.iarc.who.int]
- 7. interchim.fr [interchim.fr]
- 8. academic.oup.com [academic.oup.com]
Safety Operating Guide
Proper Disposal of Azo Rubine: A Guide for Laboratory Professionals
Azo Rubine, a synthetic red azo dye, requires careful handling and disposal to ensure the safety of laboratory personnel and to prevent environmental contamination. Adherence to established protocols is crucial for mitigating risks associated with this chemical. This guide provides detailed procedures for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all relevant safety measures are in place. This compound is known to cause skin and eye irritation.[1] Some azo dyes are also suspected of being carcinogenic due to their potential to break down into harmful aromatic amines.[2][3]
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves.
-
Eye Protection: Use chemical safety goggles or a face shield.[1][2]
-
Lab Coat: A lab coat or other protective clothing is mandatory to prevent skin contact.[2]
-
Respiratory Protection: In a well-ventilated area, preferably a chemical fume hood, a dust respirator should be used if there is a risk of generating dust or aerosols.[2]
Spill and Emergency Procedures
In the event of a spill, follow these immediate steps:
-
Evacuate: Clear the area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.[2]
-
Containment:
-
For solid spills, carefully place the material into a designated hazardous waste container, avoiding the creation of dust.
-
For liquid spills, absorb the substance with an inert material (e.g., sand or vermiculite) and place it in a sealed container for disposal.[2]
-
Step-by-Step Disposal Protocol
This compound waste is considered hazardous and must be disposed of accordingly.[2] Under no circumstances should it be poured down the sink.[4]
-
Waste Segregation: Do not mix this compound waste with non-hazardous materials. All contaminated items, including personal protective equipment (PPE), empty containers, and cleaning materials, must be treated as hazardous waste.[2]
-
Waste Collection:
-
Collect all solid and liquid waste in clearly labeled, sealed, and chemically compatible containers.
-
The label must include the words "Hazardous Waste" and the chemical name "this compound".[2]
-
-
Storage: Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials, until they can be collected by a certified hazardous waste disposal service.[2]
-
Final Disposal: The primary and recommended method for the final disposal of this compound waste is incineration at a licensed and permitted facility. Alternatively, a licensed disposal company can be contracted for its removal and treatment.[5]
Chemical Pre-treatment of Azo Dye Waste
Note: These protocols should be performed in a chemical fume hood with appropriate PPE.
| Parameter | Guideline/Value | Source |
| Waste Classification | Hazardous Waste | [2] |
| Primary Disposal Route | Incineration | [5] |
| Sink Disposal | Prohibited | [4] |
| Container Labeling | "Hazardous Waste", Chemical Name | [2] |
Experimental Protocols for Azo Dye Degradation
The following are generalized experimental protocols for the degradation of azo dyes. These should be adapted and tested on a small scale for this compound before being implemented.
-
Preparation: In a suitable reaction vessel within a chemical fume hood, dissolve the this compound waste in water.
-
Reduction: Slowly add sodium dithionite (B78146) to the solution while stirring. The amount of sodium dithionite will depend on the concentration of the dye. The disappearance of the red color indicates the reduction of the azo bond.
-
Neutralization: After the reaction is complete, neutralize the solution to a pH between 6 and 8 using a suitable base, such as sodium bicarbonate.[2]
-
Disposal: Collect the resulting solution, which contains the degradation products, in a designated hazardous waste container for final disposal by a certified service.[2]
-
Preparation: In a reaction vessel inside a chemical fume hood, dissolve the this compound waste in water and acidify to a pH of approximately 3 using sulfuric acid.
-
Oxidation: Add a source of ferrous ions (e.g., ferrous sulfate) to the solution. Then, slowly add hydrogen peroxide. The reaction is exothermic and should be controlled. The color of the solution will change as the dye is oxidized.
-
Neutralization: Once the reaction is complete, neutralize the solution to a pH between 6 and 8 with a base like sodium hydroxide (B78521). This will also precipitate the iron as iron hydroxide.
-
Disposal: Allow the iron hydroxide to settle. Decant the supernatant and collect both the liquid and the precipitate in a designated hazardous waste container for final disposal.
This compound Disposal Workflow
Caption: Workflow for the safe disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Azo Rubine
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling of Azo Rubine, a synthetic red azo dye. Adherence to these procedures will minimize risk and ensure proper disposal, fostering a secure and efficient research setting.
Personal Protective Equipment (PPE): A Tabulated Overview
The selection of appropriate personal protective equipment is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, particularly in its powdered form.
| PPE Category | Specification | Purpose |
| Hand Protection | Nitrile gloves | Provides a barrier against skin contact and irritation.[1] |
| Eye Protection | ANSI-approved safety glasses with side shields or chemical splash goggles | Protects eyes from airborne powder and potential splashes. |
| Respiratory Protection | NIOSH-approved N95 or P100 respirator | Prevents inhalation of fine this compound powder.[2][3][4][5][6] |
| Body Protection | Fully-buttoned laboratory coat | Protects skin and personal clothing from contamination. |
| Foot Protection | Closed-toe shoes | Prevents exposure from spills. |
Operational Plan: A Step-by-Step Protocol for Handling this compound
Following a standardized protocol for handling this compound powder is crucial for minimizing exposure and preventing contamination.
Preparation:
-
Area Designation: Designate a specific area for handling this compound, preferably within a chemical fume hood or a well-ventilated space equipped with a local exhaust ventilation system.
-
Gather Materials: Before starting, ensure all necessary equipment is within reach, including your designated PPE, weighing paper, spatulas, and sealable containers for the this compound.
-
Don PPE: Put on your laboratory coat, closed-toe shoes, nitrile gloves, and safety glasses. If handling this compound powder outside of a fume hood, a NIOSH-approved N95 or P100 respirator is mandatory.[2][3][4][5][6]
Handling:
-
Weighing: When weighing this compound powder, perform the task on a disposable weighing paper to contain any spills.
-
Transfer: Use a clean spatula to transfer the powder. Avoid any actions that could generate dust.
-
Solution Preparation: If preparing a solution, slowly add the this compound powder to the solvent to prevent splashing. Stir gently until fully dissolved.
-
Cleanup: After handling, wipe down the work surface with a damp cloth to collect any residual powder. Dispose of the cloth as solid waste.
-
Doff PPE: Remove your PPE in the reverse order you put it on, being careful to not contaminate your skin or clothing. Wash your hands thoroughly with soap and water after removing your gloves.
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure laboratory safety.
Waste Segregation:
-
Solid Waste: All solid materials contaminated with this compound, such as used weighing papers, gloves, and paper towels, should be placed in a designated, sealed, and clearly labeled hazardous waste container.
-
Aqueous Waste: Unused this compound solutions and contaminated aqueous waste should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not pour this compound solutions down the drain.
Labeling and Storage:
-
Labeling: All waste containers must be labeled with "Hazardous Waste," the name "this compound," and the approximate concentration and quantity.
-
Storage: Store waste containers in a designated, secure area, away from incompatible materials, until they can be collected by your institution's environmental health and safety (EHS) department.
Collection:
-
EHS Pickup: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Follow their specific procedures for waste collection.
Workflow for Safe Handling of this compound
The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.
Caption: A flowchart outlining the key steps for the safe handling and disposal of this compound.
References
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
